molecular formula C15H13IO3 B1359021 3,5-Dimethoxy-3'-iodobenzophenone CAS No. 951892-16-3

3,5-Dimethoxy-3'-iodobenzophenone

Cat. No.: B1359021
CAS No.: 951892-16-3
M. Wt: 368.17 g/mol
InChI Key: MQFFCCRQFVNJOF-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-3'-iodobenzophenone is a useful research compound. Its molecular formula is C15H13IO3 and its molecular weight is 368.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-dimethoxyphenyl)-(3-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IO3/c1-18-13-7-11(8-14(9-13)19-2)15(17)10-4-3-5-12(16)6-10/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFFCCRQFVNJOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401241085
Record name Methanone, (3,5-dimethoxyphenyl)(3-iodophenyl)-
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Molecular Weight

368.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951892-16-3
Record name Methanone, (3,5-dimethoxyphenyl)(3-iodophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951892-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (3,5-dimethoxyphenyl)(3-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401241085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 3,5-Dimethoxy-3'-iodobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxy-3'-iodobenzophenone is a halogenated and methoxylated derivative of benzophenone. The benzophenone scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The presence of methoxy groups can influence the molecule's lipophilicity and electronic properties, potentially impacting its binding to biological targets. The iodine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, or can be utilized in radio-labeling studies. This document outlines the predicted physicochemical properties, a proposed synthetic pathway, and standard characterization methodologies for this compound.

Physicochemical Properties

Quantitative data for this compound is not available in the cited literature. The following table summarizes calculated values and placeholders for experimental data.

PropertyValueSource
Molecular Formula C₁₅H₁₃IO₃Calculated
Molecular Weight 368.17 g/mol Calculated
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
LogP Not available-

Proposed Synthesis: Friedel-Crafts Acylation

A plausible and common method for the synthesis of benzophenones is the Friedel-Crafts acylation. This involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst. For the synthesis of this compound, this would involve the acylation of iodobenzene with 3,5-dimethoxybenzoyl chloride.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Product 3,5-Dimethoxybenzoic_acid 3,5-Dimethoxybenzoic Acid Acyl_chloride_formation Acyl Chloride Formation 3,5-Dimethoxybenzoic_acid->Acyl_chloride_formation 1. Thionyl_chloride Thionyl Chloride (SOCl₂) Thionyl_chloride->Acyl_chloride_formation Iodobenzene Iodobenzene Friedel_Crafts_acylation Friedel-Crafts Acylation Iodobenzene->Friedel_Crafts_acylation Aluminum_chloride Aluminum Chloride (AlCl₃) Aluminum_chloride->Friedel_Crafts_acylation Catalyst 3,5-Dimethoxybenzoyl_chloride 3,5-Dimethoxybenzoyl_chloride Acyl_chloride_formation->3,5-Dimethoxybenzoyl_chloride Intermediate Target_compound This compound Friedel_Crafts_acylation->Target_compound 3,5-Dimethoxybenzoyl_chloride->Friedel_Crafts_acylation 2.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a general representation and should be optimized for safety and yield.

Step 1: Synthesis of 3,5-Dimethoxybenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dimethoxybenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 2-3 hours, monitoring the evolution of HCl and SO₂ gas (use a gas trap).

  • After the reaction is complete (as indicated by the cessation of gas evolution), remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 3,5-dimethoxybenzoyl chloride can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation of Iodobenzene

  • In a separate three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.2 eq) to a suitable inert solvent (e.g., dichloromethane or carbon disulfide).

  • Cool the suspension to 0 °C in an ice bath.

  • Add iodobenzene (1.0 eq) to the cooled suspension.

  • Slowly add a solution of 3,5-dimethoxybenzoyl chloride (1.0 eq) in the same solvent via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization to obtain this compound.

Characterization Protocols

The following are standard methods for the structural elucidation and purity assessment of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: A sample of the purified product is dissolved in a deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum will provide information on the number of different types of protons and their chemical environments. Expected signals would include those for the methoxy groups and the aromatic protons on both rings.

  • ¹³C NMR: The ¹³C NMR spectrum, also recorded in a deuterated solvent, will show signals for each unique carbon atom in the molecule, including the carbonyl carbon, the methoxy carbons, and the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of the compound can be obtained using a Fourier-transform infrared (FTIR) spectrometer. Key characteristic peaks would be expected for:

  • C=O (ketone) stretching vibration (typically around 1650-1680 cm⁻¹).

  • C-O (ether) stretching vibrations.

  • Aromatic C-H and C=C stretching vibrations.

  • C-I stretching vibration (typically in the far-IR region).

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The mass spectrum would be expected to show the molecular ion peak [M]⁺ and characteristic fragment ions.

Logical Relationship of Synthesis and Characterization

The overall process of obtaining and verifying the target compound follows a logical progression from synthesis to purification and finally to structural confirmation.

Logical_Flow cluster_characterization Characterization Techniques Start Start Synthesis Synthesis of 3,5-Dimethoxy- 3'-iodobenzophenone Start->Synthesis Purification Purification (Column Chromatography/Recrystallization) Synthesis->Purification Characterization Structural Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS End Verified Compound NMR->End IR->End MS->End

Caption: Logical flow from synthesis to a verified chemical entity.

Conclusion

While direct experimental data on this compound is scarce, this guide provides a solid foundation for its synthesis and characterization based on well-established organic chemistry principles. The proposed Friedel-Crafts acylation route is a viable method for its preparation. The outlined characterization protocols are standard procedures for the structural elucidation of novel organic compounds. Further research is warranted to determine the specific physicochemical properties and to explore the potential biological activities of this molecule.

An In-depth Technical Guide to 3,5-Dimethoxy-3'-iodobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dimethoxy-3'-iodobenzophenone, a substituted aromatic ketone. Due to its specific isomeric structure, detailed experimental data is not widely available in public databases. Therefore, this document compiles information based on established chemical principles, data from closely related analogs, and well-known synthetic methodologies. The content is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

Disclaimer: A specific CAS number for this compound could not be located in publicly accessible databases, suggesting it is a novel or less-studied compound. The CAS number for the isomeric 3,5-Dimethoxy-2'-iodobenzophenone is 951892-13-0 [1].

Physicochemical and Spectral Data

Quantitative data for the target compound is not available. The following tables summarize its calculated molecular properties and predicted physicochemical and spectral characteristics based on its structure and data from analogous compounds.

Table 1: Calculated and Predicted Physicochemical Properties
PropertyValueSource / Basis
Molecular Formula C₁₅H₁₃IO₃Calculation
Molecular Weight 368.17 g/mol Calculation
CAS Number Not Found-
Predicted Melting Point 110-125 °CEstimation based on related iodinated and methoxylated benzophenones.
Predicted Boiling Point > 400 °CEstimation based on related high-molecular-weight aromatic ketones.
Predicted logP ~4.5Estimation based on structure.
Appearance Likely off-white to pale yellow crystalline solidGeneral property of aromatic ketones.
Table 2: Predicted Spectral Characteristics
SpectrumPredicted Features
¹H-NMR - Aromatic Protons (3,5-dimethoxy ring): Two signals expected; one doublet for the two equivalent protons at C2 and C6, and one triplet for the proton at C4. Chemical shifts influenced by ortho/para methoxy groups. - Aromatic Protons (3'-iodo ring): Four distinct signals expected (doublet, triplet, triplet, doublet) in the aromatic region, shifted downfield due to the electron-withdrawing effects of the iodine and carbonyl groups. - Methoxy Protons: A singlet integrating to 6H around 3.8-4.0 ppm.
¹³C-NMR - Carbonyl Carbon (C=O): A singlet expected in the range of 190-200 ppm. - Aromatic Carbons: Signals for 12 distinct aromatic carbons. Carbons attached to methoxy groups will be shifted downfield (150-165 ppm). The carbon attached to iodine will show a signal at lower field strength (around 90-100 ppm).
FT-IR (cm⁻¹) - C=O Stretch: Strong, characteristic absorption band around 1650-1670 cm⁻¹ .[2] - C-O-C Stretch (Aryl Ether): Strong bands around 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric). - C-I Stretch: Weak to medium band in the far IR region, typically 500-600 cm⁻¹ . - Aromatic C-H Stretch: Bands above 3000 cm⁻¹ .
UV-Vis (nm) - π → π* transitions: Strong absorption bands expected around 250-290 nm .[3][4] - n → π* transition: A weaker, longer-wavelength absorption band around 330-350 nm , characteristic of the carbonyl group.[4]
Mass Spec (EI) - Molecular Ion (M⁺): Peak expected at m/z = 368. - Key Fragments: Fragments corresponding to the loss of iodine (M-127), and characteristic benzoyl fragments such as [C₆H₃(OCH₃)₂CO]⁺ (m/z = 165) and [IC₆H₄CO]⁺ (m/z = 233).

Synthesis and Experimental Protocols

While no specific synthesis for this compound is documented, standard organic chemistry reactions can be employed for its preparation. The most direct and common method would be the Friedel-Crafts acylation.

Proposed Synthesis: Friedel-Crafts Acylation

This reaction involves the electrophilic aromatic substitution of iodobenzene with 3,5-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃)[5][6][7]. The electrophile is the acylium ion generated from the acyl chloride and the Lewis acid.

G cluster_reactants Starting Materials cluster_reagents Reagents & Solvent cluster_process Reaction Workflow cluster_product Final Product R1 3,5-Dimethoxybenzoyl Chloride Mix 1. Mix Reactants & Solvent R1->Mix R2 Iodobenzene R2->Mix Cat AlCl₃ (Lewis Acid) AddCat 3. Add AlCl₃ Portion-wise Cat->AddCat Sol Dichloromethane (DCM) Sol->Mix Cool 2. Cool to 0°C Mix->Cool Cool->AddCat React 4. Warm to RT, Stir 12h AddCat->React Quench 5. Quench with ice/HCl React->Quench Extract 6. Extract with DCM Quench->Extract Purify 7. Purify via Chromatography Extract->Purify Prod This compound Purify->Prod cluster_pathway Hypothetical Kinase Signaling Pathway Inhibition cluster_inhibitor Inhibitor GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Activates Apoptosis Apoptosis Kinase1->Apoptosis Inhibits TF Transcription Factor Kinase2->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor 3,5-Dimethoxy- 3'-iodobenzophenone Inhibitor->Kinase1 Inhibits

References

In-Depth Technical Guide: 3,5-Dimethoxy-3'-iodobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of 3,5-Dimethoxy-3'-iodobenzophenone, a substituted aromatic ketone of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this guide also includes generalized experimental protocols and workflows applicable to the synthesis and characterization of similar benzophenone derivatives.

Core Physicochemical Properties

The fundamental properties of this compound have been determined through structural analysis and computational methods. A summary of these key quantitative data points is presented below.

PropertyValueNotes
Molecular Weight 368.17 g/mol Calculated from the molecular formula.
Molecular Formula C₁₅H₁₃IO₃Confirmed by supplier information.
CAS Number Not availableNot currently assigned or publicly listed.
Physical State Solid (Predicted)Based on the properties of similar benzophenones.
Melting Point Not determined-
Boiling Point Not determined-
Solubility Predicted to be soluble in organic solvents.Based on its nonpolar and aromatic structure.

Molecular Structure and Identification

The molecular weight of this compound is derived from its chemical structure. The logical workflow for this determination is outlined below.

A IUPAC Name: This compound B Chemical Structure (Diphenyl Ketone Core) A->B Interpretation C Molecular Formula: C15H13IO3 B->C Derivation D Atomic Weights: C: 12.011, H: 1.008, O: 15.999, I: 126.904 C->D Analysis E Calculated Molecular Weight: 368.17 g/mol D->E Calculation

Molecular Weight Determination Workflow

Experimental Protocols: Synthesis of Substituted Benzophenones

Objective: To synthesize a substituted benzophenone by acylating an aromatic compound with a substituted benzoyl chloride in the presence of a Lewis acid catalyst.

Materials:

  • 3,5-dimethoxyanisole (or a suitable precursor)

  • 3-iodobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

  • Anhydrous dichloromethane (DCM) or another inert solvent

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Standard laboratory glassware and equipment for reflux, extraction, and purification (e.g., column chromatography).

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride to anhydrous dichloromethane under a nitrogen atmosphere.

  • Addition of Reactants: Cool the suspension to 0°C in an ice bath. Slowly add 3-iodobenzoyl chloride to the stirred suspension. Following this, add 3,5-dimethoxyanisole dropwise over a period of 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to 0°C and carefully quench the reaction by the slow addition of a dilute hydrochloric acid solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it successively with water, a saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The following diagram illustrates a generalized workflow for the synthesis and purification of substituted benzophenones.

A Reactant Preparation: 3,5-Dimethoxyanisole & 3-Iodobenzoyl Chloride B Friedel-Crafts Acylation (Lewis Acid Catalyst, Inert Solvent) A->B C Reaction Quenching (Dilute HCl) B->C D Workup & Extraction C->D E Purification (Column Chromatography) D->E F Characterization (NMR, IR, MS) E->F G Final Product: This compound F->G

General Synthesis and Purification Workflow

Potential Applications in Research and Drug Development

Benzophenone derivatives are a class of compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery. While the specific biological profile of this compound has not been extensively studied, related compounds have shown promise in several therapeutic areas.

  • Anticancer Agents: Many substituted benzophenones have been investigated for their cytotoxic effects against various cancer cell lines. The presence of methoxy and iodo groups can influence the compound's lipophilicity and its ability to interact with biological targets.

  • Antimicrobial and Antiviral Properties: The benzophenone core is found in some natural products with antimicrobial and antiviral activities. Further research could explore the potential of this compound in this area.

  • Enzyme Inhibition: The structural features of this compound may allow it to act as an inhibitor for various enzymes, a common mechanism of action for many therapeutic drugs.

Researchers and drug development professionals are encouraged to consider this compound as a candidate for screening in various biological assays to elucidate its potential therapeutic value. The synthesis of a library of related analogues could also provide valuable structure-activity relationship (SAR) data.

A Technical Guide to the Solubility of 3,5-Dimethoxy-3'-iodobenzophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound: 3,5-Dimethoxy-3'-iodobenzophenone

This compound is a substituted aromatic ketone. Its chemical structure, characterized by a benzophenone core with two methoxy groups and an iodine atom on the phenyl rings, suggests it is a non-polar compound. This structural characteristic is the primary determinant of its solubility behavior in various organic solvents.

Expected Solubility Profile

Based on the general principle of "like dissolves like," this compound is expected to exhibit poor solubility in polar solvents such as water and high solubility in a range of non-polar and moderately polar organic solvents. The parent compound, benzophenone, is practically insoluble in water but soluble in organic solvents like alcohol, acetone, ether, acetic acid, chloroform, and benzene[1]. The presence of two methoxy groups and an iodine atom in this compound is unlikely to alter this fundamental solubility characteristic.

Factors Influencing Solubility:

  • Solvent Polarity: The solubility of this compound is expected to be highest in non-polar and weakly polar organic solvents that can effectively solvate the aromatic rings and the benzoyl group.

  • Temperature: The solubility of most organic solids, including this compound, is expected to increase with temperature[2][3]. This allows for techniques like recrystallization to be employed for purification.

  • Crystalline Structure: The crystal lattice energy of the solid compound will influence its solubility. A more stable crystal structure will require more energy to break apart, resulting in lower solubility.

While quantitative data is not available, a qualitative assessment of expected solubility is presented in the table below.

Solvent ClassExamplesExpected SolubilityRationale
Non-polar Aliphatic Hexane, CyclohexaneHighThese solvents will effectively solvate the non-polar aromatic rings of the molecule.
Non-polar Aromatic Toluene, BenzeneVery HighThe aromatic nature of these solvents will lead to favorable π-π stacking interactions with the phenyl rings of the benzophenone derivative, enhancing solubility.
Halogenated Dichloromethane, ChloroformVery HighThese solvents are effective at dissolving a wide range of organic compounds and are expected to readily dissolve this compound.
Ethers Diethyl ether, Tetrahydrofuran (THF)HighThe ether oxygen can act as a hydrogen bond acceptor for any potential weak interactions, and the overall non-polar nature of these solvents is compatible with the solute.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Moderate to HighThe polar carbonyl group in these solvents may have some repulsive interactions with the non-polar parts of the molecule, but they are generally good solvents for aromatic compounds. Benzophenone itself is very soluble in acetone[4].
Esters Ethyl acetateModerate to HighSimilar to ketones, esters offer a balance of polarity and are effective solvents for many organic solids.
Alcohols Methanol, Ethanol, IsopropanolLow to ModerateThe polarity and hydrogen-bonding capability of alcohols will likely lead to lower solubility compared to non-polar solvents. However, some solubility is expected due to the presence of the carbonyl group in the solute which can act as a hydrogen bond acceptor[3]. Benzophenone is soluble in ethanol[5].
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Low to ModerateWhile these are powerful solvents, their high polarity may not be ideal for the largely non-polar this compound.
Polar Protic WaterVery Low/InsolubleThe non-polar nature of the molecule prevents it from forming significant favorable interactions with the highly polar and hydrogen-bonding water molecules[1][3].

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, a systematic experimental approach is required. The following protocols outline standard methods for determining the solubility of an organic compound in various solvents.

Protocol 1: Qualitative Solubility Assessment

This initial screening method provides a rapid determination of whether the compound is soluble, partially soluble, or insoluble in a given solvent at a specific temperature.

Materials:

  • This compound

  • A selection of organic solvents (e.g., hexane, toluene, dichloromethane, diethyl ether, acetone, ethyl acetate, ethanol, methanol, water)

  • Small test tubes or vials

  • Spatula

  • Vortex mixer

  • Water bath (optional, for temperature control)

Procedure:

  • Place approximately 10-20 mg of this compound into a small test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 60 seconds[6].

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve at all.

  • Record the observations.

  • If the compound is insoluble at room temperature, gently warm the test tube in a water bath to observe the effect of temperature on solubility.

Protocol 2: Quantitative Solubility Determination by Gravimetric Method

This method provides a precise measurement of solubility in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent

  • Scintillation vials or other sealable containers

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.45 µm or smaller, compatible with the solvent)

  • Pre-weighed evaporation dishes or vials

  • Analytical balance

  • Vacuum oven or desiccator

Procedure:

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume or mass of the solvent in a sealable vial. Ensure there is undissolved solid remaining.

  • Place the vial in a constant temperature shaker bath and allow it to equilibrate for a sufficient amount of time (e.g., 24-48 hours) to ensure the solution is saturated.

  • After equilibration, carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid.

  • Dispense the filtered, saturated solution into a pre-weighed evaporation dish.

  • Carefully evaporate the solvent from the dish in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound. Alternatively, the solvent can be evaporated under a gentle stream of inert gas.

  • Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature.

  • Weigh the dish containing the dried solute.

  • Calculate the solubility using the following formula:

    Solubility (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of solution taken

    or

    Solubility ( g/100g solvent) = (Mass of solute / Mass of solvent) x 100

Workflow and Visualization

Logical Workflow for the Synthesis of a Dimethoxy-Substituted Benzophenone Derivative

The following diagram illustrates a plausible synthetic route for a dimethoxy-substituted benzophenone derivative, which could be adapted for the synthesis of this compound. The process involves a Friedel-Crafts acylation reaction, a common method for preparing aromatic ketones.

G Synthetic Workflow for a Dimethoxy-Substituted Benzophenone A Start: 3,5-Dimethoxybenzoic acid C Intermediate: 3,5-Dimethoxybenzoyl chloride A->C Acyl Chloride Formation B Reactant: Thionyl Chloride (SOCl2) B->C F Reaction: Friedel-Crafts Acylation C->F D Reactant: Iodobenzene D->F E Catalyst: Aluminum Chloride (AlCl3) E->F G Crude Product Mixture F->G H Purification: Column Chromatography G->H I Final Product: this compound H->I

Caption: A potential synthetic route to this compound.

Experimental Workflow for Quantitative Solubility Determination

The diagram below outlines the key steps for the quantitative determination of solubility using the gravimetric method described in Protocol 2.

G Workflow for Quantitative Solubility Determination A Start: Weigh excess solute and solvent B Equilibration: Mix at constant temperature (24-48h) A->B C Filtration: Remove undissolved solid from a known volume of supernatant B->C D Evaporation: Remove solvent from the filtered solution C->D E Drying: Dry the remaining solute to a constant weight D->E F Weighing: Determine the mass of the dissolved solute E->F G Calculation: Determine solubility (e.g., in g/L) F->G

Caption: Gravimetric method for solubility determination.

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While specific experimental data for this compound is not currently available, the principles and protocols outlined here offer a robust starting point for researchers and drug development professionals.

References

Technical Brief: Analysis of 3,5-Dimethoxy-3'-iodobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Physicochemical and Biological Properties of 3,5-Dimethoxy-3'-iodobenzophenone

This technical guide addresses the inquiry regarding the melting point and associated technical data for the compound this compound. A thorough search of available scientific literature and chemical databases has been conducted to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Physicochemical Properties

Extensive searches for the specific isomer This compound did not yield any experimentally determined or predicted physicochemical data, including its melting point. The CAS number for this specific compound could not be located, which often indicates a compound that has not been synthesized or characterized in the published literature.

For the purpose of comparison, and to provide context for researchers working with similar structures, data for related isomers and analogous compounds are presented below. It is crucial to note that these values are not for this compound and should be used with caution as the position of the iodine atom significantly influences the crystal lattice and, therefore, the melting point.

Table 1: Physicochemical Data of Structurally Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3,5-Dimethoxy-2'-iodobenzophenone951892-13-0C₁₅H₁₃IO₃368.17Not Available
4-Iodo-3,5-dimethoxybenzaldehyde56518-59-3C₉H₉IO₃292.07127 - 128[1]
3',5'-Dimethoxy-4'-hydroxyacetophenone2478-38-8C₁₀H₁₂O₄196.20Not Available
3,5-Dimethoxybenzaldehyde7311-34-4C₉H₁₀O₃166.17Not Available

Experimental Protocols

Due to the absence of published research on this compound, no established experimental protocols for its synthesis or melting point determination are available.

Should a researcher endeavor to synthesize this compound, a potential synthetic route could be a Friedel-Crafts acylation. The general workflow for such a synthesis and subsequent characterization is outlined below as a hypothetical experimental plan.

Hypothetical Experimental Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization Reactants 3,5-Dimethoxybenzoyl chloride + Iodobenzene Reaction Friedel-Crafts Acylation (e.g., AlCl3 catalyst) Reactants->Reaction Product Crude this compound Reaction->Product Workup Aqueous Workup & Extraction Purification Column Chromatography Workup->Purification Pure_Product Pure this compound Purification->Pure_Product Product->Workup NMR 1H and 13C NMR Spectroscopy Pure_Product->NMR MS Mass Spectrometry MP Melting Point Determination NMR->MS MS->MP

Caption: Hypothetical workflow for the synthesis and characterization of this compound.

Methodology for Melting Point Determination (General Protocol):

  • A small, dry sample of the purified crystalline solid would be packed into a capillary tube.

  • The capillary tube would be placed in a calibrated melting point apparatus.

  • The sample would be heated at a controlled rate.

  • The temperature range from the appearance of the first liquid drop to the complete melting of the solid would be recorded as the melting point.

Biological Activity and Signaling Pathways

No biological activity or studies on signaling pathways involving this compound have been reported in the scientific literature. Therefore, no signaling pathway diagrams can be provided.

Conclusion

The requested information on the melting point and other technical data for this compound is not available in the public domain based on a comprehensive search of scientific databases. The data and protocols provided herein are for structurally related compounds or are hypothetical and should be treated as such. Further research, including the synthesis and characterization of this specific isomer, would be required to determine its physical and biological properties.

References

The Unexplored Therapeutic Potential of Iodinated Benzophenones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The benzophenone scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. Halogenation of the benzophenone core is a common strategy to modulate these activities. However, a significant gap exists in the scientific literature regarding the specific biological activities of iodinated benzophenones. This technical guide aims to provide an in-depth overview of the known biological activities of halogenated benzophenones as a predictive framework for the potential therapeutic applications of their iodinated counterparts. We will explore the structure-activity relationships of halogenated benzophenones, present quantitative data from relevant studies, detail key experimental protocols, and visualize pertinent biological pathways and experimental workflows. This guide serves to highlight the untapped potential of iodinated benzophenones and to provide a foundational resource for researchers venturing into this promising area of drug discovery.

Introduction: The Benzophenone Scaffold and the Influence of Halogenation

Benzophenones are a class of organic compounds characterized by a diphenyl ketone core. This structural motif is found in numerous naturally occurring and synthetic molecules with significant pharmacological properties.[1][2] The versatility of the benzophenone scaffold allows for extensive chemical modification, with halogenation being a key strategy to enhance or alter its biological effects. The introduction of halogens can influence a molecule's lipophilicity, electronic properties, and binding interactions with biological targets, thereby modulating its potency and selectivity.

While chloro- and bromo-substituted benzophenones have been the subject of various studies, there is a notable scarcity of research on the biological activities of iodinated benzophenones. Iodine, being the largest and most polarizable of the common halogens, can introduce unique steric and electronic effects, potentially leading to novel biological activities or improved pharmacological profiles. This guide will leverage the existing knowledge on other halogenated benzophenones to infer the potential biological landscape of iodinated benzophenones.

Biological Activities of Halogenated Benzophenones: A Proxy for Iodinated Analogs

Due to the limited specific data on iodinated benzophenones, we will review the biological activities of other halogenated benzophenones to provide a basis for potential research directions.

Antimicrobial Activity

Halogenated benzophenone derivatives have demonstrated notable activity against a range of microbial pathogens. The proposed mechanism of action for some benzophenone-based antibiotics involves the disruption of the bacterial cell membrane potential.[3][4] These compounds have shown affinity for polyanionic components of the cell wall, such as lipoteichoic acid (LTA) and lipopolysaccharide (LPS), leading to the release of intracellular components and cell death.[3][4]

Antitumor and Cytotoxic Activity

The cytotoxic effects of benzophenone derivatives against various cancer cell lines are well-documented.[5] The mechanisms underlying their antitumor activity are diverse and can involve the induction of apoptosis through the activation of caspases and disruption of the mitochondrial membrane potential.[5]

Anti-inflammatory Activity

Certain benzophenone derivatives exhibit anti-inflammatory properties, though the specific mechanisms for halogenated versions are not extensively detailed in the available literature.

Enzyme Inhibition

The benzophenone scaffold has been explored for its potential to inhibit various enzymes. For instance, some hydroxylated benzophenones have been shown to inhibit xanthine oxidase. While specific data on iodinated benzophenones as enzyme inhibitors is lacking, the general principle of targeting enzyme active sites is a promising avenue for investigation.

Quantitative Data on Halogenated Benzophenones

The following tables summarize quantitative data for various non-iodinated halogenated benzophenones to illustrate the types of biological activities and potencies that have been observed. This data can serve as a benchmark for future studies on iodinated analogs.

Table 1: Antimicrobial Activity of Halogenated Benzophenone Derivatives

CompoundMicrobial StrainMIC (µg/mL)MBC (µg/mL)Reference
2,2′,4-TrihydroxybenzophenoneStaphylococcus aureus125250[6]
2,2′,4-TrihydroxybenzophenoneEscherichia coli250500[6]
Benzophenone-fused Azetidinone DerivativesStaphylococcus aureus12.5 - 100-[7]
Benzophenone-fused Azetidinone DerivativesBacillus subtilis12.5 - 100-[7]

Table 2: Cytotoxic Activity of Benzophenone Derivatives

CompoundCell LineIC50 (µM)Reference
IsogarcinolHCT116 (colon carcinoma)0.86[5]
IsogarcinolCCRF-CEM (leukemia)1.38[5]
Guttiferone EHCT116 (colon carcinoma)>10[5]
Guttiferone ECCRF-CEM (leukemia)2.64[5]
IsoxanthochymolHCT116 (colon carcinoma)5.23[5]
IsoxanthochymolCCRF-CEM (leukemia)4.78[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key experiments relevant to the biological evaluation of iodinated benzophenones.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the broth microdilution method.

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the mid-logarithmic phase in an appropriate broth medium. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions: The iodinated benzophenone is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: Each well containing the compound dilution is inoculated with the standardized bacterial suspension. Control wells (no compound) are also included. The plate is incubated at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Determination of MBC: An aliquot from the wells showing no visible growth is plated onto agar plates. The plates are incubated until colonies are visible. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.[6]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The iodinated benzophenone is dissolved in a suitable solvent and diluted to various concentrations in cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO or a detergent-based solution) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizing Pathways and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs.

Hypothetical Signaling Pathway for Kinase Inhibition

The following diagram illustrates a generic kinase signaling pathway that could be a potential target for iodinated benzophenones, leading to the inhibition of cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Iodobenzophenone Iodinated Benzophenone Iodobenzophenone->Kinase2 GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: Hypothetical inhibition of a kinase cascade by an iodinated benzophenone.

Experimental Workflow for Antimicrobial Screening

The diagram below outlines a typical workflow for screening compounds for antimicrobial activity.

G start Start: Library of Iodinated Benzophenones mic_screen Primary Screening: Broth Microdilution MIC Assay start->mic_screen hit_id Hit Identification (Compounds with low MIC) mic_screen->hit_id mbc_assay Secondary Assay: MBC Determination hit_id->mbc_assay cytotoxicity Cytotoxicity Assay (e.g., MTT on mammalian cells) hit_id->cytotoxicity mechanism Mechanism of Action Studies (e.g., Membrane Permeability) mbc_assay->mechanism cytotoxicity->mechanism lead_compound Lead Compound Selection mechanism->lead_compound

Caption: A typical workflow for antimicrobial drug discovery.

Conclusion and Future Directions

The benzophenone scaffold remains a fertile ground for the discovery of new therapeutic agents. While research into halogenated derivatives has yielded promising results, the field of iodinated benzophenones is conspicuously underdeveloped. The unique properties of iodine suggest that iodo-substituted analogs could possess novel or enhanced biological activities. This guide, by summarizing the known activities of other halogenated benzophenones and providing standardized experimental frameworks, aims to catalyze research in this underexplored chemical space. Future investigations should focus on the systematic synthesis and biological evaluation of a diverse library of iodinated benzophenones to unlock their full therapeutic potential.

References

A Technical Guide to the Photophysical Properties of Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core photophysical properties of substituted benzophenones, a class of compounds with significant applications in photochemistry, materials science, and pharmacology. Their utility as photosensitizers, UV-curing agents, and photophysical probes stems from their unique electronic structure and excited-state dynamics. This document provides a comprehensive overview of their key photophysical parameters, detailed experimental methodologies for their characterization, and visualizations of the fundamental processes involved.

Core Photophysical Properties of Substituted Benzophenones

Benzophenone and its derivatives are characterized by two main low-lying excited singlet states, an n→π* state and a π→π* state, arising from the excitation of a non-bonding electron on the carbonyl oxygen or a π-electron from the aromatic system, respectively. A key feature of benzophenones is their highly efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet state (T₁), with a quantum yield approaching 100%.[1][2] This property makes the triplet state the primary photoactive species, responsible for most of the observed photochemistry.

The nature and position of substituents on the phenyl rings significantly influence the photophysical properties of benzophenones. Electron-donating groups tend to decrease the triplet lifetime, while electron-withdrawing groups can increase it.[3] The solvent environment also plays a crucial role, affecting the relative energies of the n→π* and π→π* states and influencing the rates of photochemical reactions.[4]

Quantitative Photophysical Data

The following tables summarize key photophysical data for a selection of substituted benzophenones, providing a comparative overview of their properties.

Table 1: Triplet State Lifetimes (τₜ) of Substituted Benzophenones in Various Solvents

CompoundSubstituent(s)SolventTriplet Lifetime (τₜ)Reference
BenzophenoneUnsubstitutedHydrocarbons~1-10 µs[5]
BenzophenoneUnsubstitutedAcetonitrileMilliseconds (at low temp)[2]
4,4'-bis(diethylamino)benzophenone4,4'-N(Et)₂-49.83 (5)° (ring twist)[6]
3,4-dihydroxybenzophenone3,4-OH-49.84 (5)° (ring twist)[6]
3-hydroxybenzophenone3-OH-51.61 (5)° (ring twist)[6]
4-chloro-4'-hydroxybenzophenone4-Cl, 4'-OH-64.66 (8)° (ring twist)[6]
2-amino-2',5-dichlorobenzophenone2-NH₂, 2',5-Cl-83.72 (6)° (ring twist)[6]
o-hydroxybenzophenoneso-OHNon-H-bondingShort-lived triplet[7][4]
m-hydroxybenzophenonesm-OHNon-H-bondingnπ* configuration[7][4]
p-hydroxybenzophenonesp-OHNon-H-bondingnπ* configuration[7][4]

Table 2: UV-Visible Absorption Maxima (λₘₐₓ) of Substituted Benzophenones

CompoundSubstituent(s)Solventλₘₐₓ (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Reference
Benzophenone-3 (Oxybenzone)2-OH, 4-OCH₃Ethanol~287, ~325-[8]
2,4-dihydroxybenzophenone2,4-OH-Dependent on substituent-[9]
Substituted BenzophenonesVariousDichloromethane225-325Stronger than BP[10][11]
BenzophenoneUnsubstitutedn-hexane205.3, 247.6-[12]
BenzophenoneUnsubstitutedEthanol197.7, 252.7-[12]
Benzophenone DerivativesVarious->2000-[13]

Experimental Protocols

Accurate determination of photophysical parameters is essential for understanding and applying substituted benzophenones. The following sections detail the methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λₘₐₓ) and molar extinction coefficients (ε) of substituted benzophenones.

Methodology:

  • Sample Preparation: Prepare stock solutions of the benzophenone derivatives in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile, n-hexane) at a known concentration (typically 1 x 10⁻⁵ M).[11] Perform serial dilutions to obtain a range of concentrations.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record a baseline spectrum with the cuvettes filled with the solvent.

    • Record the absorption spectra of the sample solutions over a wavelength range of approximately 200-400 nm.[9]

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λₘₐₓ).

    • Calculate the molar extinction coefficient (ε) at λₘₐₓ using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectra and determine the fluorescence quantum yield (Φբ) of substituted benzophenones.

Methodology:

  • Sample Preparation: Prepare dilute solutions of the benzophenone derivatives in a spectroscopic grade solvent to avoid inner filter effects. The absorbance at the excitation wavelength should be below 0.1.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp) and a sensitive detector.

  • Measurement:

    • Record the fluorescence emission spectrum by exciting the sample at its absorption maximum (λₘₐₓ).

    • To determine the quantum yield, a standard with a known quantum yield (e.g., quinine sulfate) is measured under the same experimental conditions.

  • Data Analysis:

    • The fluorescence quantum yield is calculated using the following equation: Φբ (sample) = Φբ (std) × [A(std) / A(sample)] × [I(sample) / I(std)] × [n(sample)² / n(std)²] where A is the absorbance at the excitation wavelength, I is the integrated fluorescence intensity, and n is the refractive index of the solvent.

Laser Flash Photolysis

Objective: To determine the triplet-triplet absorption spectrum and the triplet state lifetime (τₜ) of substituted benzophenones.

Methodology:

  • Sample Preparation: Prepare a solution of the benzophenone derivative in a suitable solvent and deoxygenate it by bubbling with nitrogen or argon for at least 20-30 minutes, as oxygen can quench the triplet state.

  • Instrumentation: A laser flash photolysis setup typically consists of a pulsed laser for excitation (e.g., Nd:YAG laser at 355 nm), a monitoring light source, a monochromator, and a fast detector (e.g., photomultiplier tube or an ICCD camera).[2][14]

  • Measurement:

    • The sample is excited with a short laser pulse.

    • The change in absorbance of the sample is monitored over time at different wavelengths.

  • Data Analysis:

    • The transient absorption spectrum is constructed by plotting the change in absorbance as a function of wavelength at a specific time delay after the laser pulse. This spectrum corresponds to the T-T absorption.

    • The decay of the transient absorption at the T-T absorption maximum is monitored over time. The triplet lifetime (τₜ) is determined by fitting the decay curve to a first-order or pseudo-first-order kinetic model.[15]

Visualizations of Key Photophysical Processes

The following diagrams, generated using the DOT language, illustrate the fundamental photophysical and photochemical pathways of substituted benzophenones.

Jablonski Diagram for Benzophenone

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ (n,π) S0->S1 Absorption (UV) S1->S0 Fluorescence T1 T₁ (n,π*) S1->T1 Intersystem Crossing (ISC) ~100% efficient S2 S₁ (π,π) T1->S0 Phosphorescence T1->S0 Non-radiative decay

Caption: Jablonski diagram illustrating the electronic transitions in a benzophenone molecule.

Photochemical Reaction Pathway of Benzophenone as a Photosensitizer

Photosensitization BP_S0 Benzophenone (S₀) BP_S1 Excited Singlet Benzophenone (S₁) BP_S0->BP_S1 UV Photon (hν) BP_T1 Excited Triplet Benzophenone (T₁) BP_S1->BP_T1 Intersystem Crossing (ISC) BP_T1->BP_S0 Phosphorescence / Heat Substrate Substrate (RH) Ketyl_Radical Benzophenone Ketyl Radical (BPH•) BP_T1->Ketyl_Radical Hydrogen Abstraction Substrate_Radical Substrate Radical (R•) Substrate->Substrate_Radical Hydrogen Abstraction Products Photoproducts Ketyl_Radical->Products Radical Reactions Substrate_Radical->Products Radical Reactions

Caption: General mechanism of benzophenone-sensitized photoreaction via hydrogen abstraction.

Experimental Workflow for Photophysical Characterization

Workflow cluster_sample Sample Preparation cluster_analysis Photophysical Analysis cluster_data Data Interpretation Synthesis Synthesis of Substituted Benzophenone Purification Purification Synthesis->Purification Solution Solution Preparation (Spectroscopic Grade Solvent) Purification->Solution UV_Vis UV-Vis Spectroscopy Solution->UV_Vis Fluorescence Fluorescence Spectroscopy Solution->Fluorescence LFP Laser Flash Photolysis Solution->LFP Absorption_Data λₘₐₓ, ε UV_Vis->Absorption_Data Emission_Data Emission Spectra, Φբ Fluorescence->Emission_Data Transient_Data T-T Absorption, τₜ LFP->Transient_Data Report Technical Report Absorption_Data->Report Emission_Data->Report Transient_Data->Report

Caption: Workflow for the comprehensive photophysical characterization of substituted benzophenones.

Conclusion

This technical guide provides a foundational understanding of the photophysical properties of substituted benzophenones, crucial for their application in research and development. The tabulated data offers a quick reference for comparing different derivatives, while the detailed experimental protocols serve as a practical guide for their characterization. The visualizations further clarify the underlying photophysical and photochemical processes. A thorough understanding of these principles is paramount for the rational design and effective utilization of substituted benzophenones in various scientific and technological fields, including the development of novel photosensitizers for photodynamic therapy and advanced photoinitiators for polymer chemistry. Many benzophenone derivatives are known to be photosensitizing, and minor changes in their molecular structure can result in significantly different phototoxic characteristics.[16] In drug development, several nonsteroidal anti-inflammatory agents, such as ketoprofen and suprofen, contain a benzophenone-like chromophore and can induce phototoxic reactions.[17] Therefore, a comprehensive evaluation of the photophysical properties is a critical step in the safety and efficacy assessment of new drug candidates containing this versatile scaffold.

References

crystal structure of benzophenone derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Crystal Structure of Benzophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenone and its derivatives constitute a class of organic compounds with a diaryl ketone framework that is a ubiquitous scaffold in medicinal chemistry, materials science, and industrial applications.[1] Found in numerous natural products, these compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1] In materials science, they are investigated for nonlinear optical (NLO) applications and are used as photoinitiators in polymer chemistry.[2][3][4][5]

The three-dimensional arrangement of molecules in the solid state—the crystal structure—profoundly influences the physicochemical properties of a compound, such as its melting point, solubility, stability, and bioavailability. For drug development professionals, understanding the crystal structure is critical for identifying stable polymorphs and designing effective drug delivery systems. For materials scientists, crystal packing determines key properties like charge transport and optical response. This guide provides a detailed overview of the molecular conformation, crystal packing, intermolecular interactions, and experimental methodologies associated with the .

Molecular Conformation: The Dihedral Twist

A defining structural feature of benzophenone is the non-coplanar arrangement of its two phenyl rings relative to the central carbonyl group. This twist is a result of steric hindrance between the ortho-hydrogen atoms of the phenyl rings. The degree of this twist is quantified by the dihedral angle between the planes of the two aromatic rings. In the stable orthorhombic form of unsubstituted benzophenone, this angle is approximately 54°.[6]

Substituents on the phenyl rings can significantly alter this dihedral angle due to electronic and steric effects, as well as the constraints of crystal packing forces.[6] For instance, the introduction of bulky groups or intramolecular hydrogen bonds can lead to substantial deviations. A study of various substituted benzophenones revealed a wide range of twist angles, from as low as 37.85° in 2,2′-dihydroxy-4,4′-dimethoxybenzophenone to as high as 83.72° in 2-amino-2′,5-dichlorobenzophenone.[6]

Table 1: Conformation and Crystallographic Data of Selected Benzophenone Derivatives

CompoundSubstituent(s)Space GroupUnit Cell ParametersDihedral Angle (°)Reference
Benzophenone (stable form)NoneP2₁2₁2₁a=10.28, b=12.12, c=7.99 Å54[6]
4-Hydroxybenzophenone4-OHP2₁/ca=11.63, b=5.88, c=14.59 Å, β=93.6°-[7]
4,4'-Dimethylbenzophenone (Form A)4-CH₃, 4'-CH₃P3₂21a=b=8.29, c=20.00 Å-[7]
4,4'-Dimethylbenzophenone (Form B)4-CH₃, 4'-CH₃P2₁2₁2₁a=8.16, b=26.31, c=5.84 Å-[7]
2-Fluoro-4'-hydroxybenzophenone2-F, 4'-OHP2₁/ca=11.45, b=7.75, c=11.75 Å, β=101.9°-[8]
2,2'-Dihydroxy-4,4'-dimethoxybenzophenone2,2'-(OH)₂, 4,4'-(OCH₃)₂C2/ca=14.12, b=8.18, c=22.56 Å, β=98.1°37.85[6]
2-Amino-2',5-dichlorobenzophenone2-NH₂, 2',5-Cl₂P2₁/na=11.49, b=11.97, c=9.12 Å, β=92.8°83.72[6]
4-Chloro-4'-hydroxybenzophenone4-Cl, 4'-OHP-1a=6.20, b=7.84, c=11.23 Å, α=91.9, β=96.1, γ=101.1°64.66[6]

Note: Unit cell parameters are approximate and serve for comparative purposes. Dihedral angles are highly sensitive to the specific crystalline environment.

Crystal Packing and Intermolecular Interactions

The crystal packing of benzophenone derivatives is governed by a network of weak intermolecular interactions. The nature and strength of these interactions are highly dependent on the functional groups present on the benzophenone scaffold.

Key Interactions:

  • Hydrogen Bonds: In derivatives containing hydroxyl, amino, or carboxylic acid groups, strong hydrogen bonds (e.g., O-H···O, N-H···O) often dominate the packing arrangement, forming chains, dimers, or more complex 3D networks.[8][9]

  • Halogen Bonds: The presence of chlorine, bromine, or fluorine substituents can lead to the formation of halogen bonds, which are significant in directing crystal assembly.[8]

  • π-π Stacking: Phenyl-phenyl approaches are a crucial stabilizing interaction in the crystal structure of benzophenone itself and many of its derivatives.[10][11] These can involve offset or parallel-displaced stacking arrangements.

  • Weak C-H···O and C-H···π Interactions: These weaker hydrogen bonds are ubiquitous and play a vital role in the overall stability of the crystal lattice, connecting molecules into larger supramolecular structures.[8][9] For example, the carbonyl oxygen is a common acceptor for C-H···O interactions.[9]

The interplay of these forces can lead to complex packing motifs. Computational tools like PIXEL calculations are often used to quantify the energetic contributions of electrostatic, dispersive, and repulsive forces to the overall interaction energies, providing deeper insight into the packing dynamics.[8][9]

Table 2: Common Intermolecular Interactions in Substituted Benzophenones

Derivative ClassDominant Interaction Type(s)Typical Motifs
HydroxybenzophenonesO-H···O hydrogen bonds, C-H···OChains, Dimers
Halogenated BenzophenonesHalogen bonds, C-H···X (X=F, Cl), π-π stacking2D sheets, 3D networks
NitrobenzophenonesC-H···O (nitro/carbonyl acceptors), π-π interactionsLayered structures
AminobenzophenonesN-H···O hydrogen bonds, π-π stackingInterlinked chains

Polymorphism in Benzophenone Derivatives

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a prevalent phenomenon among benzophenone derivatives.[7][9] Different polymorphs of the same compound can exhibit varied physical properties, which is of paramount concern in the pharmaceutical industry. The conformational flexibility of the benzophenone molecule, particularly the torsional freedom of the phenyl rings, contributes to this phenomenon.[8]

For example, 4,4′-dimethylbenzophenone is known to exist as at least three polymorphs (trimorphs), while 4-hydroxybenzophenone and 4-(dimethylamino)benzophenone are dimorphic.[7] The lattice energies between these different polymorphic forms are often very close (within 1 kcal mol⁻¹), making their isolation and control a significant challenge.[7]

Table 3: Crystallographic Data for the Trimorphs of 4,4'-Dimethylbenzophenone [7]

PolymorphCSD RefcodeCrystal SystemSpace GroupV (ų)
Form AFEVMUOTrigonalP3₂211290.4
Form BFEVMUO01OrthorhombicP2₁2₁2₁1254.4
Form CFEVMUO02MonoclinicP2₁/c1269.1

Experimental Protocols

Synthesis Methodologies

The synthesis of benzophenone derivatives typically involves standard organic chemistry reactions. Two common and robust methods are Friedel-Crafts acylation and Fries rearrangement.

  • Protocol 1: Friedel-Crafts Acylation This is a widely used method for forming the core benzophenone structure.

    • Reactant Preparation: An appropriate acyl chloride is used as the acylating agent, and a substituted benzene (e.g., toluene) serves as the aromatic substrate.[12]

    • Reaction: The aromatic substrate is dissolved in a dry, non-polar solvent like dichloromethane (CH₂Cl₂). A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is added portion-wise at 0°C.[12]

    • Acylation: The acyl chloride, dissolved in the same solvent, is added dropwise to the mixture. The reaction is then allowed to warm to room temperature and stirred for several hours (typically 4h).[12]

    • Work-up: The reaction is quenched by carefully pouring it over crushed ice and hydrochloric acid. The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

    • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

  • Protocol 2: Fries Rearrangement This method is used to synthesize hydroxybenzophenones from phenyl benzoates.[13]

    • Reactant: A substituted phenyl benzoate is used as the starting material.

    • Reaction: The phenyl benzoate is heated with a Lewis acid catalyst (e.g., AlCl₃) without a solvent or in a high-boiling inert solvent.

    • Rearrangement: The acyl group migrates from the ester oxygen to an ortho or para position on the phenyl ring. The ortho/para product ratio is temperature-dependent.

    • Work-up and Purification: The reaction mixture is cooled and treated with dilute acid to decompose the aluminum complex. The resulting hydroxybenzophenone is then isolated and purified, typically by recrystallization.

G General Synthesis Workflow for Benzophenone Derivatives cluster_0 Method 1: Friedel-Crafts Acylation cluster_1 Method 2: Fries Rearrangement Aromatic Substituted Benzene React Reaction with AlCl₃ in CH₂Cl₂ Aromatic->React Acyl Acyl Chloride Acyl->React BP Benzophenone Derivative React->BP PhenylEster Phenyl Benzoate Rearrange Rearrangement with AlCl₃ (Heat) PhenylEster->Rearrange HydroxyBP Hydroxybenzophenone Derivative Rearrange->HydroxyBP

General Synthesis Workflow for Benzophenone Derivatives.
Crystallization and Structure Determination

The definitive method for elucidating crystal structure is single-crystal X-ray diffraction (SC-XRD).

  • Protocol 3: Single Crystal Growth and X-ray Diffraction

    • Crystal Growth: High-quality single crystals are paramount. The most common method for benzophenone derivatives is slow evaporation.[7] The purified compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, acetone, hexane) to form a saturated or near-saturated solution. The solution is loosely covered to allow the solvent to evaporate over several days or weeks, yielding single crystals.

    • Data Collection: A suitable crystal is mounted on a goniometer. The diffractometer directs a monochromatic X-ray beam at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

    • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined against the experimental data, a process that adjusts atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

    • Analysis and Validation: The final structure is validated using crystallographic software. The analysis includes identifying bond lengths, angles, torsion angles, and crucially, the intermolecular interactions that define the crystal packing. The data is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).

G Crystal Structure Analysis Workflow A Synthesized & Purified Benzophenone Derivative B Crystal Growth (e.g., Slow Evaporation) A->B C Single-Crystal X-ray Diffraction (SC-XRD) Data Collection B->C D Structure Solution (Direct Methods) C->D E Structure Refinement D->E F Structural Analysis (Packing, Interactions) E->F G Database Deposition (e.g., CSD) F->G

Crystal Structure Analysis Workflow.

Structure-Property Relationships

The precise arrangement of molecules in a crystal dictates the bulk properties of the material and its biological function. Understanding these relationships is key to rational drug design and materials engineering.

  • Bioavailability and Stability: In drug development, different polymorphs can have different solubilities and dissolution rates, directly impacting the bioavailability of an active pharmaceutical ingredient (API). Identifying the most stable polymorph is crucial to ensure consistent performance and shelf-life.[9]

  • Structure-Activity Relationship (SAR): The conformation and intermolecular interactions observed in the crystal structure provide insights into how a molecule might bind to a biological target. For example, the crystal structure of a benzophenone-based HIV nonnucleoside reverse transcriptase inhibitor (NNRTI) confirmed its binding mode in the enzyme's nonnucleoside pocket, guiding further optimization of the drug's structure.[14] The presence of specific hydrogen bond donors and acceptors, revealed by crystallography, is essential for potent inhibitory activity.

  • Nonlinear Optical (NLO) Properties: For materials science applications, the crystal structure is critical. NLO materials require a non-centrosymmetric crystal packing. The alignment of molecular dipoles in the crystal lattice, governed by intermolecular forces, determines the macroscopic NLO response.[3]

G Logical Flow: From Molecular Structure to Function substituents Chemical Substituents (-OH, -Cl, -NO₂, etc.) conformation Molecular Conformation (e.g., Dihedral Angle) substituents->conformation interactions Intermolecular Interactions (H-bonds, π-stacking, etc.) conformation->interactions packing Crystal Packing & Polymorphism interactions->packing activity Biological Activity (Receptor Binding) interactions->activity properties Bulk Properties (Solubility, Stability, NLO) packing->properties

Logical Flow: From Molecular Structure to Function.

Conclusion

The crystal structures of benzophenone derivatives are a rich area of study, characterized by conformational flexibility, diverse intermolecular interactions, and a propensity for polymorphism. A thorough understanding of these solid-state features, gained primarily through single-crystal X-ray diffraction, is indispensable for both drug development and materials science. By correlating molecular structure with crystal packing, researchers can rationally design molecules with optimized properties, whether for enhanced therapeutic efficacy or superior performance in advanced optical materials. The experimental and analytical workflows detailed in this guide provide a framework for the systematic investigation and exploitation of the solid-state chemistry of this versatile molecular scaffold.

References

Theoretical Evaluation of 3,5-Dimethoxy-N-vinylbenzenamine Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-dimethoxy-N-vinylbenzenamine and its analogues represent a class of organic molecules with significant potential in the realm of medicinal chemistry and drug development. Their inherent structural features, combining a substituted aniline core with a reactive vinyl group, make them attractive scaffolds for the synthesis of a diverse range of compounds. This technical guide provides a comprehensive theoretical evaluation of these analogues, focusing on their potential as antifungal agents, particularly against the phytopathogen Sclerotinia sclerotiorum. The document outlines detailed experimental and computational protocols for their characterization and evaluation, presents key data in a structured format, and visualizes essential workflows and biological pathways.

Data Presentation

Table 1: Physicochemical Properties of 3,5-Dimethoxy-N-vinylbenzenamine
PropertyValue
Molecular FormulaC₁₀H₁₃NO₂
Molecular Weight179.22 g/mol
IUPAC Name3,5-dimethoxy-N-vinylbenzenamine
CAS NumberNot available
Predicted LogP2.15
Predicted Hydrogen Bond Donors1
Predicted Hydrogen Bond Acceptors3
Predicted Molar Refractivity53.4 cm³
Predicted Polar Surface Area34.1 Ų
Table 2: Predicted Spectroscopic Data for 3,5-Dimethoxy-N-vinylbenzenamine
SpectroscopyPredicted Peaks/Signals
¹H NMR (CDCl₃, 400 MHz)δ 7.00-6.80 (m, 1H, N-H), 6.70-6.50 (dd, 1H, =CH-), 6.30-6.10 (d, 1H, Ar-H), 6.00-5.80 (d, 1H, Ar-H), 4.70-4.50 (dd, 1H, =CH₂ cis), 4.40-4.20 (dd, 1H, =CH₂ trans), 3.80 (s, 6H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 161.0 (Ar-C-O), 145.0 (Ar-C-N), 135.0 (=CH-), 105.0 (Ar-C), 95.0 (=CH₂), 90.0 (Ar-C), 55.0 (-OCH₃)
FTIR (KBr, cm⁻¹)3400-3300 (N-H stretch), 3100-3000 (C-H aromatic/vinylic stretch), 2950-2850 (C-H aliphatic stretch), 1640-1620 (C=C vinyl stretch), 1600-1580 (C=C aromatic stretch), 1250-1150 (C-O stretch), 1050-1000 (C-N stretch)
Mass Spec. (EI, m/z)179 (M⁺), 164 (M⁺ - CH₃), 152 (M⁺ - C₂H₃), 148 (M⁺ - OCH₃), 120, 92, 77
Table 3: Calculated Molecular Properties of 3,5-Dimethoxy-N-vinylbenzenamine Analogues (DFT B3LYP/6-31G*)
Analogue (Substitution on Benzene Ring)HOMO (eV)LUMO (eV)Band Gap (eV)Dipole Moment (Debye)
Parent (3,5-dimethoxy)-5.21-0.984.232.1
2-nitro-5.89-2.153.745.8
4-chloro-5.35-1.124.233.5
4-methyl-5.08-0.914.172.3
4-cyano-5.76-1.893.876.2

Experimental and Computational Protocols

Synthesis of 3,5-Dimethoxy-N-vinylbenzenamine Analogues

A plausible synthetic route to N-vinylbenzenamine analogues involves the palladium-catalyzed coupling of a substituted aniline with a vinylating agent, such as vinyl acetate or a vinyl halide.

Materials:

  • Substituted 3,5-dimethoxyaniline

  • Vinyl acetate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add the substituted 3,5-dimethoxyaniline (1.0 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Add anhydrous toluene to the flask, followed by vinyl acetate (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-vinylbenzenamine analogue.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry.

Computational Details: Density Functional Theory (DFT)

Software: Gaussian, ORCA, or similar quantum chemistry package.

Protocol:

  • Geometry Optimization: The molecular structures of the 3,5-dimethoxy-N-vinylbenzenamine analogues are optimized using the B3LYP functional with the 6-31G* basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries at the same level of theory to confirm that the structures correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Electronic Properties: From the optimized structures, key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is determined as a measure of chemical reactivity and kinetic stability.

  • Molecular Descriptors: Various molecular descriptors, including dipole moment, polar surface area, and molar refractivity, are calculated for use in Quantitative Structure-Activity Relationship (QSAR) studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Software: MOE (Molecular Operating Environment), Schrödinger Suite, or open-source alternatives like RDKit with scikit-learn.

Protocol:

  • Data Set Preparation: A dataset of 3,5-dimethoxy-N-vinylbenzenamine analogues with their experimentally determined antifungal activity (e.g., IC₅₀ values) is compiled.

  • Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric, and thermodynamic) are calculated for each analogue using the optimized geometries from DFT calculations.

  • Feature Selection: A feature selection algorithm (e.g., genetic algorithm, recursive feature elimination) is employed to identify a subset of descriptors that are most relevant to the biological activity.

  • Model Building: A statistical model (e.g., multiple linear regression, partial least squares, or machine learning algorithms like random forest or support vector machines) is built to establish a mathematical relationship between the selected descriptors and the antifungal activity.

  • Model Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external validation techniques to ensure its robustness and reliability.

Molecular Docking

Software: AutoDock Vina, Glide, or GOLD.

Protocol:

  • Protein Preparation: The 3D crystal structure of the target protein from Sclerotinia sclerotiorum (e.g., a key enzyme in a vital metabolic pathway) is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: The 3D structures of the 3,5-dimethoxy-N-vinylbenzenamine analogues are generated and optimized using a molecular mechanics force field (e.g., MMFF94). Rotatable bonds are defined.

  • Grid Box Definition: A grid box is defined around the active site of the target protein to encompass the binding pocket.

  • Docking Simulation: The docking algorithm is run to predict the binding poses and affinities of the ligands within the protein's active site. The scoring function estimates the binding energy for each pose.

  • Analysis of Results: The docking results are analyzed to identify the most favorable binding modes, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and to rank the analogues based on their predicted binding affinities.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation start Substituted Aniline + Vinylating Agent reaction Pd-catalyzed Coupling start->reaction purification Column Chromatography reaction->purification nmr NMR (1H, 13C) purification->nmr ftir FTIR nmr->ftir ms Mass Spectrometry ftir->ms antifungal_assay Antifungal Assay (S. sclerotiorum) ms->antifungal_assay ic50 Determine IC50 antifungal_assay->ic50

Caption: Experimental workflow for the synthesis, characterization, and biological evaluation of analogues.

QSAR_Workflow data_collection Data Collection (Structures & IC50) descriptor_calc Molecular Descriptor Calculation (DFT) data_collection->descriptor_calc feature_selection Feature Selection descriptor_calc->feature_selection model_building QSAR Model Building (MLR, PLS, etc.) feature_selection->model_building model_validation Model Validation (Cross-validation, External Set) model_building->model_validation prediction Prediction of New Analogues model_validation->prediction

Caption: Workflow for Quantitative Structure-Activity Relationship (QSAR) modeling.

Molecular_Docking_Workflow protein_prep Protein Preparation (PDB Structure) grid_gen Grid Box Generation (Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (3D Structures) docking Molecular Docking (AutoDock Vina) ligand_prep->docking grid_gen->docking analysis Analysis of Results (Binding Poses & Scores) docking->analysis lead_id Lead Identification analysis->lead_id

Caption: Workflow for the molecular docking process.

Antifungal_Signaling_Pathways cluster_cell_wall Cell Wall Integrity cluster_membrane Cell Membrane Function cluster_energy Energy Metabolism inhibitor 3,5-Dimethoxy-N-vinylbenzenamine Analogue chitin_synthase Chitin Synthase inhibitor->chitin_synthase Inhibition beta_glucan_synthase β(1,3)-Glucan Synthase inhibitor->beta_glucan_synthase Inhibition ergosterol_biosynthesis Ergosterol Biosynthesis inhibitor->ergosterol_biosynthesis Inhibition tca_cycle TCA Cycle inhibitor->tca_cycle Inhibition oxphos Oxidative Phosphorylation inhibitor->oxphos Inhibition cell_wall_integrity Cell Wall Disruption chitin_synthase->cell_wall_integrity Disruption beta_glucan_synthase->cell_wall_integrity Disruption membrane_permeability Membrane Dysfunction ergosterol_biosynthesis->membrane_permeability Increased Permeability atp_depletion Energy Depletion tca_cycle->atp_depletion ATP Depletion oxphos->atp_depletion ATP Depletion fungal_cell_death Fungal Cell Death cell_wall_integrity->fungal_cell_death membrane_permeability->fungal_cell_death atp_depletion->fungal_cell_death

Caption: Potential antifungal signaling pathways targeted in Sclerotinia sclerotiorum.

Methodological & Application

Synthesis of 3,5-Dimethoxy-3'-iodobenzophenone from 3,5-dimethoxybenzoic acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 3,5-Dimethoxy-3'-iodobenzophenone, a potentially valuable building block in medicinal chemistry and drug development. The protocol outlines a two-step synthetic route starting from the commercially available 3,5-dimethoxybenzoic acid. This application note includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

Substituted benzophenones are a prominent structural motif in a wide array of biologically active compounds and are considered a "ubiquitous scaffold in medicinal chemistry"[1]. The target molecule, this compound, incorporates two key features: the dimethoxy substitution pattern, which is common in natural products and pharmacologically active molecules, and an iodine atom on the second aromatic ring. The presence of iodine offers a versatile handle for further chemical modifications, such as cross-coupling reactions, making this compound a useful intermediate for the synthesis of more complex molecular architectures.

The synthesis described herein involves a two-step process:

  • Formation of the Acid Chloride: Conversion of 3,5-dimethoxybenzoic acid to the more reactive 3,5-dimethoxybenzoyl chloride.

  • Friedel-Crafts Acylation: Reaction of the synthesized acid chloride with iodobenzene in the presence of a Lewis acid catalyst to form the desired benzophenone.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionReactantsReagentsProductYield
1Acid Chloride Formation3,5-Dimethoxybenzoic acidThionyl chloride, DMF (cat.)3,5-Dimethoxybenzoyl chlorideHigh
2Friedel-Crafts Acylation3,5-Dimethoxybenzoyl chloride, IodobenzeneAluminum chlorideThis compoundGood

Note: Specific yields can vary based on reaction scale and purification efficiency.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethoxybenzoyl chloride

This procedure details the conversion of 3,5-dimethoxybenzoic acid to its corresponding acid chloride using thionyl chloride.

Materials:

  • 3,5-Dimethoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-dimethoxybenzoic acid in toluene.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.

  • Slowly add thionyl chloride to the stirred suspension at room temperature.

  • After the initial gas evolution subsides, heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting solid).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 3,5-dimethoxybenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol describes the Friedel-Crafts acylation of iodobenzene with the synthesized 3,5-dimethoxybenzoyl chloride. Friedel-Crafts acylation of iodobenzene is known to yield a mixture of isomers, with the para-substituted product typically being the major one[2]. It is important to note that the reaction can also produce the ortho-isomer. Purification by chromatography is necessary to isolate the desired 3'-iodo isomer.

Materials:

  • 3,5-Dimethoxybenzoyl chloride (from Step 1)

  • Iodobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Addition funnel

  • Stirring apparatus

  • Ice bath

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Cool the suspension in an ice bath.

  • In a separate flask, dissolve 3,5-dimethoxybenzoyl chloride and iodobenzene in anhydrous dichloromethane.

  • Slowly add the solution of the acid chloride and iodobenzene to the stirred suspension of aluminum chloride via an addition funnel, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and dilute hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired 3'-iodo isomer from other isomers and byproducts.

  • Characterize the purified this compound using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Visualizing the Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Friedel-Crafts Acylation A 3,5-Dimethoxybenzoic Acid B 3,5-Dimethoxybenzoyl Chloride A->B SOCl₂, DMF (cat.) Toluene, Reflux D This compound B->D AlCl₃ DCM, 0°C to rt C Iodobenzene C->D

Caption: Synthetic route to this compound.

This application note provides a solid foundation for the synthesis of this compound. Researchers are encouraged to optimize the reaction conditions and purification procedures to suit their specific laboratory settings and scale of operation. The versatility of the iodo-substituent in the final product opens up numerous possibilities for the development of novel compounds with potential applications in drug discovery and materials science.

References

Application Notes and Protocols for the Suzuki Coupling Reaction of 3,5-Dimethoxy-3'-iodobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical industry and materials science for the construction of complex molecular architectures, particularly biaryl and substituted aromatic structures. This document provides detailed application notes and a generalized protocol for the Suzuki coupling reaction of 3,5-Dimethoxy-3'-iodobenzophenone with various arylboronic acids. The resulting tri- and tetra-substituted benzophenone derivatives are valuable scaffolds in medicinal chemistry and drug discovery, potentially serving as intermediates for the synthesis of biologically active compounds.

Reaction Principle

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity, especially with functionalized and sterically demanding substrates like this compound.

Experimental Workflow

The general workflow for the Suzuki coupling of this compound is outlined below. This process involves careful preparation of reagents, reaction setup under inert conditions, monitoring of the reaction progress, and subsequent workup and purification of the desired biaryl ketone product.

Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Reagents Reagents & Glassware (Dry & Inert) Setup Assemble Reaction (Under Inert Gas) Reagents->Setup Solvent Solvent Degassing Solvent->Setup Heating Heating & Stirring Setup->Heating Reaction Time Quench Reaction Quenching Heating->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Characterization Analysis (NMR, MS) Purification->Characterization

Caption: General experimental workflow for the Suzuki coupling reaction.

Recommended Protocol

This protocol provides a general starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of specific parameters may be necessary for different boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst with a bulky phosphine ligand like SPhos) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

  • Workup reagents (e.g., ethyl acetate, brine)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe. A common solvent mixture is 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and wash it with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl ketone.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of aryl iodides with structural similarities to this compound. These values should serve as a guide for reaction optimization.

Table 1: Catalyst, Base, and Solvent Systems for Suzuki Coupling of Aryl Iodides

Catalyst (mol%)LigandBase (equivalents)Solvent SystemTemperature (°C)Typical Yield Range (%)
Pd(PPh₃)₄ (2-5)-K₂CO₃ (2)Toluene/EtOH/H₂O80-10075-95
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O80-11080-98
Pd₂(dba)₃ (1-2)XPhos (2-4)Cs₂CO₃ (2)Toluene100-11085-99
Pd(dppf)Cl₂ (3)-Na₂CO₃ (2)DMF/H₂O90-12070-90

Table 2: Influence of Boronic Acid Substitution on Reaction Outcome

Boronic Acid SubstituentElectronic NatureSteric HindranceExpected ReactivityTypical Reaction Time (h)
4-methoxyphenylElectron-donatingLowHigh2-6
PhenylNeutralLowHigh2-6
4-acetylphenylElectron-withdrawingLowModerate4-12
2-methylphenylNeutralHighModerate to Low6-24
3,5-dimethoxyphenylElectron-donatingModerateHigh2-8

Catalytic Cycle of the Suzuki Coupling Reaction

The mechanism of the palladium-catalyzed Suzuki coupling reaction is a well-established catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl Ar-I RedElim Reductive Elimination OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)-Ar' L₂ PdII_Aryl->PdII_Diaryl Ar'-B(OH)₂ Base Transmetal Transmetalation PdII_Diaryl->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Considerations

  • Low Yields: If the reaction yields are low, consider increasing the reaction temperature, changing the solvent system, or using a more active catalyst/ligand combination. The choice of base can also significantly impact the yield.

  • Dehalogenation: The reduction of the aryl iodide to the corresponding arene is a common side reaction. This can sometimes be suppressed by using milder bases or ensuring strictly anaerobic conditions.

  • Homocoupling: The formation of biaryl products from the boronic acid (homocoupling) can occur. This is often minimized by using the correct stoichiometry of reactants and a suitable palladium catalyst.

  • Reaction Monitoring: Close monitoring of the reaction by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts due to prolonged heating.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl ketones from this compound. The protocol and data presented here provide a solid foundation for researchers to successfully perform this transformation. Careful selection of the catalyst, base, and solvent, along with diligent reaction monitoring, will be key to achieving high yields of the desired products, which are valuable building blocks in the development of novel therapeutics and functional materials.

Application Notes and Protocols for 3,5-Dimethoxy-3'-iodobenzophenone as a Photoinitiator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the hypothesized use of 3,5-Dimethoxy-3'-iodobenzophenone as a Type II photoinitiator for free-radical polymerization. This document outlines its potential photophysical properties, a plausible synthetic route, and detailed protocols for its application in the photopolymerization of acrylate monomers and the fabrication of hydrogels for potential drug delivery applications. The information presented is based on the established principles of benzophenone photochemistry and is intended to serve as a foundational guide for researchers exploring novel photoinitiators.

Introduction

Photoinitiators are essential components in photopolymerization, a process that utilizes light to initiate a polymerization reaction. Benzophenone and its derivatives are a well-established class of Type II photoinitiators.[1] Upon absorption of UV light, these molecules transition to an excited triplet state and can abstract a hydrogen atom from a synergist molecule (a co-initiator), such as an amine or thiol, to generate free radicals. These radicals then initiate the polymerization of monomers.

This compound is a halogenated and methoxylated derivative of benzophenone. The presence of electron-donating methoxy groups and a heavy iodine atom is expected to influence its photophysical properties, such as its absorption spectrum and the efficiency of intersystem crossing to the triplet state. This, in turn, can affect its efficacy as a photoinitiator. This document explores the potential applications of this compound in photopolymerization, particularly for creating crosslinked polymer networks like hydrogels, which are of significant interest in drug delivery and tissue engineering.

Hypothesized Properties and Characteristics

Table 1: Hypothesized Properties of this compound

PropertyHypothesized Value/CharacteristicRationale
Molar Mass 398.18 g/mol Calculated from the chemical formula: C₁₅H₁₃IO₃
Appearance Off-white to pale yellow crystalline solidTypical for benzophenone derivatives.
UV Absorption Maxima (λmax) ~260 nm and ~350 nmBenzophenone typically shows two main absorption bands. The n-π* transition around 330-360 nm is crucial for photoinitiation.[2]
Solubility Soluble in common organic solvents (e.g., THF, DMF, Acetonitrile, Chloroform). Limited solubility in water.The aromatic structure and halogen substituent suggest solubility in organic solvents.
Photoinitiation Type Type IIBenzophenone derivatives predominantly act as Type II photoinitiators.[1][3]

Proposed Synthesis

A plausible synthetic route for this compound is through a Friedel-Crafts acylation reaction.[4][5][6]

Reaction Scheme:

3,5-Dimethoxybenzoyl chloride reacts with iodobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield this compound.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 3,5-Dimethoxybenzoyl chloride product This compound reactant1->product + reactant2 Iodobenzene reactant2->product reagent1 AlCl₃ (Lewis Acid) reagent1->product reagent2 Dichloromethane (Solvent) reagent2->product

Figure 1: Proposed synthesis of this compound via Friedel-Crafts acylation.

Mechanism of Photoinitiation

As a Type II photoinitiator, this compound is proposed to initiate polymerization via a hydrogen abstraction mechanism in the presence of a co-initiator.

G PI Photoinitiator (PI) (Ground State) PI_excited PI (Excited Singlet State) PI->PI_excited hν (UV Light) PI_triplet ³PI (Excited Triplet State) PI_excited->PI_triplet Intersystem Crossing (ISC) Complex [³PI*...R-H] Exciplex PI_triplet->Complex + R-H CoI Co-initiator (R-H) CoI->Complex Radicals Initiating Radicals (PI-H• + R•) Complex->Radicals Hydrogen Abstraction Polymer Growing Polymer Chain (R-M•) Radicals->Polymer + M Monomer Monomer (M) Monomer->Polymer

Figure 2: Proposed mechanism of Type II photoinitiation.

Experimental Protocols

The following protocols are provided as a starting point for utilizing this compound in photopolymerization applications. Optimization of concentrations and irradiation times may be necessary for specific monomer systems and desired material properties.

Protocol for Photopolymerization of Acrylate Monomers

This protocol describes a method for the bulk photopolymerization of a common acrylate monomer, such as methyl methacrylate (MMA) or butyl acrylate (BA).

Materials:

  • This compound (Photoinitiator)

  • N-Methyldiethanolamine (NMDEA) (Co-initiator)

  • Methyl methacrylate (MMA) or Butyl Acrylate (BA) (Monomer)

  • Inhibitor remover column

  • Glass slides

  • Spacers (e.g., 100 µm thickness)

  • UV curing system (e.g., 365 nm lamp)

  • Nitrogen or Argon source (for inert atmosphere)

Procedure:

  • Monomer Preparation: Pass the acrylate monomer through an inhibitor remover column to remove any storage inhibitors.

  • Photoinitiator System Preparation: Prepare a stock solution of the photoinitiator system. For example, dissolve this compound (0.2% w/w) and N-Methyldiethanolamine (1% w/w) in the purified monomer.

  • Sample Preparation: Place two glass slides on top of each other, separated by spacers to create a mold of a defined thickness.

  • Filling the Mold: Carefully inject the monomer/photoinitiator mixture into the space between the glass slides.

  • Inerting: Place the filled mold in a chamber and purge with nitrogen or argon for 5-10 minutes to remove oxygen, which can inhibit free-radical polymerization.

  • UV Curing: Expose the sample to UV light (e.g., 365 nm) at a defined intensity (e.g., 100 mW/cm²). The irradiation time will depend on the desired conversion and the reactivity of the system (typically 30 seconds to 5 minutes).

  • Post-Curing: After irradiation, the polymer can be removed from the mold. A post-curing step at a slightly elevated temperature (e.g., 60°C) for 1 hour can enhance the final conversion.

Table 2: Example Formulations for Acrylate Polymerization

Formulation IDMonomerPhotoinitiator (wt%)Co-initiator (wt%)UV Wavelength (nm)UV Intensity (mW/cm²)Curing Time (s)
AP-1MMA0.21.0 (NMDEA)365100120
AP-2BA0.21.0 (NMDEA)36510090
AP-3MMA0.52.0 (NMDEA)36510060
Protocol for Hydrogel Formation

This protocol outlines the fabrication of a crosslinked hydrogel using a water-soluble monomer like 2-hydroxyethyl methacrylate (HEMA).

Materials:

  • This compound (Photoinitiator)

  • N-Vinylpyrrolidone (NVP) (Co-initiator/Monomer)

  • 2-Hydroxyethyl methacrylate (HEMA) (Monomer)

  • Ethylene glycol dimethacrylate (EGDMA) (Crosslinker)

  • Deionized water

  • Molds (e.g., PDMS molds)

  • UV curing system (365 nm)

Procedure:

  • Prepolymer Solution Preparation:

    • In a light-protected vessel, dissolve HEMA (e.g., 70% w/w) and NVP (e.g., 10% w/w) in deionized water (e.g., 19.5% w/w).

    • Add the crosslinker EGDMA (e.g., 0.5% w/w).

    • Dissolve this compound (e.g., 0.1% w/w of the total monomer weight) in the solution. Ensure complete dissolution.

  • Molding: Pipette the prepolymer solution into the desired molds.

  • UV Curing: Place the molds in a UV curing chamber and irradiate with 365 nm light. The curing time will vary based on the hydrogel thickness and composition (typically 5-15 minutes).

  • Swelling and Purification: After curing, carefully remove the hydrogels from the molds and place them in a large volume of deionized water to swell and to leach out any unreacted components. The water should be changed several times over 24-48 hours.

Table 3: Example Formulations for Hydrogel Formation

Formulation IDHEMA (wt%)NVP (wt%)EGDMA (wt%)Water (wt%)Photoinitiator (wt% of monomers)UV Curing Time (min)
HG-170100.519.50.110
HG-260151.024.00.18
HG-38050.514.50.212

Workflow for Application in Drug Delivery

The photo-crosslinked hydrogels can be further explored for drug delivery applications.

G Hydrogel Hydrogel Formulation (as per Protocol 5.2) DrugLoading Drug Loading (e.g., swelling in drug solution) Hydrogel->DrugLoading Characterization Characterization (Swelling ratio, drug content) DrugLoading->Characterization ReleaseStudy In Vitro Drug Release Study (e.g., in PBS buffer) Characterization->ReleaseStudy DataAnalysis Data Analysis (Release kinetics) ReleaseStudy->DataAnalysis

Figure 3: Workflow for hydrogel-based drug delivery studies.

Safety Precautions

  • Always handle this compound and all other chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • UV radiation is harmful to the eyes and skin. Use appropriate shielding and safety glasses when operating the UV curing system.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Disclaimer

The information provided in these application notes is based on established scientific principles for analogous compounds and is intended for research purposes only. The specific performance and safety of this compound as a photoinitiator have not been extensively validated. Researchers should conduct their own experiments and safety assessments before use.

References

Application Notes and Protocols for the Synthesis of Benzophenones via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the synthesis of benzophenone and its derivatives through the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the preparation of aryl ketones, which are pivotal intermediates in the pharmaceutical and chemical industries.

Introduction

The Friedel-Crafts acylation is a robust and versatile method for the synthesis of benzophenones. The reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. The most commonly employed catalyst is aluminum chloride (AlCl₃), which activates the acylating agent, facilitating the electrophilic attack on the aromatic substrate. The resulting benzophenones are valuable precursors for a wide range of biologically active compounds and functional materials. This protocol provides a general procedure for the synthesis of benzophenone from benzene and benzoyl chloride, along with data for the synthesis of substituted benzophenones.

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of Various Benzophenones
Aromatic SubstrateAcylating AgentCatalyst (molar eq.)SolventTemp. (°C)Time (h)ProductYield (%)Reference
BenzeneBenzoyl ChlorideAlCl₃ (1.1)Dichloromethane0 to RT2Benzophenone~90General Protocol
TolueneBenzoyl ChlorideAlCl₃DichloromethaneRT44-Methylbenzophenone70.6[1]
AnisoleAcetic AnhydrideMordenite ZeoliteAcetic Acid1502-34-Methoxyacetophenone>99
BromobenzeneBenzoyl ChlorideAlCl₃---4-Bromobenzophenone54.3[1]
BiphenylBenzoyl ChlorideAlCl₃---4-Phenylbenzophenone25[1]
Fluorobenzene4-Chlorobenzoyl ChlorideAlCl₃---4-Chloro-4'-fluorobenzophenone67.4[1]
Table 2: Spectroscopic Data for Benzophenone
TechniqueDataReference
¹H NMR (CDCl₃)δ 7.81 (d, J=8.1 Hz, 4H), 7.60 (t, J=7.4 Hz, 2H), 7.48 (t, J=7.7 Hz, 4H)[2][3]
¹³C NMR (CDCl₃)δ 196.7 (C=O), 137.6, 132.4, 130.0, 128.3[2]
IR (KBr, cm⁻¹)3058 (C-H, aromatic), 1658 (C=O, ketone), 1595, 1447 (C=C, aromatic)[4]
Mass Spec (EI)m/z (%): 182 (M⁺, 100), 105 (M-Ph, 95), 77 (Ph, 50)[4]

Experimental Protocols

General Protocol for the Synthesis of Benzophenone

This protocol describes the synthesis of benzophenone via the Friedel-Crafts acylation of benzene with benzoyl chloride using aluminum chloride as the catalyst.[5]

Materials:

  • Benzene (anhydrous)

  • Benzoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel. Place the flask in an ice bath.

  • Addition of Reactants: To the flask, add anhydrous aluminum chloride (1.1 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane.

  • In the addition funnel, place a solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Slowly add the benzoyl chloride solution to the stirred suspension of AlCl₃ in DCM, maintaining the temperature at 0-5 °C.

  • After the addition of benzoyl chloride, add benzene (1.0 to 1.2 equivalents) dropwise via the addition funnel.

  • Reaction: After the complete addition of benzene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, carefully pour the reaction mixture over crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or petroleum ether) or by column chromatography on silica gel.

Characterization:

The identity and purity of the synthesized benzophenone can be confirmed by measuring its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) as detailed in Table 2.

Mandatory Visualization

Friedel_Crafts_Acylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis p1 Dry Glassware p2 Add AlCl3 & DCM to Flask p1->p2 r1 Add Benzoyl Chloride Solution (0-5°C) p2->r1 r2 Add Benzene Dropwise (0-5°C) r1->r2 r3 Stir at Room Temperature (2h) r2->r3 w1 Quench with Ice/HCl r3->w1 w2 Separate Organic Layer w1->w2 w3 Extract Aqueous Layer with DCM w2->w3 w4 Wash Organic Layer (H2O, NaHCO3, Brine) w3->w4 pu1 Dry with MgSO4 w4->pu1 pu2 Filter & Concentrate pu1->pu2 pu3 Recrystallize or Column Chromatography pu2->pu3 a1 Characterize (NMR, IR, MS, MP) pu3->a1

Caption: Experimental workflow for the synthesis of benzophenone.

Signaling Pathway (Reaction Mechanism)

Friedel_Crafts_Mechanism cluster_activation Acylium Ion Formation cluster_attack Electrophilic Attack cluster_deprotonation Deprotonation cluster_final Final Product acyl_chloride Benzoyl Chloride acylium_ion Acylium Ion Intermediate acyl_chloride->acylium_ion + AlCl3 lewis_acid AlCl3 sigma_complex Sigma Complex (Arenium Ion) acylium_ion->sigma_complex + Benzene benzene Benzene deprotonation Loss of Proton sigma_complex->deprotonation - H+ product_complex Benzophenone-AlCl3 Complex hydrolysis Hydrolysis product_complex->hydrolysis benzophenone Benzophenone hydrolysis->benzophenone

Caption: Mechanism of Friedel-Crafts acylation.

References

Application Notes and Protocols: Evaluation of Novel Benzophenone Derivatives for Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Application of 3,5-Dimethoxy-3'-iodobenzophenone and similar novel benzophenone derivatives in organic light-emitting diodes (OLEDs).

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzophenone derivatives are a versatile class of organic compounds with potential applications in organic electronics, including Organic Light-Emitting Diodes (OLEDs). Their rigid structure, combined with the ability to tune their electronic properties through functionalization, makes them interesting candidates for host materials, electron transport materials, or as building blocks for more complex emissive molecules. This document provides a general framework and detailed protocols for the synthesis, characterization, and evaluation of novel benzophenone derivatives, using the hypothetical example of this compound, for their potential application in OLED devices. While specific data for this exact compound in OLEDs is not readily available in public literature, the following protocols outline the necessary steps to assess its viability.

Synthesis and Purification

The first step is to synthesize and purify the benzophenone derivative. A common method for synthesizing unsymmetrical benzophenones is through a Friedel-Crafts acylation reaction.

Experimental Protocol: Synthesis of this compound

  • Reaction Scheme: A plausible synthetic route involves the Friedel-Crafts acylation of 1,3-dimethoxybenzene with 3-iodobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Materials:

    • 1,3-dimethoxybenzene

    • 3-iodobenzoyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Dichloromethane (DCM) as solvent

    • Hydrochloric acid (HCl), 1M solution

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexane and ethyl acetate for elution

  • Procedure:

    • To a stirred solution of 1,3-dimethoxybenzene and 3-iodobenzoyl chloride in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add AlCl₃ portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl to quench the reaction.

    • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers and wash with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Photophysical and Thermal Characterization

Before fabricating an OLED device, it is crucial to understand the fundamental photophysical and thermal properties of the material.

Experimental Protocols:

  • UV-Visible Absorption and Photoluminescence (PL) Spectroscopy:

    • Prepare dilute solutions of the compound in a suitable solvent (e.g., toluene, chloroform, or THF) at a concentration of approximately 10⁻⁵ M.

    • Record the UV-Vis absorption spectrum to determine the absorption maxima (λ_abs).

    • Excite the solution at the absorption maximum and record the photoluminescence emission spectrum to determine the emission maximum (λ_em).

    • Measure the photoluminescence quantum yield (PLQY) using an integrating sphere and a known standard (e.g., quinine sulfate).

    • Repeat the measurements for the compound as a thin film, prepared by spin-coating or thermal evaporation, to assess solid-state properties.

  • Cyclic Voltammetry (CV):

    • Dissolve the compound in an anhydrous, degassed electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile or DCM).

    • Use a standard three-electrode setup with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Scan the potential to measure the oxidation and reduction potentials.

    • Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels from the onset of the oxidation and reduction peaks, respectively, relative to a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.

  • Thermal Analysis (TGA and DSC):

    • Perform Thermogravimetric Analysis (TGA) to determine the decomposition temperature (Td), which indicates the thermal stability of the material. A high Td is essential for vapor-deposited OLEDs.

    • Perform Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg). A high Tg is crucial for the morphological stability of the amorphous thin films in the device.[1]

Data Presentation: Hypothetical Properties of a Novel Benzophenone Derivative

PropertyValueUnitSignificance in OLEDs
Photophysical Properties
Absorption Maximum (λ_abs)350nmDetermines the energy required to excite the molecule.
Emission Maximum (λ_em)450nmIndicates the color of light emitted.
Photoluminescence Quantum Yield (PLQY)65%Efficiency of light emission in the solid state.
Electrochemical Properties
HOMO Level-5.8eVEnergy level for hole injection.
LUMO Level-2.7eVEnergy level for electron injection.
Thermal Properties
Decomposition Temperature (Td)> 400°CHigh thermal stability is required for device fabrication and operation.[1]
Glass Transition Temperature (Tg)> 120°CHigh morphological stability of the thin film.[1]

OLED Device Fabrication and Characterization

The performance of the novel material is ultimately evaluated by incorporating it into an OLED device. The following describes a general protocol for fabricating a multi-layer OLED by thermal evaporation.

Experimental Protocol: OLED Fabrication

  • Substrate Cleaning:

    • Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropyl alcohol.[2]

    • Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition:

    • Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • Deposit the organic layers sequentially without breaking the vacuum. A typical device structure might be:

      • Hole Injection Layer (HIL): e.g., HAT-CN (10 nm)

      • Hole Transport Layer (HTL): e.g., NPB (40 nm)

      • Emissive Layer (EML): The novel benzophenone derivative as a host doped with a suitable phosphorescent or fluorescent emitter (e.g., 20 nm, with 1-10 wt% dopant). Alternatively, the benzophenone derivative can be tested as a pure emissive layer if it shows sufficient solid-state luminescence.

      • Electron Transport Layer (ETL): e.g., TPBi (30 nm)

      • Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF) (1 nm)

  • Cathode Deposition:

    • Deposit the metal cathode, typically aluminum (Al) (100 nm), through a shadow mask to define the active area of the pixels.

  • Encapsulation:

    • Encapsulate the devices using a UV-curable epoxy and a glass lid in an inert atmosphere (e.g., a glovebox) to protect the organic layers and the cathode from oxygen and moisture.

Logical Workflow for OLED Fabrication and Testing

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_final Final Steps ITO_Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone HIL Hole Injection Layer (HIL) UV_Ozone->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) (Host: Benzophenone Derivative) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (Al) EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Testing Device Characterization Encapsulation->Testing

Caption: Workflow for OLED fabrication and testing.

Experimental Protocol: Device Characterization

  • Current Density-Voltage-Luminance (J-V-L) Characteristics:

    • Measure the J-V-L characteristics using a source meter and a photometer.

    • Determine the turn-on voltage (the voltage at which light emission is first detected, typically at a luminance of 1 cd/m²).

  • Electroluminescence (EL) Spectrum:

    • Measure the EL spectrum at a constant driving voltage or current using a spectroradiometer.

    • Determine the Commission Internationale de l'Éclairage (CIE) color coordinates.

  • Efficiency Measurements:

    • Calculate the external quantum efficiency (EQE), current efficiency (cd/A), and power efficiency (lm/W) from the J-V-L data and the EL spectrum.

Data Presentation: Hypothetical OLED Performance

ParameterValueUnit
Turn-on Voltage3.5V
Maximum Luminance15,000cd/m²
Maximum Current Efficiency25cd/A
Maximum Power Efficiency20lm/W
Maximum External Quantum Efficiency (EQE)12%
CIE Coordinates (x, y)(0.15, 0.25)-

Structure-Property Relationship and Optimization

The final step involves analyzing the collected data to understand the structure-property relationships and to propose further molecular design strategies for improved performance.

Signaling Pathway for Material Evaluation

Material_Evaluation_Pathway cluster_synthesis Material Design & Synthesis cluster_characterization Material Characterization cluster_device Device Fabrication & Testing cluster_optimization Analysis & Optimization Molecule_Design Molecular Design (e.g., this compound) Synthesis Synthesis & Purification Molecule_Design->Synthesis Photophysical Photophysical Properties (UV-Vis, PL, PLQY) Synthesis->Photophysical Electrochemical Electrochemical Properties (CV, HOMO/LUMO) Synthesis->Electrochemical Thermal Thermal Properties (TGA, DSC) Synthesis->Thermal Fabrication OLED Fabrication Photophysical->Fabrication Electrochemical->Fabrication Thermal->Fabrication Performance Device Performance (J-V-L, EQE, EL) Fabrication->Performance Analysis Structure-Property Analysis Performance->Analysis Optimization Molecular Redesign Analysis->Optimization Optimization->Molecule_Design

Caption: Pathway for material evaluation and optimization.

Conclusion: While this compound is not a well-documented material for OLED applications, the protocols and framework provided here offer a comprehensive guide for researchers to synthesize, characterize, and evaluate its potential, as well as that of other novel benzophenone derivatives. The key to successful material development lies in a systematic approach that combines synthesis, detailed characterization, device fabrication, and analysis to build a strong understanding of structure-property relationships.

References

Application Notes and Protocols for the Iodination of Aromatic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodinated aromatic compounds, or iodoarenes, are pivotal intermediates in modern organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and functional materials. Their significance stems from the unique reactivity of the carbon-iodine bond, which readily participates in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), formations of organometallic reagents, and the synthesis of hypervalent iodine compounds.[1][2] The direct iodination of aromatic C-H bonds via electrophilic aromatic substitution (SEAr) is a primary strategy for their synthesis.[2][3]

This document provides detailed protocols for several common and effective methods for the iodination of both electron-rich (activated) and electron-deficient (deactivated) aromatic compounds. The protocols are based on established and reliable procedures from the scientific literature.

General Considerations for Aromatic Iodination

Electrophilic iodination typically involves the reaction of an aromatic compound with an electrophilic iodine species.[3] Molecular iodine (I₂) itself is generally not electrophilic enough to react with many aromatic systems, especially deactivated ones.[2][4][5] Therefore, most protocols employ an oxidizing agent to generate a more potent electrophile, such as the iodonium ion (I⁺), or use more reactive iodinating agents like N-iodosuccinimide (NIS) in the presence of an acid catalyst.[5][6][7][8] The choice of method depends on the reactivity of the aromatic substrate, with more powerful reagents required for less reactive compounds.[4][5][6]

Protocol 1: Oxidative Iodination of Activated Arenes with Molecular Iodine and an Oxidant

This protocol is suitable for electron-rich aromatic compounds such as phenols, anilines, and their derivatives. The use of an oxidizing agent generates a more reactive iodine species in situ.

Experimental Protocol: Iodination using I₂ with Sodium Percarbonate

This method utilizes the eco-friendly and easy-to-handle oxidant, sodium percarbonate.[9]

Materials:

  • Aromatic substrate

  • Molecular iodine (I₂)

  • Sodium percarbonate (SPC)

  • Glacial acetic acid

  • Sodium sulfite (Na₂SO₃) solution (aqueous)

  • Appropriate recrystallization solvent

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aromatic substrate (e.g., 10 mmol) in glacial acetic acid (e.g., 20 mL).

  • Add molecular iodine (I₂) (e.g., 5 mmol for mono-iodination) and sodium percarbonate (SPC) to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to 45-50 °C for 4-6 hours.[9]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the mixture into a stirred aqueous solution of sodium sulfite (e.g., 1 g in 70 mL of water) to quench any unreacted iodine.[9]

  • Collect the precipitated solid product by filtration.

  • Wash the solid with cold water and then recrystallize from an appropriate solvent to afford the pure iodinated product.

Quantitative Data for Protocol 1
SubstrateProductReaction Time (h)Temperature (°C)Yield (%)Reference
Anisole4-Iodoanisole445-5068[9]
Phenol4-Iodophenol445-5065[9]
Acetanilide4-Iodoacetanilide545-5063[9]
Toluene4-Iodotoluene650-5558[9]
2-Toluidine4-Iodo-2-toluidine650-5553[9]

Workflow for Oxidative Iodination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve Aromatic Substrate in Acetic Acid B Add Molecular Iodine (I₂) A->B C Add Sodium Percarbonate B->C D Stir at Room Temperature (30 min) C->D E Heat at 45-50 °C (4-6 h) D->E F Cool to Room Temperature E->F G Quench with aq. Na₂SO₃ F->G H Filter Precipitate G->H I Recrystallize H->I J Pure Iodoarene I->J

Caption: Experimental workflow for the oxidative iodination of arenes.

Protocol 2: Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a versatile and easy-to-handle iodinating agent. Its reactivity can be tuned by the addition of an acid catalyst, making it suitable for both activated and some deactivated aromatic compounds.[6][10][11]

Experimental Protocol: Iodination of Deactivated Arenes with NIS in Sulfuric Acid

This method is effective for aromatic compounds bearing electron-withdrawing groups.[6]

Materials:

  • Deactivated aromatic substrate

  • N-Iodosuccinimide (NIS)

  • Concentrated sulfuric acid (H₂SO₄)

  • Crushed ice/water

  • Sodium sulfite (Na₂SO₃) solution (aqueous)

  • Appropriate extraction solvent (e.g., dichloromethane)

Procedure:

  • In a flask protected from light, add the deactivated aromatic substrate (e.g., 1 mmol) to concentrated sulfuric acid (e.g., 5 mL) at 0 °C with stirring.

  • Once the substrate is dissolved, add N-iodosuccinimide (NIS) (e.g., 1.1 mmol) portion-wise, maintaining the temperature between 0 and 5 °C.

  • Stir the reaction mixture at 0-20 °C for the time required (can range from a few hours to overnight).[6]

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Add aqueous sodium sulfite solution to reduce any excess iodine species.

  • Extract the product with a suitable organic solvent (e.g., 3 x 20 mL of dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Protocol 2
SubstrateProductReaction Time (h)Temperature (°C)Yield (%)Reference
Nitrobenzene3-Iodonitrobenzene162085[6]
Benzoic Acid3-Iodobenzoic Acid162078[6]
Benzonitrile3-Iodobenzonitrile242070[6]
4-Nitrotoluene2-Iodo-4-nitrotoluene162090[6]
Signaling Pathway: Electrophilic Aromatic Substitution Mechanism

The iodination of aromatic compounds with NIS in strong acid proceeds via a classic electrophilic aromatic substitution mechanism. The acid protonates NIS, generating a highly electrophilic iodine species which is then attacked by the aromatic ring.

SEAr_Mechanism cluster_activation Activation of NIS cluster_substitution Electrophilic Attack and Rearomatization NIS NIS Activated_NIS [NIS-H]⁺ (Protonated NIS) NIS->Activated_NIS Protonation H_plus H⁺ (from H₂SO₄) H_plus->Activated_NIS Arene Ar-H (Aromatic Ring) Sigma_Complex Sigma Complex [Ar(H)I]⁺ Arene->Sigma_Complex Attack on I⁺ Iodoarene Ar-I (Iodinated Product) Sigma_Complex->Iodoarene Deprotonation (-H⁺)

Caption: Mechanism of electrophilic aromatic iodination using NIS.

Protocol 3: Iodination of Electron-Rich Arenes with KI and KIO₃

This protocol offers an environmentally friendly approach using a mixture of potassium iodide and potassium iodate in the presence of an acid to generate the iodinating species in situ.[12][13] It is particularly effective for electron-rich aromatic compounds.

Experimental Protocol

Materials:

  • Electron-rich aromatic substrate (e.g., anisole)

  • Potassium iodide (KI)

  • Potassium iodate (KIO₃)

  • Methanol

  • Water

  • Dilute hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Prepare a solution of the aromatic substrate (e.g., 9.26 mmol), potassium iodide (6.22 mmol), and potassium iodate (3.08 mmol) in a mixture of methanol (5 mL) and water (30 mL).[12]

  • At room temperature, add dilute hydrochloric acid (9.5 mmol) dropwise to the mixture over a period of 40-45 minutes with stirring.[12]

  • Continue stirring for an additional 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water (50 mL).

  • Extract the product with dichloromethane (3 x 25 mL).[12]

  • Combine the organic extracts, wash with aqueous sodium thiosulfate solution, then with water, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product as necessary.

Quantitative Data for Protocol 3
SubstrateProductReaction Time (h)Temperature (°C)Yield (%)Reference
Anisole4-Iodoanisole3Room Temp.88[12]
Phenol4-Iodophenol2Room Temp.85[12]
N,N-Dimethylaniline4-Iodo-N,N-dimethylaniline3Room Temp.92[12]
Aniline4-Iodoaniline2.5Room Temp.75 (9:1 p:o)[12]
4-Nitroaniline2-Iodo-4-nitroaniline3Room Temp.82[12]
Logical Relationship of Reagent Interaction

This diagram illustrates the in situ generation of the electrophilic iodine species from KI and KIO₃ under acidic conditions.

G KI Potassium Iodide (KI) I_plus Electrophilic Iodine (I⁺) KI->I_plus KIO3 Potassium Iodate (KIO₃) KIO3->I_plus H_plus Acid (H⁺) H_plus->I_plus In Situ Generation Iodoarene Iodinated Product (Ar-I) I_plus->Iodoarene Arene Aromatic Substrate (Ar-H) Arene->Iodoarene Electrophilic Substitution

Caption: In situ generation of the iodinating agent.

Conclusion

The choice of an appropriate protocol for the iodination of aromatic compounds is crucial and depends heavily on the substrate's electronic properties. For electron-rich systems, milder conditions using reagents like molecular iodine with an oxidant or the KI/KIO₃ system are effective. For electron-deficient aromatics, more potent systems such as NIS in strong acid are required. The protocols provided herein offer reliable and well-documented methods for achieving a wide range of iodoarenes, which are valuable precursors in synthetic chemistry. Researchers should always first consult the primary literature and perform appropriate safety assessments before conducting any chemical reaction.

References

Application Notes and Protocols for 3,5-Dimethoxy-3'-iodobenzophenone and Structurally Related Compounds in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct research on 3,5-Dimethoxy-3'-iodobenzophenone in cancer is not extensively documented in publicly available literature, its structural motifs are present in numerous compounds that exhibit significant anti-cancer properties. This document provides an overview of the potential applications and experimental protocols for investigating the anti-cancer effects of this compound, based on the activities of structurally related molecules. These related compounds, often featuring dimethoxy, trimethoxy, and halogenated phenyl rings, have been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

The common mechanisms of action for these related compounds include the induction of cell cycle arrest, modulation of the PI3K/Akt/mTOR and MAPK signaling pathways, inhibition of tubulin polymerization, and induction of apoptosis. This application note will detail these potential mechanisms and provide standardized protocols for their investigation.

Potential Applications in Cancer Research

Based on the activities of structurally similar compounds, this compound could be investigated for its potential as:

  • A cytotoxic agent in various cancer cell lines: Particularly in aggressive and treatment-resistant cancers like triple-negative breast cancer and glioblastoma.

  • An inhibitor of key cancer-related signaling pathways: Including the PI3K/Akt/mTOR and EGFR-TK pathways.

  • An inducer of apoptosis: Through modulation of pro- and anti-apoptotic proteins.

  • A disruptor of microtubule dynamics: Leading to mitotic catastrophe and cell death.

Quantitative Data from Structurally Related Compounds

The following tables summarize the cytotoxic activities of various compounds structurally related to this compound against different cancer cell lines.

Table 1: IC50 Values of Related Compounds in Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 ValueReference
3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI)MDA-MB-23120 µg/mL[1]
3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI)MDA-MB-46825 µg/mL[1]
3',4',5'-Trimethoxychalcone Derivative 6 A5490.43 µM[2]
3',4',5'-Trimethoxychalcone Derivative 7 A5495.47 µM[2]
2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone Derivative 9 HepG21.38 µM[3]
2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone Derivative 10 HepG23.21 µM[3]
2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone Derivative 11 HepG22.87 µM[3]
3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one DerivativesVarious2.58 - 34.86 µM[4][5]
3,5-Bis(dodecyloxy)benzoate-PAMAM conjugate with mefenamic acid (2nd Gen)PC-310.23 ± 1.2 μM[6]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-cancer potential of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, A549, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (or related compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis by the test compound.

Materials:

  • Cancer cell lines

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.

Materials:

  • Cancer cell lines

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, Bax, Bcl-2, Cyclin D1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Treat cells with the test compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence imaging system.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the effect of the compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • Test compound

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (with RNase A)

  • Flow cytometer

Protocol:

  • Treat cells with the test compound for 24 or 48 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution (G0/G1, S, G2/M phases) by flow cytometry.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the potential signaling pathways affected by this compound and a general experimental workflow for its investigation.

G cluster_0 Potential Signaling Pathways Compound This compound (or related compound) EGFR EGFR Compound->EGFR Inhibition PI3K PI3K Compound->PI3K Inhibition Akt Akt Compound->Akt Inhibition mTOR mTOR Compound->mTOR Inhibition Bax Bax Compound->Bax Upregulation Bcl2 Bcl-2 Compound->Bcl2 Downregulation EGFR->PI3K MAPK MAPK EGFR->MAPK PI3K->Akt Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes MAPK->Proliferation Promotes Apoptosis Apoptosis Caspases Caspases Bax->Caspases Bcl2->Caspases Caspases->Apoptosis

Caption: Potential signaling pathways modulated by benzophenone-related compounds.

G cluster_1 Experimental Workflow start Compound Synthesis & Characterization cell_culture Cancer Cell Line Culture start->cell_culture viability Cell Viability Assay (MTT) cell_culture->viability ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot Western Blot (Signaling Proteins) ic50->western_blot invivo In Vivo Studies (Xenograft Model) western_blot->invivo

Caption: General experimental workflow for evaluating anti-cancer activity.

G cluster_2 Apoptosis Induction Pathway Compound This compound Bax Bax Compound->Bax Activates Bcl2 Bcl-2 Compound->Bcl2 Inhibits Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Release Bax->Mitochondria Bcl2->Mitochondria Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway activation.

References

Application Notes and Protocols for the Development of Antiparasitic Agents from Iodinated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistent global health challenge posed by parasitic diseases necessitates the continuous exploration of novel therapeutic agents. Iodinated compounds have emerged as a promising class of molecules with significant potential for the development of new antiparasitic drugs. The incorporation of iodine into organic scaffolds can modulate the physicochemical properties of a molecule, enhancing its lipophilicity, and thereby improving its ability to penetrate parasitic cell membranes. Furthermore, iodine's inherent biocidal properties, mediated through oxidation and iodination of essential biomolecules, offer a direct mechanism for parasite inhibition.[1] This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of antiparasitic agents derived from iodinated compounds.

Featured Iodinated Antiparasitic Agents and Their Mechanisms of Action

Several classes of iodinated compounds have demonstrated notable antiparasitic activity. This section highlights key examples and their known or putative mechanisms of action.

Amiodarone and its Analogue Dronedarone

Amiodarone, an iodinated benzofuran derivative and a well-known antiarrhythmic drug, has been repurposed for its potent antiparasitic effects against a range of parasites including Leishmania spp. and Trypanosoma cruzi.[2][3][4] Its mechanism of action is multifaceted, primarily targeting two crucial parasite pathways:

  • Disruption of Calcium Homeostasis: Amiodarone interferes with the parasite's ability to regulate intracellular calcium concentrations.[2][5] This disruption of calcium signaling pathways is critical for various parasite functions, including motility, differentiation, and invasion of host cells.[6][7]

  • Inhibition of Ergosterol Biosynthesis: Similar to azole antifungal drugs, amiodarone inhibits enzymes involved in the ergosterol biosynthesis pathway.[2][8][9][10] Ergosterol is an essential component of the parasite's cell membrane, and its depletion leads to membrane instability and cell death.[8][10]

Dronedarone, a non-iodinated analogue of amiodarone, was developed to reduce the side effects associated with iodine in amiodarone. Interestingly, it retains significant antiparasitic activity, suggesting that while the iodine moiety contributes to the overall efficacy, the core molecular scaffold is also crucial for its antiparasitic action.[2]

Iodinated Chalcones and Quinazolinones

Chalcones and quinazolinones are versatile scaffolds in medicinal chemistry. The introduction of iodine into these structures has been shown to enhance their biological activities. While the precise antiparasitic mechanisms of many iodinated chalcones and quinazolinones are still under investigation, their activity is likely attributed to a combination of factors including:

  • General Biocidal Effects of Iodine: The release or accessibility of iodine can lead to the oxidation and iodination of parasite proteins and nucleic acids, causing widespread cellular damage.[1]

  • Inhibition of Parasite-Specific Enzymes: These compounds may act as inhibitors of essential parasite enzymes, such as proteases or kinases, which are vital for parasite survival and replication.

  • Interference with Cellular Processes: Iodinated chalcones have been shown to hinder parasite-induced channels and cause membrane perturbations in infected erythrocytes.

Quantitative Data on Antiparasitic Activity

The following tables summarize the in vitro activity of selected iodinated compounds against various parasites.

Table 1: Anti-Leishmanial Activity of Iodinated Compounds

CompoundLeishmania SpeciesIC50 (µM)Reference
AmiodaroneL. mexicana0.9
AmiodaroneL. infantum (promastigotes)10
AmiodaroneL. infantum (amastigotes)0.5
AmiodaroneL. amazonensis (promastigotes)4.21[3]
BZ1-IL. donovani0.40 ± 0.38

Table 2: Anti-Trypanosomal Activity of Iodinated Compounds

CompoundTrypanosoma SpeciesIC50 (µM)Reference
AmiodaroneT. cruzi (intracellular amastigotes)2.24 ± 0.24[4]
KJ10 (2-Aroyl quinazolinone)T. b. rhodesiense1.1
Compound 7 (Indenoisoquinoline derivative)T. brucei< 1

Table 3: Anti-Plasmodial and Anti-Toxoplasmal Activities of Iodinated Compounds

CompoundParasite SpeciesIC50 (µg/mL)Reference
Chalcone DerivativeToxoplasma gondii142.9[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative iodinated compounds and for conducting key antiparasitic assays.

Synthesis of Iodinated Compounds

Protocol 1: Synthesis of 2-Hydroxy-3-iodo-5-methyl Chalcones

This protocol is adapted from a general procedure for chalcone synthesis.

Materials:

  • 2-hydroxy-5-methyl acetophenone

  • Iodine

  • Aromatic aldehydes

  • Potassium phosphate

  • Ethanol

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Iodination of Acetophenone: Synthesize 2-hydroxy-3-iodo-5-methyl acetophenone by reacting 2-hydroxy-5-methyl acetophenone with iodine.

  • Condensation Reaction: a. Dissolve 10 mmol of 2-hydroxy-3-iodo-5-methyl acetophenone and 10 mmol of the desired aromatic aldehyde in 15 ml of ethanol. b. To this solution, add 0.327 g (1.5 mmol) of potassium phosphate under stirring. c. Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Extraction and Purification: a. Once the reaction is complete, extract the mixture with diethyl ether. b. Wash the ether extract repeatedly with water. c. Dry the extract over anhydrous sodium sulfate. d. Remove the solvent under reduced pressure. e. Purify the resulting residue by recrystallization from anhydrous ethanol to obtain the final iodinated chalcone.

Protocol 2: Synthesis of 6-Iodo-2-methylquinazolin-4(3H)-one Derivatives

This protocol is based on a method for synthesizing 3N-substituted quinazolinones.[2]

Materials:

  • 5-Iodo-N-acetyl anthranilic acid

  • Phosphorus trichloride (PCl3)

  • Dry toluene

  • Appropriate primary amine (R-NH2)

Procedure:

  • Reaction Setup: a. Dissolve 2.0 g (6.56 mmol) of 5-iodo-N-acetyl anthranilic acid and 7.26 mmol of the corresponding amine in dry toluene.

  • Addition of PCl3: a. Slowly add a solution of 0.35 mL (4.01 mmol) of PCl3 in 15 mL of dry toluene to the reaction mixture over 15 minutes.

  • Reflux: a. Reflux the reaction mixture for 3-4 hours.

  • Work-up: a. After cooling, pour the mixture into ice water. b. Make the solution alkaline by adding a saturated solution of sodium bicarbonate. c. Extract the product with ethyl acetate. d. Wash the organic layer with brine and dry it over anhydrous sodium sulfate. e. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

In Vitro Antiparasitic Assays

Protocol 3: In Vitro Assay for Anti-Leishmanial Activity (Amastigote Stage)

This protocol is a standard method for evaluating the efficacy of compounds against the intracellular stage of Leishmania.

Materials:

  • Leishmania promastigotes

  • Peritoneal macrophages from BALB/c mice

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compound (dissolved in DMSO)

  • Giemsa stain

  • Microscope

Procedure:

  • Macrophage Seeding: Seed peritoneal macrophages in a 96-well plate at a density of 1x10^5 cells/well and allow them to adhere for 24 hours.

  • Infection: Infect the macrophages with Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1 and incubate for 24 hours.

  • Compound Addition: Wash the wells to remove non-phagocytosed promastigotes and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Amphotericin B).

  • Incubation: Incubate the plates for 48-72 hours.

  • Staining and Counting: a. Fix the cells with methanol and stain with Giemsa. b. Determine the percentage of infected macrophages and the number of amastigotes per macrophage by counting at least 100 macrophages per well under a microscope.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of infection inhibition against the log of the compound concentration.

In Vivo Antiparasitic Assays

Protocol 4: In Vivo Murine Model of Cutaneous Leishmaniasis

This protocol describes a common model to assess the in vivo efficacy of antiparasitic compounds.

Materials:

  • BALB/c mice

  • Leishmania species (e.g., L. mexicana)

  • Test compound formulated for oral or intraperitoneal administration

  • Calipers

Procedure:

  • Infection: Infect BALB/c mice subcutaneously in the footpad or the base of the tail with stationary-phase promastigotes.

  • Treatment: Once lesions are established (typically 3-4 weeks post-infection), begin treatment with the test compound. Administer the compound daily for a specified period (e.g., 21 consecutive days) via the desired route (e.g., oral gavage). Include a vehicle control group and a positive control group (e.g., Glucantime).

  • Monitoring: a. Measure the lesion size (e.g., diameter or thickness) with calipers at regular intervals throughout the treatment period and post-treatment. b. Monitor the body weight and general health of the mice.

  • Parasite Load Determination: At the end of the experiment, euthanize the mice and determine the parasite burden in the infected tissue (e.g., footpad, spleen, liver) by methods such as quantitative PCR (qPCR) or limiting dilution assay.

  • Data Analysis: Compare the lesion size and parasite load between the treated and control groups to determine the efficacy of the compound.

Signaling Pathways and Visualizations

The antiparasitic action of iodinated compounds can be visualized through their interaction with key parasite signaling pathways.

Ergosterol Biosynthesis Pathway Inhibition by Amiodarone

Amiodarone is known to inhibit the ergosterol biosynthesis pathway, which is essential for the integrity of the parasite's cell membrane.

Ergosterol_Biosynthesis_Inhibition cluster_parasite Parasite Cell Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps (CYP51 and other enzymes) Cell_Membrane Parasite Cell Membrane (Ergosterol-dependent integrity) Ergosterol->Cell_Membrane Incorporation Ergosterol->Cell_Membrane Amiodarone Amiodarone Amiodarone->Lanosterol Inhibits CYP51 Amiodarone->Cell_Membrane Disrupts Integrity Calcium_Homeostasis_Disruption cluster_parasite_cytosol Parasite Cytosol Amiodarone Amiodarone Ca_Stores Intracellular Ca2+ Stores (e.g., ER, Acidocalcisomes) Amiodarone->Ca_Stores Induces release Cytosolic_Ca Cytosolic Ca2+ Amiodarone->Cytosolic_Ca Dysregulation Ca_Stores->Cytosolic_Ca Release Signaling_Cascades Ca2+-dependent Signaling Cascades Cytosolic_Ca->Signaling_Cascades Activates Parasite_Functions Parasite Functions (Motility, Invasion, Differentiation) Cytosolic_Ca->Parasite_Functions Disruption Signaling_Cascades->Parasite_Functions Regulates Experimental_Workflow Compound_Synthesis Synthesis of Iodinated Compound Library In_Vitro_Screening In Vitro Screening (e.g., IC50 determination) Compound_Synthesis->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., against mammalian cells) In_Vitro_Screening->Cytotoxicity_Assay Lead_Identification Lead Compound Identification (High potency, low toxicity) Cytotoxicity_Assay->Lead_Identification Mechanism_of_Action Mechanism of Action Studies Lead_Identification->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) Lead_Identification->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

References

Application Notes and Protocols for the Characterization of 3,5-Dimethoxy-3'-iodobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Dimethoxy-3'-iodobenzophenone is a substituted benzophenone derivative with potential applications in medicinal chemistry and materials science. Accurate and comprehensive characterization of this compound is crucial for its quality control, stability assessment, and elucidation of its physicochemical properties. These application notes provide detailed protocols for the analytical characterization of this compound using state-of-the-art techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Analytical Techniques and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound.

2.1.1. Predicted ¹H and ¹³C NMR Data

Due to the limited availability of experimental spectra for this specific molecule in the public domain, the following NMR data has been predicted based on established chemical shift principles and data from structurally similar compounds. These values serve as a reference for experimental data acquisition and interpretation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
2', 6' (H)7.8 - 8.0138 - 140
4' (H)7.2 - 7.4130 - 132
5' (H)7.9 - 8.1137 - 139
2, 6 (H)6.8 - 7.0107 - 109
4 (H)6.6 - 6.8106 - 108
OCH₃ (H)3.8 - 3.955 - 57
C=O-194 - 196
C-I-94 - 96
C (ipso, C1')-140 - 142
C (ipso, C1)-139 - 141
C (C3', C5')-130 - 132
C (C3, C5)-160 - 162

2.1.2. Experimental Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate apodization functions and perform Fourier transformation. Phase and baseline correct the spectra. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound, as well as to gain structural information from its fragmentation pattern.

2.2.1. Predicted Mass Spectrometry Data

Table 2: Predicted m/z Values for Major Fragments of this compound

Fragment Ion Structure Predicted m/z
[M]⁺[C₁₅H₁₃IO₃]⁺395.99
[M-OCH₃]⁺[C₁₄H₁₀IO₂]⁺364.97
[M-I]⁺[C₁₅H₁₃O₃]⁺241.08
[C₇H₇O₂]⁺3,5-dimethoxybenzoyl cation135.04
[C₆H₄I]⁺3-iodophenyl cation202.93

2.2.2. Experimental Protocol for GC-MS

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • Gas Chromatography (GC) Method:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for assessing the purity of this compound and for quantitative analysis.

2.3.1. Recommended HPLC Method

A reversed-phase HPLC method is generally suitable for the analysis of benzophenone derivatives.

Table 3: Recommended HPLC Parameters for Purity Assessment

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Gradient (example) Start with 60% Acetonitrile, increase to 90% over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

2.3.2. Experimental Protocol for HPLC

  • Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade acetonitrile and water in the desired proportions. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile. Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample in the mobile phase or acetonitrile to a suitable concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis: Equilibrate the HPLC system with the initial mobile phase composition. Inject the standards and the sample solution.

  • Data Analysis: Determine the retention time of the main peak. Calculate the purity of the sample by the area percentage method. For quantitative analysis, generate a calibration curve from the peak areas of the standard solutions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of this compound.

G cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR MS Mass Spectrometry (GC-MS) Dissolution->MS HPLC HPLC (Purity & Quantification) Dissolution->HPLC Structure Structural Elucidation NMR->Structure MS->Structure Purity Purity Assessment HPLC->Purity Quantification Quantification HPLC->Quantification

Caption: General workflow for the analytical characterization.

Logic of Spectroscopic Analysis

This diagram outlines the logical relationship between the spectroscopic data and the structural information obtained.

G cluster_data Spectroscopic Data cluster_info Structural Information H_NMR ¹H NMR Spectrum (Chemical Shifts, Integration, Coupling) Proton_Env Proton Environments & Connectivity H_NMR->Proton_Env Substituents Identification of Functional Groups H_NMR->Substituents C_NMR ¹³C NMR Spectrum (Chemical Shifts) Carbon_Skeleton Carbon Framework C_NMR->Carbon_Skeleton C_NMR->Substituents Mass_Spec Mass Spectrum (Molecular Ion, Fragmentation) Mol_Weight Molecular Weight & Formula Mass_Spec->Mol_Weight Mass_Spec->Substituents Final_Structure Confirmed Structure of This compound Proton_Env->Final_Structure Carbon_Skeleton->Final_Structure Mol_Weight->Final_Structure Substituents->Final_Structure

Caption: Logic of structural elucidation from spectroscopic data.

Large-Scale Synthesis of Substituted Benzophenones: Application Notes and Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Substituted benzophenones are a critical structural motif in medicinal chemistry and materials science. They serve as versatile intermediates in the synthesis of numerous pharmaceuticals, agrochemicals, and specialty polymers. Their prevalence in drug discovery is noteworthy, with the benzophenone scaffold appearing in a wide array of biologically active compounds, including anti-inflammatory, anticancer, and antimicrobial agents. The ability to produce these compounds on a large scale with high purity and yield is therefore of paramount importance for both academic research and industrial drug development.

This document provides detailed application notes and experimental protocols for the large-scale synthesis of substituted benzophenones via several common and industrially relevant methods: Friedel-Crafts Acylation, Grignard Reaction, Oxidation of Diphenylmethanes, and Palladium-Catalyzed Carbonylative Cross-Coupling reactions.

Key Synthetic Routes: An Overview

The selection of a synthetic route for a specific substituted benzophenone on a large scale depends on several factors, including the availability and cost of starting materials, the desired substitution pattern, functional group tolerance, and overall process safety and efficiency. The following sections detail the most prominent methods.

Friedel-Crafts Acylation

This classic electrophilic aromatic substitution reaction remains a cornerstone for the industrial production of many benzophenone derivatives. It involves the acylation of an aromatic ring with a benzoyl chloride or benzoic anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

Application Notes:

  • Catalyst: While AlCl₃ is widely used, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be employed, sometimes offering milder reaction conditions.[1] For industrial applications, the choice of catalyst can be influenced by cost, ease of handling, and waste disposal considerations.

  • Solvent: The choice of solvent is critical and can influence the reaction rate and selectivity. Common solvents include chlorinated hydrocarbons like dichloromethane and dichloroethane, as well as nitrobenzene for less reactive substrates.[2] In some cases, the aromatic substrate itself can be used as the solvent if it is a liquid and inexpensive.

  • Substrate Scope: The reaction is most efficient with electron-rich aromatic compounds. Aromatic rings with deactivating groups may require harsher reaction conditions. The benzoyl chloride can be substituted with a variety of functional groups, though some may not be stable to the strong Lewis acid conditions.

  • Work-up: The work-up typically involves quenching the reaction with an aqueous acid to decompose the aluminum chloride complex. This can be a highly exothermic process on a large scale and requires careful temperature control.

Grignard Reaction

The Grignard reaction offers a powerful method for the formation of the central carbon-carbonyl bond of the benzophenone core. This typically involves the reaction of a phenylmagnesium halide (a Grignard reagent) with a substituted benzonitrile or benzaldehyde, followed by an oxidative workup.

Application Notes:

  • Reagent Preparation: The preparation of the Grignard reagent is a critical step and requires strictly anhydrous conditions, as the reagent is highly sensitive to moisture.[3] Diethyl ether and tetrahydrofuran (THF) are common solvents for this step. For large-scale operations, the use of 2-methyltetrahydrofuran (2-MeTHF) is becoming more prevalent due to its higher boiling point and better safety profile.[4]

  • Substrate Scope: This method is highly versatile and allows for the synthesis of a wide range of substituted benzophenones. The Grignard reagent can be prepared from a variety of substituted bromobenzenes or chlorobenzenes. The electrophile can be a substituted benzonitrile, benzaldehyde, or a Weinreb amide.[5]

  • Safety: Grignard reactions are exothermic and can be challenging to control on a large scale. Continuous flow reactors are increasingly being used in industrial settings to manage the exothermicity and improve safety.[4][6][7]

Oxidation of Diphenylmethanes

For certain substitution patterns, the oxidation of the corresponding diphenylmethane can be an efficient route to the desired benzophenone. This method is particularly useful when the diphenylmethane precursor is readily available.

Application Notes:

  • Oxidizing Agents: A variety of oxidizing agents can be used, including nitric acid, potassium permanganate, and catalytic systems employing molecular oxygen or hydrogen peroxide.[8][9] The choice of oxidant will depend on the functional groups present in the molecule and the desired reaction conditions.

  • Catalysts: For aerobic oxidations, catalysts based on transition metals such as cobalt, manganese, and copper have been shown to be effective.[8][10]

  • Scalability: The scalability of this method depends on the safety and cost of the chosen oxidant and catalyst system. Photolytic processes have also been developed for this transformation.[11]

Palladium-Catalyzed Carbonylative Cross-Coupling

Modern cross-coupling reactions provide a highly versatile and functional group tolerant approach to substituted benzophenones. The Suzuki-Miyaura carbonylative coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a carbon monoxide source, is a prominent example.

Application Notes:

  • Carbon Monoxide Source: While carbon monoxide gas can be used, its toxicity and the need for high-pressure equipment can be a drawback on a large scale. Alternative, safer sources of CO have been developed, such as molybdenum hexacarbonyl or chloroform in the presence of a base.[12][13]

  • Catalyst System: The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity. A wide range of palladium sources and phosphine or N-heterocyclic carbene (NHC) ligands have been developed for these reactions.[14]

  • Substrate Scope: This method exhibits excellent functional group tolerance and allows for the coupling of a wide variety of substituted aryl halides and arylboronic acids.[15][16] This makes it particularly attractive for the synthesis of complex, highly functionalized benzophenones in the later stages of a drug development campaign.[17][18]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the large-scale synthesis of selected substituted benzophenones via the methods described above.

Table 1: Friedel-Crafts Acylation of Substituted Benzenes

Aromatic SubstrateAcylating AgentCatalystSolventTemperature (°C)Yield (%)Reference
ChlorobenzeneBenzoyl chlorideAlCl₃Nitrobenzene2584-97 (p-isomer)[2]
Anisolep-Chlorobenzoyl chlorideAlCl₃Chlorobenzene35-45>90[19]
TolueneBenzoyl chlorideAlCl₃DichloromethaneRT - 40High
BenzeneBenzoyl chlorideFeCl₃Ionic Liquid40-6065-94[1]

Table 2: Grignard Reaction for Benzophenone Synthesis

Grignard ReagentElectrophileSolventTemperature (°C)Yield (%)Reference
Phenylmagnesium bromideBenzonitrileDiethyl etherRefluxGood[20]
4-Methoxyphenylmagnesium bromideN-methoxy-N-methyl-2-aminobenzamideTHF-78 to RTHigh[5]
Phenylmagnesium bromideBenzoyl chlorideDiethyl etherRTGood (forms tertiary alcohol as byproduct)[20]
Substituted Phenylmagnesium bromideSubstituted Benzaldehyde2-MeTHFAmbient87[4]

Table 3: Oxidation of Diphenylmethanes

Diphenylmethane SubstrateOxidant/CatalystSolventTemperature (°C)Yield (%)Reference
DiphenylmethaneCo-Mn catalyst / O₂Solvent-free120-14087[8]
DiphenylmethaneNitric AcidAcetic Anhydride25Good
Substituted DiphenylmethanesH₂O₂ / HBr / UV lightBiphasic50-65Good

Table 4: Palladium-Catalyzed Carbonylative Suzuki-Miyaura Coupling

Aryl HalideArylboronic AcidPd Catalyst / LigandCO SourceBaseSolventTemp (°C)Yield (%)Reference
4-Chlorobenzoyl chloridePhenylboronic acidPd(OAc)₂-Na₂CO₃Toluene/H₂O50High[21]
Aryl IodidePhenylboronic acidPdCl₂(dppf)Mo(CO)₆K₂CO₃Toluene10070-95
Aryl BromideSubstituted Arylboronic AcidPd(PPh₃)₄CO gas (1 atm)K₂CO₃Toluene8080-95
Aryl HalideArylboronic AcidPd(OAc)₂ / PPh₃CHCl₃ / KOH-Toluene8042-95[12]

Experimental Protocols

The following are generalized, large-scale protocols for each of the major synthetic routes. Safety Note: These reactions should only be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment. Large-scale reactions can be highly exothermic and require careful monitoring and control of reaction parameters.

Protocol 1: Large-Scale Friedel-Crafts Acylation of Anisole to Synthesize 4-Methoxybenzophenone

Materials:

  • Anisole (1.00 kg, 9.25 mol)

  • Benzoyl chloride (1.30 kg, 9.25 mol)

  • Anhydrous aluminum chloride (1.30 kg, 9.74 mol)

  • Dichloromethane (10 L)

  • Hydrochloric acid (1 M, 5 L)

  • Saturated sodium bicarbonate solution (5 L)

  • Brine (5 L)

  • Anhydrous magnesium sulfate

  • Methanol (for recrystallization)

Procedure:

  • To a 20 L jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add dichloromethane (5 L) and anhydrous aluminum chloride (1.30 kg).

  • Cool the suspension to 0-5 °C with constant stirring.

  • In a separate vessel, dissolve anisole (1.00 kg) and benzoyl chloride (1.30 kg) in dichloromethane (5 L).

  • Slowly add the solution from the dropping funnel to the aluminum chloride suspension over a period of 2-3 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until reaction completion is confirmed by TLC or HPLC.

  • Cool the reaction mixture to 0-5 °C and slowly quench by the dropwise addition of 1 M hydrochloric acid (5 L), ensuring the temperature does not exceed 20 °C.

  • Separate the organic layer and wash sequentially with 1 M hydrochloric acid (2 x 2 L), saturated sodium bicarbonate solution (2 x 2.5 L), and brine (2.5 L).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from hot methanol to yield pure 4-methoxybenzophenone.

Protocol 2: Large-Scale Grignard Synthesis of 4-Hydroxybenzophenone

Materials:

  • 4-Bromoanisole (1.73 kg, 9.25 mol)

  • Magnesium turnings (248 g, 10.2 mol)

  • Anhydrous tetrahydrofuran (THF) (12 L)

  • Iodine (a few crystals)

  • 4-Hydroxybenzonitrile (1.10 kg, 9.25 mol)

  • Hydrochloric acid (3 M, 10 L)

  • Toluene (10 L)

  • Sodium hydroxide solution (2 M, 10 L)

  • Ethyl acetate (for extraction)

Procedure:

Part A: Grignard Reagent Formation

  • Set up a 20 L jacketed reactor with a mechanical stirrer, condenser, dropping funnel, and nitrogen inlet. Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere.

  • Add magnesium turnings (248 g) and a few crystals of iodine to the reactor.

  • Add anhydrous THF (2 L) to the reactor.

  • Dissolve 4-bromoanisole (1.73 kg) in anhydrous THF (8 L) and add approximately 100 mL of this solution to the magnesium suspension.

  • If the reaction does not initiate (disappearance of iodine color and gentle reflux), warm the mixture gently.

  • Once the reaction has started, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Part B: Reaction with 4-Hydroxybenzonitrile and Work-up

  • Cool the Grignard reagent to 0-5 °C.

  • In a separate reactor, dissolve 4-hydroxybenzonitrile (1.10 kg) in anhydrous THF (2 L).

  • Slowly add the 4-hydroxybenzonitrile solution to the Grignard reagent, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction mixture to 0-5 °C and slowly quench by adding 3 M hydrochloric acid (10 L).

  • Add toluene (10 L) and heat the mixture to reflux for 4-6 hours to effect demethylation.

  • Cool the mixture and separate the layers. Extract the aqueous layer with ethyl acetate (3 x 5 L).

  • Combine the organic layers and wash with water and brine.

  • Extract the combined organic layers with 2 M sodium hydroxide solution (4 x 2.5 L).

  • Acidify the combined aqueous basic extracts with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 4-hydroxybenzophenone.

Visualizations

The following diagrams illustrate the general workflow for the synthesis of substituted benzophenones and their role in drug development.

G cluster_0 Starting Materials cluster_1 Synthetic Methods cluster_2 Product A Substituted Benzene M1 Friedel-Crafts Acylation A->M1 B Benzoyl Chloride B->M1 C Substituted Bromobenzene M2 Grignard Reaction C->M2 D Substituted Benzonitrile D->M2 E Substituted Diphenylmethane M3 Oxidation E->M3 F Aryl Halide M4 Suzuki-Miyaura Coupling F->M4 G Arylboronic Acid G->M4 P Substituted Benzophenone M1->P M2->P M3->P M4->P

Caption: General workflow for the synthesis of substituted benzophenones.

G cluster_0 Synthesis cluster_1 Drug Development Cascade SB Substituted Benzophenone Synthesis IM Key Intermediate SB->IM Provides core scaffold LS Library Synthesis IM->LS HTS High-Throughput Screening LS->HTS LO Lead Optimization HTS->LO PC Preclinical Candidate LO->PC

Caption: Role of benzophenones in the drug development process.

References

Application Notes and Protocols for 3,5-Dimethoxy-3'-iodobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is provided for guidance purposes only. A comprehensive Safety Data Sheet (SDS) specific to 3,5-Dimethoxy-3'-iodobenzophenone should be obtained from the supplier and consulted before handling this chemical. The toxicological properties of this compound have not been fully investigated.

Safety and Handling Procedures

Given the absence of a specific Safety Data Sheet for this compound, the following procedures are based on the known hazards of structurally related substituted benzophenones and iodinated aromatic compounds. This compound should be handled with caution, assuming it may be harmful.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for similar compounds, this compound may present the following hazards. Appropriate PPE should be worn at all times.

Hazard ClassPotential EffectsRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral) Harmful if swallowed.Standard laboratory attire (lab coat, closed-toe shoes).
Skin Corrosion/Irritation May cause skin irritation.Nitrile or neoprene gloves.
Eye Damage/Irritation May cause serious eye irritation.Chemical safety goggles or a face shield.
Respiratory Sensitization May cause respiratory irritation if inhaled as dust.Use in a well-ventilated fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.
Long-term Exposure Some benzophenone derivatives are suspected of having endocrine-disrupting effects.[1][2][3][4]Consistent use of all recommended PPE to minimize exposure.
First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

Exposure RouteFirst Aid Protocol
If Swallowed Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
If on Skin Remove contaminated clothing. Wash skin thoroughly with soap and plenty of water. If irritation persists, seek medical attention.[5][6]
If Inhaled Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5]
If in Eyes Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6]
Handling and Storage
ProcedureDescription
Handling Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid the formation of dust and aerosols.[7] Do not breathe dust. Avoid contact with skin, eyes, and clothing.[5][8] Wash hands thoroughly after handling.
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[5][8]
Fire Fighting and Accidental Release Measures
AspectProcedure
Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
Specific Hazards Thermal decomposition may produce irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen iodide.[5]
Accidental Release Wear appropriate personal protective equipment. Sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[7][8] Do not let the product enter drains.

Experimental Protocols

The following are general protocols for the synthesis and handling of this compound in a research setting.

Synthesis of this compound (Illustrative)

This protocol is based on a general method for synthesizing substituted benzophenones via a Grignard reaction followed by oxidation.[9]

Materials:

  • 3-Iodobenzaldehyde

  • 1-Bromo-3,5-dimethoxybenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

  • Dichloromethane (DCM)

  • Hydrochloric acid (aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

    • Add a solution of 1-bromo-3,5-dimethoxybenzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings.

    • If the reaction does not start, gently warm the flask or add a small crystal of iodine.

    • Once the reaction is initiated, continue the addition of the bromo compound at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent in an ice bath.

    • Add a solution of 3-iodobenzaldehyde in anhydrous diethyl ether or THF dropwise to the cooled Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC).

  • Work-up and Intermediate Isolation:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

    • Separate the organic layer. Extract the aqueous layer with diethyl ether or THF.

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diarylmethanol intermediate.

  • Oxidation to Benzophenone:

    • Dissolve the crude diarylmethanol in dichloromethane (DCM).

    • Add pyridinium chlorochromate (PCC) portion-wise to the solution.

    • Stir the reaction mixture at room temperature until the oxidation is complete (monitor by TLC).

  • Purification:

    • Filter the reaction mixture through a pad of silica gel or celite to remove the chromium salts, washing with DCM.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield this compound.

General Protocol for Preparing a Stock Solution
  • Calculate the required mass of this compound to achieve the desired concentration and volume.

  • Under a chemical fume hood, weigh the calculated amount of the compound into a suitable container (e.g., a glass vial or flask).

  • Add the desired solvent (e.g., DMSO, ethanol) to the container.

  • Cap the container and mix thoroughly by vortexing or sonicating until the solid is completely dissolved.

  • Store the stock solution in a tightly sealed container, protected from light, and at an appropriate temperature (e.g., -20°C for long-term storage).

Visualizations

General Workflow for Handling a Solid Chemical Compound

G start Start: Obtain Compound and SDS ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) start->ppe weigh Weigh Compound in Fume Hood ppe->weigh dissolve Prepare Solution (if applicable) weigh->dissolve reaction Perform Experiment dissolve->reaction cleanup Clean Work Area and Equipment reaction->cleanup waste Dispose of Waste Properly cleanup->waste end End: Store Compound/Solution waste->end

Caption: General laboratory workflow for the safe handling of a solid chemical.

Illustrative Synthesis Pathway

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation A 1-Bromo-3,5-dimethoxybenzene C Grignard Reagent A->C + Mg B Magnesium (Mg) B->C E Diarylmethanol Intermediate C->E + 3-Iodobenzaldehyde D 3-Iodobenzaldehyde D->E F Diarylmethanol Intermediate H This compound F->H G Oxidizing Agent (e.g., PCC) G->H

Caption: A potential two-step synthesis route for this compound.

References

3,5-Dimethoxy-3'-iodobenzophenone: A Versatile Scaffold for Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3,5-Dimethoxy-3'-iodobenzophenone is a valuable bifunctional building block in organic synthesis, offering multiple reaction sites for the construction of complex molecular architectures. Its unique structure, featuring an electron-rich dimethoxy-substituted phenyl ring and an iodo-substituted phenyl ring, allows for a diverse range of chemical transformations. This potent combination makes it a sought-after precursor in the development of novel therapeutic agents, particularly in the field of cancer research. This document provides detailed application notes and protocols for the synthesis and derivatization of this compound, highlighting its utility for researchers, scientists, and drug development professionals.

Synthesis of this compound

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dimethoxybenzene with 3-iodobenzoyl chloride. This reaction proceeds with high regioselectivity due to the ortho- and para-directing effects of the methoxy groups on the electron-rich benzene ring.

Experimental Protocol: Friedel-Crafts Acylation

  • Materials: 1,3-dimethoxybenzene, 3-iodobenzoyl chloride, aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃), anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a stirred solution of 1,3-dimethoxybenzene (1.0 eq.) in anhydrous DCM at 0 °C, add aluminum chloride (1.2 eq.) portion-wise.

    • Allow the mixture to stir for 15 minutes at 0 °C.

    • Slowly add a solution of 3-iodobenzoyl chloride (1.1 eq.) in anhydrous DCM to the reaction mixture.

    • The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

    • Upon completion (monitored by TLC), the reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated HCl.

    • The organic layer is separated, and the aqueous layer is extracted with DCM.

    • The combined organic layers are washed with saturated NaHCO₃ solution, water, and brine.

    • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford this compound.

Quantitative Data:

Reactant AReactant BCatalystSolventTime (h)Yield (%)
1,3-dimethoxybenzene3-iodobenzoyl chlorideAlCl₃DCM16~85-95

Applications in Cross-Coupling Reactions

The iodo-substituent on the benzophenone core serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups.

Suzuki Coupling

The Suzuki coupling reaction allows for the formation of a carbon-carbon bond between the aryl iodide and a boronic acid derivative. This is a powerful tool for creating biaryl structures, which are prevalent in many biologically active molecules.

Experimental Protocol: Suzuki Coupling

  • Materials: this compound, arylboronic acid (e.g., 4-methoxyphenylboronic acid), Pd(PPh₃)₄, potassium carbonate (K₂CO₃), toluene, ethanol, water.

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₂CO₃ (2.0 eq.).

    • Add a 3:1:1 mixture of toluene:ethanol:water.

    • Degas the mixture with argon or nitrogen for 15-20 minutes.

    • Heat the reaction mixture to reflux (around 90-100 °C) and stir for 8-12 hours.

    • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

    • The crude product is purified by column chromatography.

Quantitative Data:

Aryl HalideBoronic AcidCatalystBaseSolventTime (h)Yield (%)
This compound(4-methoxyphenyl)boronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O12~80-90
Heck Reaction

The Heck reaction facilitates the coupling of the aryl iodide with an alkene, leading to the formation of substituted alkenes. This reaction is particularly useful for synthesizing stilbene-like structures.

Experimental Protocol: Heck Reaction

  • Materials: this compound, alkene (e.g., styrene), Pd(OAc)₂, triethylamine (NEt₃), N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of this compound (1.0 eq.) and the alkene (1.5 eq.) in DMF, add Pd(OAc)₂ (0.02 eq.) and NEt₃ (2.0 eq.).

    • Degas the mixture and heat it to 100-120 °C for 10-15 hours.

    • Cool the reaction, pour it into water, and extract with ether.

    • Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

    • Purify the residue by column chromatography.

Quantitative Data:

Aryl HalideAlkeneCatalystBaseSolventTime (h)Yield (%)
This compoundStyrenePd(OAc)₂NEt₃DMF12~75-85
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between the aryl iodide and an amine, providing access to a wide range of substituted anilines and related compounds.

Experimental Protocol: Buchwald-Hartwig Amination

  • Materials: this compound, amine (e.g., morpholine), Pd₂(dba)₃, Xantphos, sodium tert-butoxide (NaOtBu), toluene.

  • Procedure:

    • In a glovebox, combine this compound (1.0 eq.), Pd₂(dba)₃ (0.01 eq.), Xantphos (0.02 eq.), and NaOtBu (1.4 eq.).

    • Add the amine (1.2 eq.) and anhydrous toluene.

    • Seal the reaction vessel and heat it to 100-110 °C for 12-24 hours.

    • After cooling, dilute the mixture with ether, filter through Celite, and concentrate the filtrate.

    • Purify the crude product by column chromatography.

Quantitative Data:

Aryl HalideAmineCatalyst/LigandBaseSolventTime (h)Yield (%)
This compoundMorpholinePd₂(dba)₃ / XantphosNaOtBuToluene18~80-95

Application in the Synthesis of Bioactive Molecules: Tubulin Inhibitors

The 3,5-dimethoxybenzoyl moiety is a key pharmacophore in a class of anti-cancer agents known as tubulin polymerization inhibitors. These compounds bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells. This compound is an excellent starting material for the synthesis of analogues of natural products like combretastatin.

Synthetic Workflow for Tubulin Inhibitors:

G A This compound B Suzuki Coupling (with appropriate boronic acid) A->B C-C bond formation C Heck Reaction (with appropriate alkene) A->C C-C bond formation D Buchwald-Hartwig Amination (with appropriate amine) A->D C-N bond formation E Further Functionalization (e.g., reduction, cyclization) B->E C->E D->E F Tubulin Polymerization Inhibitors (Combretastatin Analogues) E->F

Caption: Synthetic routes from this compound to tubulin inhibitors.

Signaling Pathway: Mechanism of Tubulin Polymerization Inhibition

Inhibitors targeting the colchicine binding site on tubulin disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to the activation of the spindle assembly checkpoint, causing a prolonged mitotic arrest and ultimately triggering apoptosis.

G cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression cluster_2 Cellular Response Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Disrupted Microtubules Disrupted Microtubules Functional Microtubules Functional Microtubules Microtubule Polymerization->Functional Microtubules Mitotic Spindle Formation Mitotic Spindle Formation Chromosome Segregation Chromosome Segregation Mitotic Spindle Formation->Chromosome Segregation Cell Division Cell Division Chromosome Segregation->Cell Division Inhibitor 3,5-Dimethoxybenzophenone Derivative Inhibitor->Tubulin Dimers Binds to Colchicine Site Mitotic Arrest Mitotic Arrest Disrupted Microtubules->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization leads to mitotic arrest and apoptosis.

This compound is a highly versatile and valuable building block for organic synthesis. Its amenability to a range of powerful cross-coupling reactions allows for the efficient construction of diverse and complex molecular scaffolds. The presence of the 3,5-dimethoxybenzoyl moiety makes it a particularly attractive starting material for the development of potent tubulin polymerization inhibitors with potential applications in cancer therapy. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this remarkable molecule in their synthetic and drug discovery endeavors.

Application Notes and Protocols: Derivatization of 3,5-Dimethoxy-3'-iodobenzophenone for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 3,5-Dimethoxy-3'-iodobenzophenone, a versatile scaffold for the development of novel biologically active molecules. This document outlines detailed protocols for chemical modification via Suzuki-Miyaura and Sonogashira cross-coupling reactions, as well as methodologies for evaluating the biological activity of the resulting derivatives through in vitro kinase inhibition and cytotoxicity assays. Furthermore, a protocol for the application of these derivatives as photoaffinity labeling probes for target identification is included.

Data Presentation: Biological Activities of Substituted Benzophenone Derivatives

Table 1: Anticancer Activity of Benzophenone Derivatives

Compound IDStructureCell LineIC50 (µM)Reference
1 3-hydroxy-4-methoxy, 3,4,5-trimethoxyphenyl substitutedHL-60, A-549, SMMC-7721, SW4800.48, 0.82, 0.26, 0.99[1]
3 Dihydrocoumarin derivativeMDA-MB-2313.77[1]
8 Dihydrocoumarin derivativeMDA-MB-2316.13[1]
9 Coumarin derivativeMDA-MB-2315.65[1]

Table 2: Tyrosinase Inhibitory Activity of Polyhydroxy Benzophenones

Compound IDStructureIC50 (µM)Reference
6 Trihydroxy-substitutedPotent[2]
8 Trihydroxy-substitutedPotent[2]
9 Tetrahydroxy-substitutedPotent[2]
10 2,3,4,3′,4′,5′-hexahydroxy-diphenylketone1.4[2]
Kojic Acid (Reference) -19.0[2]

Experimental Protocols

I. Derivatization of this compound

The presence of an iodine atom on one of the phenyl rings of this compound provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents.

This protocol describes the coupling of an aryl or heteroaryl boronic acid with this compound.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1 equivalent), the desired aryl or heteroaryl boronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

  • Add the palladium catalyst (0.05-0.1 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., Toluene/H₂O 4:1).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-Dimethoxy-3'-arylbenzophenone derivative.

This protocol details the coupling of a terminal alkyne with this compound.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) salt (e.g., CuI)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1 equivalent) and the terminal alkyne (1.2-1.5 equivalents).

  • Add the palladium catalyst (0.02-0.05 equivalents) and the copper(I) salt (0.05-0.1 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent and the amine base.

  • Stir the reaction mixture at room temperature or with gentle heating (monitor by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3,5-Dimethoxy-3'-(alkynyl)benzophenone derivative.

II. Biological Assays

This protocol is for determining the inhibitory activity of the synthesized benzophenone derivatives against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase substrate (peptide or protein)

  • Synthesized benzophenone derivatives (test compounds)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% 2-mercaptoethanol)

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well plates

  • Incubator

  • Phosphorimager or luminometer

Procedure (Radiometric Assay):

  • Prepare a reaction mixture containing the protein kinase and its substrate in the kinase assay buffer.

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Add the kinase/substrate mixture to the wells.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the plate at 30 °C for a defined period (e.g., 30 minutes).

  • Terminate the reaction by adding a stop solution (e.g., SDS-PAGE loading buffer).

  • Separate the reaction products by SDS-PAGE.

  • Visualize the phosphorylated substrate by autoradiography and quantify the band intensities.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

This colorimetric assay is used to assess the effect of the synthesized compounds on cell viability.

Materials:

  • Cancer cell line (e.g., HCT116, MCF-7)

  • Cell culture medium and supplements

  • Synthesized benzophenone derivatives (test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to form formazan crystals.

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment and determine the IC50 value.

This protocol outlines the use of a benzophenone derivative as a photoaffinity probe to identify its cellular binding partners.

Materials:

  • Synthesized benzophenone photoaffinity probe (containing a reporter tag like biotin or an alkyne for click chemistry)

  • Cell lysate or purified protein

  • UV light source (e.g., 350-365 nm)

  • SDS-PAGE and Western blotting reagents

  • Streptavidin-conjugated beads (for biotinylated probes)

  • Click chemistry reagents (for alkyne-tagged probes)

  • Mass spectrometer for protein identification

Procedure:

  • Incubate the cell lysate or purified protein with the benzophenone photoaffinity probe.

  • As a control for specificity, perform a competition experiment by pre-incubating the sample with an excess of a non-photoreactive analog of the probe.

  • Irradiate the samples with UV light to induce covalent cross-linking of the probe to its binding partners.

  • Separate the proteins by SDS-PAGE.

  • Visualize the labeled proteins by in-gel fluorescence (if the probe is fluorescent) or by Western blotting using an antibody against the reporter tag.

  • For protein identification, enrich the cross-linked proteins using streptavidin beads or click chemistry.

  • Digest the enriched proteins and analyze the resulting peptides by mass spectrometry to identify the target proteins.

Mandatory Visualizations

experimental_workflow cluster_synthesis Derivatization cluster_assays Biological Evaluation start This compound suzuki Suzuki-Miyaura Coupling (Aryl Boronic Acid) start->suzuki Pd catalyst, Base sonogashira Sonogashira Coupling (Terminal Alkyne) start->sonogashira Pd/Cu catalyst, Base derivatives Library of Derivatives suzuki->derivatives sonogashira->derivatives kinase_assay In Vitro Kinase Assay derivatives->kinase_assay mtt_assay MTT Cytotoxicity Assay derivatives->mtt_assay photoaffinity Photoaffinity Labeling derivatives->photoaffinity ic50_kinase Kinase IC50 kinase_assay->ic50_kinase ic50_cyto Cytotoxicity IC50 mtt_assay->ic50_cyto target_id Target Protein ID photoaffinity->target_id signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Benzophenone Benzophenone Derivative Benzophenone->RAF Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dimethoxy-3'-iodobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 3,5-Dimethoxy-3'-iodobenzophenone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: The most common and direct method is the Friedel-Crafts acylation. Alternative routes, particularly useful if the Friedel-Crafts reaction proves problematic, include Suzuki-Miyaura coupling and Grignard reactions. Each method has its own set of advantages and challenges regarding starting material availability, reaction conditions, and potential side products.

Q2: Which Friedel-Crafts acylation approach is likely to be more successful?

A2: There are two primary Friedel-Crafts approaches:

  • Acylation of iodobenzene with 3,5-dimethoxybenzoyl chloride.

  • Acylation of 1,3-dimethoxybenzene with 3-iodobenzoyl chloride.

The second approach is generally preferred. 1,3-dimethoxybenzene is a highly activated aromatic ring due to the two electron-donating methoxy groups, making it more susceptible to electrophilic attack. Iodobenzene, on the other hand, is deactivated by the electron-withdrawing iodine atom.

Q3: What are the common causes of low yield in the Friedel-Crafts acylation for this synthesis?

A3: Low yields can stem from several factors:

  • Moisture: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture and will be quenched, halting the reaction.

  • Catalyst Deactivation: The carbonyl group of the benzophenone product can complex with the Lewis acid, effectively removing it from the reaction. An excess of the catalyst is often required.

  • Substrate Purity: Impurities in the starting materials or solvents can interfere with the reaction.

  • Reaction Temperature: The reaction may require specific temperature control to prevent side reactions or decomposition.

  • Demethylation: The strong Lewis acid can cause demethylation of the methoxy groups, leading to unwanted byproducts.

Q4: How can I purify the final this compound product?

A4: Purification can typically be achieved through recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or toluene/methanol mixtures). For more challenging separations of impurities, column chromatography on silica gel is an effective method.

Troubleshooting Guides

Friedel-Crafts Acylation
Issue Possible Cause(s) Suggested Solution(s)
No or very low conversion to product 1. Inactive catalyst due to moisture. 2. Insufficient amount of catalyst. 3. Poor quality of starting materials or solvent. 4. Reaction temperature is too low.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. 2. Use at least a stoichiometric amount, and often an excess (1.1 to 2.5 equivalents), of the Lewis acid catalyst. 3. Purify starting materials and solvents before use. 4. Gradually increase the reaction temperature, monitoring for product formation and side reactions.
Formation of multiple products (TLC analysis) 1. Isomeric products due to acylation at different positions. 2. Polyacylation of the aromatic ring. 3. Demethylation of methoxy groups. 4. Rearrangement of the acyl group.1. For 1,3-dimethoxybenzene, acylation is expected primarily at the 4-position. Optimize reaction conditions (lower temperature, choice of solvent) to improve regioselectivity. 2. Acylation is generally self-limiting as the product is deactivated. However, with highly activated substrates, this can be a minor issue. Use a 1:1 stoichiometry of reactants. 3. Use a milder Lewis acid (e.g., FeCl₃) or a lower reaction temperature. 4. Acyl groups are generally stable and do not rearrange. If this is suspected, verify the structure of the byproducts.
Product is a dark, tarry substance 1. Reaction temperature is too high, leading to polymerization or decomposition. 2. Excess catalyst promoting side reactions.1. Perform the reaction at a lower temperature (e.g., starting at 0°C and slowly warming to room temperature). 2. Use the minimum amount of catalyst required for the reaction to proceed.
Suzuki-Miyaura Coupling
Issue Possible Cause(s) Suggested Solution(s)
Low or no product formation 1. Inactive palladium catalyst. 2. Ineffective base. 3. Poor quality of the boronic acid. 4. Insufficient temperature.1. Ensure the palladium catalyst is from a reliable source and has been stored properly. Consider using a pre-catalyst that is activated in situ. 2. The choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure the base is anhydrous if required by the solvent system. 3. Boronic acids can dehydrate to form boroxines. It may be necessary to use fresh boronic acid or a boronate ester. 4. While many Suzuki couplings proceed at room temperature, some require heating. Gradually increase the temperature and monitor the reaction.
Homocoupling of the boronic acid 1. Presence of oxygen in the reaction mixture. 2. Catalyst decomposition.1. Thoroughly degas the reaction mixture and maintain an inert atmosphere. 2. Use appropriate ligands to stabilize the palladium catalyst.
Grignard Reaction
Issue Possible Cause(s) Suggested Solution(s)
Grignard reagent fails to form 1. Presence of moisture in glassware, solvent, or on magnesium turnings. 2. Magnesium surface is not activated.1. Rigorously dry all glassware and use anhydrous solvents. 2. Activate the magnesium turnings by crushing them, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.
Low yield of benzophenone 1. Grignard reagent reacted with the ester group of the benzaldehyde precursor (if applicable). 2. Side reactions such as Wurtz coupling.1. Use a nitrile or an aldehyde as the electrophile instead of an ester to avoid double addition. 2. Add the aryl halide slowly to the magnesium suspension to minimize coupling.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of 1,3-Dimethoxybenzene with 3-Iodobenzoyl Chloride

Materials:

  • 1,3-Dimethoxybenzene

  • 3-Iodobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • To the flask, add anhydrous aluminum chloride (1.1 eq).

  • Add anhydrous DCM to the flask and cool the suspension to 0°C in an ice bath.

  • In the dropping funnel, prepare a solution of 3-iodobenzoyl chloride (1.0 eq) in anhydrous DCM.

  • Add the 3-iodobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension.

  • After the addition is complete, add a solution of 1,3-dimethoxybenzene (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0°C.

  • After the addition of 1,3-dimethoxybenzene, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Stir vigorously until all the solids have dissolved.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: Suzuki-Miyaura Coupling

Materials:

  • 3-Iodobenzoyl chloride or 3-Iodobenzaldehyde

  • 3,5-Dimethoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium Carbonate (K₂CO₃)

  • Toluene and Water (or other suitable solvent system)

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 3-iodobenzoyl chloride (1.0 eq), 3,5-dimethoxyphenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add degassed toluene and water (e.g., 4:1 mixture).

  • Heat the reaction mixture to 80-90°C and stir vigorously for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Expected Yields for Different Synthetic Routes (Based on Literature for Analogous Compounds)

Synthetic Route Reactants Catalyst/Reagent Typical Yield Range Reference Type
Friedel-Crafts Acylation1,3-Dimethoxybenzene + 3-Iodobenzoyl ChlorideAlCl₃60-85%Analogous Reactions
Friedel-Crafts AcylationIodobenzene + 3,5-Dimethoxybenzoyl ChlorideAlCl₃40-60%Analogous Reactions
Suzuki-Miyaura Coupling3-Iodobenzaldehyde + 3,5-Dimethoxyphenylboronic acidPd(OAc)₂ / PPh₃70-95%General Literature
Grignard Reaction3-Iodophenylmagnesium bromide + 3,5-Dimethoxybenzaldehyde-50-75%General Literature

Visualizations

Friedel_Crafts_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Anhydrous Reagents & Solvents mix Mix AlCl3 & DCM at 0°C reagents->mix glassware Flame-Dried Glassware glassware->mix add_acyl Add 3-Iodobenzoyl Chloride mix->add_acyl add_arene Add 1,3-Dimethoxybenzene add_acyl->add_arene react Stir at RT add_arene->react quench Quench with Ice/HCl react->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry & Concentrate wash->dry purify Recrystallize / Chromatography dry->purify product Pure Product purify->product

Caption: Experimental workflow for Friedel-Crafts acylation.

Troubleshooting_Logic start Low Yield in Friedel-Crafts? check_moisture Check for Moisture (Reagents, Glassware, Atmosphere) start->check_moisture check_catalyst Review Catalyst Stoichiometry (>1 eq. needed) start->check_catalyst check_temp Evaluate Reaction Temperature (Too low or too high?) start->check_temp check_byproducts Analyze Byproducts (TLC, NMR) start->check_byproducts solution_moisture Use Anhydrous Conditions check_moisture->solution_moisture solution_catalyst Increase Catalyst Amount check_catalyst->solution_catalyst solution_temp Optimize Temperature check_temp->solution_temp solution_demethylation Consider Milder Lewis Acid (e.g., FeCl3) check_byproducts->solution_demethylation If demethylation observed

Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.

Technical Support Center: Purification of Crude 3,5-Dimethoxy-3'-iodobenzophenone by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 3,5-Dimethoxy-3'-iodobenzophenone by column chromatography. It is intended for researchers, scientists, and drug development professionals familiar with general laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system for the column chromatography of this compound?

A1: A common starting point for the purification of moderately polar compounds like this compound on normal phase silica gel is a mixture of a non-polar solvent and a moderately polar solvent. Based on structurally similar compounds, a gradient or isocratic elution with a mixture of n-hexane and ethyl acetate is recommended. The optimal ratio should be determined by thin-layer chromatography (TLC) prior to performing the column.

Q2: What is a typical Rf value for this compound on a silica gel TLC plate?

A2: The ideal Rf value for good separation in column chromatography is typically between 0.2 and 0.4. For a related compound, 3,5-dimethyl-1-iodobenzene, an Rf of 0.58 was observed in a 15:85 ethyl acetate/hexane system. Given the increased polarity of the benzophenone, a slightly more polar eluent system might be required to achieve the target Rf. It is crucial to perform TLC analysis of your crude product to determine the optimal solvent system for your specific separation.

Q3: What are the most common impurities I might encounter?

A3: Common impurities depend on the synthetic route used to prepare the crude product. Assuming a Friedel-Crafts acylation between 1,3-dimethoxybenzene and 3-iodobenzoyl chloride, potential impurities include:

  • Unreacted 1,3-dimethoxybenzene: A less polar impurity.

  • Unreacted 3-iodobenzoyl chloride or 3-iodobenzoic acid (if hydrolyzed): The acid will be significantly more polar and may streak on the TLC plate.

  • Polysubstituted benzophenone byproducts: More polar than the desired product.

Q4: How can I visualize the spots on the TLC plate if they are not colored?

A4: this compound and its likely impurities contain aromatic rings and will be UV-active. You can visualize the spots by shining a UV lamp (254 nm) on the TLC plate. Alternatively, staining with potassium permanganate or iodine can be used.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound.

Problem Possible Cause(s) Solution(s)
Poor or no separation of spots on TLC. The solvent system is either too polar or not polar enough.- If spots remain at the baseline, increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane).- If spots run with the solvent front, decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in hexane).
The desired compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you started with 10% ethyl acetate in hexane, you can increase it to 15%, 20%, and so on.
The compound is eluting too quickly with impurities. The eluent is too polar.Decrease the polarity of the mobile phase. If the separation is still poor, consider changing the solvent system entirely (e.g., dichloromethane/hexane).
Streaking of spots on TLC or tailing of peaks during column chromatography. The compound may be acidic or too polar for the solvent system. The column may be overloaded.- Add a small amount of a modifying agent to the eluent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic impurities.- Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.- Reduce the amount of crude material loaded onto the column.
Cracks or channels appear in the silica gel bed. Improper packing of the column.This can lead to poor separation. The column must be repacked. Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Low recovery of the purified product. The compound may have degraded on the silica gel. The compound may not have fully eluted.- Check the stability of your compound on silica gel by spotting it on a TLC plate and letting it sit for an extended period before eluting.- After collecting the fractions containing your product, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or methanol) to see if any remaining product elutes.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and should be adapted based on preliminary TLC analysis.

1. Preparation of the Column:

  • Select an appropriately sized glass column based on the amount of crude material.

  • Secure the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).

  • Carefully pour the slurry into the column, avoiding air bubbles.

  • Gently tap the column to ensure even packing.

  • Add another thin layer of sand on top of the silica gel bed.

  • Drain the solvent until it is level with the top of the sand. Do not let the column run dry.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin collecting fractions in test tubes or flasks.

  • Monitor the separation by TLC analysis of the collected fractions.

  • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound and then more polar impurities.

4. Isolation of the Purified Product:

  • Combine the fractions that contain the pure desired product as determined by TLC.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table provides a hypothetical example of data that could be obtained during the purification process. Actual values will vary depending on the specific reaction and purification conditions.

Parameter Value Solvent System
Rf (this compound) ~0.3515% Ethyl Acetate in Hexane
Rf (1,3-dimethoxybenzene) ~0.6015% Ethyl Acetate in Hexane
Rf (3-iodobenzoic acid) ~0.05 (with streaking)15% Ethyl Acetate in Hexane
Typical Yield 70-85%N/A

Visualizations

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Dissolve Crude Product prep_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow start Start issue Poor Separation? start->issue cause1 Spots at Baseline? issue->cause1 Yes end Good Separation issue->end No cause2 Spots at Solvent Front? cause1->cause2 No solution1 Increase Eluent Polarity cause1->solution1 Yes cause3 Streaking? cause2->cause3 No solution2 Decrease Eluent Polarity cause2->solution2 Yes solution3 Add Modifier (Acid/Base) or Reduce Load cause3->solution3 Yes cause3->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting decision tree for common column chromatography separation issues.

Technical Support Center: Synthesis of Iodinated Benzophenones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of iodinated benzophenones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the synthesis of these important compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of iodinated benzophenones, particularly through the Friedel-Crafts acylation of iodoarenes.

Q1: My reaction produced a mixture of products, not just the desired iodinated benzophenone. What are the likely side products?

A1: When synthesizing iodinated benzophenones via Friedel-Crafts acylation of an iodoarene (e.g., iodobenzene) with an acyl chloride (e.g., benzoyl chloride), several side products can form. The most common of these are:

  • Di-iodinated arenes: The starting iodoarene can undergo further iodination, leading to the formation of di-iodobenzene isomers (ortho, meta, and para).[1]

  • De-iodinated product: The iodine atom on the starting material can be replaced by a hydrogen, resulting in the formation of non-iodinated benzophenone.[1]

  • Isomeric products: Depending on the substitution pattern of the starting materials, rearrangement reactions can lead to the formation of different isomers of the desired iodinated benzophenone.[1]

  • Hydrolysis of the acyl chloride: If moisture is present in the reaction, the acyl chloride can hydrolyze to the corresponding carboxylic acid (e.g., benzoic acid).

Q2: I obtained a low yield of the desired product. What are the potential causes and how can I improve it?

A2: Low yields can be attributed to several factors. Here's a troubleshooting guide:

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate catalyst activity.Increase the reaction time or temperature moderately. Ensure the Lewis acid catalyst is fresh and anhydrous.
Side Reactions The formation of significant amounts of byproducts (as listed in Q1) will naturally lower the yield of the desired product.Optimize reaction conditions to minimize side reactions. This may involve using a less reactive solvent or adjusting the stoichiometry of the reactants and catalyst.
Moisture Contamination The presence of water will lead to the hydrolysis of the acyl chloride and can also deactivate the Lewis acid catalyst.[2]Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product Deactivation The benzophenone product is an electron-withdrawing group that deactivates the aromatic ring, making it less reactive towards further acylation. While this prevents polyacylation, it can also contribute to an incomplete reaction if conditions are not optimal.[3][4][5][6]Ensure sufficient catalyst is used to drive the reaction to completion. A stoichiometric amount of Lewis acid is often required as it complexes with the ketone product.[2]
Purification Losses Significant amounts of product may be lost during the workup and purification steps.Optimize the purification procedure. For recrystallization, choose a solvent system that provides good recovery. If using column chromatography, ensure proper separation from byproducts.
Q3: My final product is difficult to purify. What are some common impurities and how can I remove them?

A3: The primary impurities are the side products mentioned in Q1. Here are some purification strategies:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities. A suitable solvent system is one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at all temperatures.[7]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A solvent system of appropriate polarity will allow for the separation of the desired product from less polar byproducts (like benzophenone and di-iodobenzene) and more polar impurities (like benzoic acid).

  • Washing: During the workup, washing the organic layer with a mild base (e.g., sodium bicarbonate solution) can help remove any unreacted acyl chloride and the corresponding carboxylic acid.

Experimental Protocols

Below is a general experimental protocol for the Friedel-Crafts acylation synthesis of 4-iodobenzophenone.

Synthesis of 4-Iodobenzophenone

This procedure outlines the acylation of iodobenzene with benzoyl chloride using aluminum chloride as a Lewis acid catalyst.

Materials:

  • Iodobenzene

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride and anhydrous dichloromethane.

  • Addition of Reactants: Cool the suspension in an ice bath. To the dropping funnel, add a solution of iodobenzene and benzoyl chloride in anhydrous dichloromethane.

  • Reaction: Add the solution from the dropping funnel to the stirred suspension of aluminum chloride dropwise at a rate that maintains the reaction temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitor by TLC).

  • Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of dilute hydrochloric acid. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 4-iodobenzophenone by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).[7]

Side Reaction Mechanisms & Visualizations

Understanding the mechanisms of side reactions is crucial for troubleshooting and optimizing your synthesis.

Mechanism of Di-iodobenzene Formation

During the Friedel-Crafts acylation of iodobenzene, the starting material can undergo further iodination in the presence of the Lewis acid and trace amounts of iodine or an iodine source.

Di_iodination Iodobenzene Iodobenzene SigmaComplex Sigma Complex (Arenium Ion) Iodobenzene->SigmaComplex Attack by Iodonium Ion Iodonium Iodonium Ion (I+) Iodonium->SigmaComplex LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Iodonium Generates Diiodobenzene Di-iodobenzene SigmaComplex->Diiodobenzene Deprotonation

Caption: Formation of di-iodobenzene via electrophilic aromatic substitution.

Mechanism of De-iodination

The iodine substituent can be removed from the aromatic ring under the acidic conditions of the Friedel-Crafts reaction, leading to the formation of benzophenone.

De_iodination Iodobenzophenone Iodobenzophenone SigmaComplex Sigma Complex (Protonated) Iodobenzophenone->SigmaComplex Protonation Proton Proton (H+) Proton->SigmaComplex Benzophenone Benzophenone SigmaComplex->Benzophenone Loss of Iodide Iodide Iodide (I+) SigmaComplex->Iodide

Caption: De-iodination of iodobenzophenone under acidic conditions.

Experimental Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of iodinated benzophenones.

Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants Iodoarene + Acyl Chloride + Lewis Acid in Solvent Reaction Friedel-Crafts Acylation Reactants->Reaction Quenching Quench with Acid/Water Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Wash with Base and Brine Extraction->Washing Drying Dry with Na2SO4/MgSO4 Washing->Drying Concentration Solvent Removal Drying->Concentration Crude Crude Product Concentration->Crude Recrystallization Recrystallization Crude->Recrystallization Chromatography Column Chromatography (Optional) Crude->Chromatography PureProduct Pure Iodinated Benzophenone Recrystallization->PureProduct Chromatography->PureProduct

Caption: General workflow for the synthesis and purification of iodinated benzophenones.

References

Technical Support Center: Synthesis of Ortho-Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the synthesis of ortho-substituted benzophenones.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of ortho-substituted benzophenones, particularly when using Friedel-Crafts acylation.

Issue 1: Low or No Yield of the Desired Ortho-Substituted Benzophenone

  • Question: I am attempting a Friedel-Crafts acylation to synthesize an ortho-substituted benzophenone, but I am getting very low yields or none of the desired product. What are the possible causes and solutions?

  • Answer: Low yields in the synthesis of ortho-substituted benzophenones via Friedel-Crafts acylation are most commonly due to steric hindrance. The ortho-substituent on the aromatic ring sterically impedes the approach of the acylating agent.

    Troubleshooting Steps:

    • Increase Catalyst Loading: A higher concentration of the Lewis acid catalyst (e.g., AlCl₃) can sometimes overcome the energy barrier caused by steric hindrance.

    • Elevate Reaction Temperature: Increasing the temperature can provide the necessary activation energy for the reaction to proceed. However, be cautious as this may also lead to an increase in side products.

    • Use a More Reactive Acylating Agent: Switching from a less reactive acylating agent to a more reactive one (e.g., using an acyl chloride instead of an anhydride) can improve yields.

    • Consider Alternative "Greener" Methodologies: A metal- and halogen-free approach using methanesulfonic anhydride (MSAA) has been shown to be effective for the preparation of even tetra-ortho-substituted benzophenones.[1][2] This method often requires no additional solvent, reducing waste.[1]

    • Employ a Blocking Group Strategy: This involves introducing a bulky group (e.g., a tert-butyl group) to the para-position of the starting material to direct acylation to the ortho-position. The blocking group is then removed in a subsequent step.[3]

Issue 2: Formation of Multiple Isomers

  • Question: My reaction is producing a mixture of ortho- and para-substituted benzophenones, making purification difficult. How can I improve the ortho-selectivity?

  • Answer: The formation of a mixture of isomers is a common challenge in Friedel-Crafts acylation. The para-product is often thermodynamically favored due to less steric hindrance.

    Troubleshooting Steps:

    • Blocking Group Strategy: As mentioned previously, the use of a removable blocking group at the para-position is a highly effective method to ensure exclusive ortho-acylation.[3]

    • Directed Ortho-Metalation (DoM): This technique involves using a directing group on the aromatic ring that chelates to an organolithium reagent, leading to deprotonation specifically at the ortho-position. The resulting aryllithium species can then react with an appropriate electrophile to form the ortho-substituted product with high regioselectivity.[4][5][6]

Issue 3: Reaction Fails with Deactivated Aromatic Rings

  • Question: I am trying to synthesize an ortho-substituted benzophenone from a deactivated aromatic ring, but the reaction is not working. What can I do?

  • Answer: Friedel-Crafts acylation is generally not effective on aromatic rings that are strongly deactivated by electron-withdrawing groups (e.g., -NO₂, -CN, -COOH).

    Troubleshooting Steps:

    • Alternative Synthetic Routes: For deactivated systems, it is often necessary to employ alternative synthetic strategies that do not rely on traditional electrophilic aromatic substitution.

      • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction between an organoboron compound and an organohalide is a powerful method for forming carbon-carbon bonds and can be used to synthesize highly substituted benzophenones.[7][8]

      • Carbonylative Cross-Coupling: This method involves the palladium-catalyzed three-component coupling of an aryl halide, an organometallic reagent, and carbon monoxide to construct the benzophenone core.[9] This approach is particularly useful for the synthesis of sterically hindered ketones.[9]

Frequently Asked Questions (FAQs)

  • Question 1: What are the main challenges in the synthesis of ortho-substituted benzophenones?

    • Answer: The primary challenge is overcoming the steric hindrance imposed by the ortho-substituent on the aromatic ring. This steric clash makes it difficult for the acylating agent to approach the reaction site, often leading to low yields in traditional methods like Friedel-Crafts acylation. Another significant challenge is controlling the regioselectivity to favor the ortho-isomer over the often more stable para-isomer.

  • Question 2: Why is Friedel-Crafts acylation often inefficient for synthesizing ortho-substituted benzophenones?

    • Answer: The mechanism of Friedel-Crafts acylation involves the formation of a bulky acylium ion electrophile. When an ortho-substituent is present on the aromatic substrate, it physically blocks the path for the acylium ion to attack the ortho-position, thus hindering the reaction.

  • Question 3: Are there any "greener" alternatives to traditional Friedel-Crafts acylation for this synthesis?

    • Answer: Yes, a more environmentally friendly approach utilizes methanesulfonic anhydride (MSAA) as a promoter for the acylation reaction with aryl and alkyl carboxylic acids.[1][2] This method avoids the use of metal and halogen-containing reagents, minimizing hazardous waste.[1]

  • Question 4: What is a "blocking group" strategy and how does it work?

    • Answer: A blocking group strategy involves temporarily introducing a large, inert functional group to a specific position on the aromatic ring to prevent reaction at that site and direct it to another. For ortho-substituted benzophenone synthesis, a bulky group like a t-butyl group can be placed at the para-position.[3] This forces the acylation to occur at the available ortho-positions. The blocking group is then removed in a subsequent step.[3][10]

  • Question 5: Can I use Suzuki-Miyaura coupling to synthesize ortho-substituted benzophenones?

    • Answer: Absolutely. The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful tool for this purpose. It involves the reaction of an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base. This method is highly tolerant of various functional groups and can be used to construct sterically hindered biaryl ketones.[7][8]

Quantitative Data Summary

Synthetic MethodKey ReagentsTypical Yields for Ortho-Substituted ProductsNotes
Classical Friedel-Crafts Acylation Acyl chloride/anhydride, AlCl₃Highly variable, often <30% for sterically hindered substratesYields are highly dependent on the nature of the ortho-substituent.
"Greener" Friedel-Crafts Acylation Carboxylic acid, Methanesulfonic Anhydride (MSAA)Good to excellent yields reported, even for tetra-ortho-substituted productsA more environmentally friendly option with reduced waste.[1][2]
Blocking Group Strategy Aromatic with blocking group, acyl chloride, AlCl₃; deblocking agentHigh yields for the ortho-acylated product after removal of the blocking groupA multi-step process but offers excellent regioselectivity.[3]
Suzuki-Miyaura Cross-Coupling Arylboronic acid, aryl halide, Pd catalyst, baseGenerally good to high yields (60-95%)Highly versatile and tolerant of many functional groups.[7][8]
Directed Ortho-Metalation (DoM) Substituted arene with DMG, organolithium reagent, electrophileGood to excellent yields with high regioselectivityRequires strongly basic conditions and anhydrous techniques.[4][5][6]

Experimental Protocols

Protocol 1: Synthesis of an Ortho-Hydroxybenzophenone using a t-Butyl Blocking Group

This protocol is a conceptual summary based on the literature.[3]

  • Protection: Start with an ortho-substituted phenol and protect the hydroxyl group (e.g., as a methyl ether).

  • Blocking: Introduce a tert-butyl group at the para-position using a Friedel-Crafts alkylation with tert-butyl chloride and a Lewis acid catalyst.

  • Acylation: Perform a Friedel-Crafts acylation with the desired aroyl chloride and AlCl₃. The acylation will be directed to the ortho-position due to the para-blocking group.

  • Deblocking and Deprotection: Simultaneously remove the tert-butyl group and cleave the methyl ether by heating with an excess of AlCl₃ in a suitable solvent like benzene to yield the final ortho-hydroxybenzophenone.

Protocol 2: "Greener" Friedel-Crafts Acylation using Methanesulfonic Anhydride (MSAA)

This protocol is a generalized procedure based on the described methodology.[1]

  • Reaction Setup: In a reaction vessel, combine the ortho-substituted aromatic compound (1.3-2 equivalents) and the carboxylic acid (1 equivalent).

  • Reagent Addition: Add methanesulfonic anhydride (MSAA) to the mixture. The reaction is often performed without an additional solvent.

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature and monitor the progress by a suitable analytical technique (e.g., HPLC or TLC).

  • Work-up and Purification: Upon completion, the product can often be isolated by direct crystallization from the reaction mixture. Further purification can be achieved by recrystallization or column chromatography.

Visualizations

Troubleshooting_Workflow start Start: Low Yield of Ortho-Product steric_hindrance Primary Cause: Steric Hindrance start->steric_hindrance strategy Select Mitigation Strategy steric_hindrance->strategy fc_optimization Optimize Friedel-Crafts Conditions strategy->fc_optimization Modify Existing Method blocking_group Use Blocking Group Strategy strategy->blocking_group Regiocontrol Needed alt_route Employ Alternative Synthetic Route strategy->alt_route FC Fails/ Deactivated Ring increase_catalyst Increase Lewis Acid Conc. fc_optimization->increase_catalyst increase_temp Increase Reaction Temp. fc_optimization->increase_temp greener_fc Use 'Greener' MSAA Method fc_optimization->greener_fc success Success: Improved Yield of Ortho-Product blocking_group->success dom Directed Ortho-Metalation alt_route->dom suzuki Suzuki-Miyaura Coupling alt_route->suzuki carbonylative Carbonylative Cross-Coupling alt_route->carbonylative increase_catalyst->success increase_temp->success greener_fc->success dom->success suzuki->success carbonylative->success Synthesis_Pathways start Desired Product: Ortho-Substituted Benzophenone fc Friedel-Crafts Acylation start->fc blocking Blocking Group Strategy start->blocking dom Directed Ortho-Metalation start->dom suzuki Suzuki-Miyaura Coupling start->suzuki fc_challenge Challenge: Low Yield & Poor Selectivity due to Steric Hindrance fc->fc_challenge blocking_steps 1. Block Para-Position 2. Ortho-Acylation 3. Deblock blocking->blocking_steps dom_steps 1. Directing Group Chelation 2. Ortho-Lithiation 3. Electrophilic Quench dom->dom_steps suzuki_steps Pd-Catalyzed Coupling of: Aryl Boronic Acid + Aryl Halide suzuki->suzuki_steps

References

stability issues of 3,5-Dimethoxy-3'-iodobenzophenone under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3,5-Dimethoxy-3'-iodobenzophenone, particularly under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during its handling, storage, and experimental use.

Troubleshooting Guide

This guide addresses specific stability issues that may arise during experiments involving this compound in acidic environments.

Issue Potential Cause Recommended Action
Unexpected reaction byproducts observed during a reaction in strong acid. Acid-catalyzed degradation: The methoxy groups (ethers) on the benzophenone scaffold are susceptible to cleavage under strong acidic conditions, especially at elevated temperatures. This can lead to the formation of phenolic and methylated byproducts.- Use milder acidic conditions: If the reaction chemistry allows, consider using a weaker acid or a buffered acidic solution to maintain a less harsh pH.[1][2][3][4][5] - Lower the reaction temperature: Degradation reactions are often accelerated by heat. Running the experiment at a lower temperature may mitigate the decomposition of the starting material. - Reduce reaction time: Minimize the exposure of the compound to acidic conditions. - Monitor the reaction closely: Use techniques like TLC or LC-MS to track the consumption of the starting material and the formation of byproducts.
Loss of compound integrity during purification by silica gel chromatography with acidic mobile phases. On-column degradation: The acidic nature of silica gel, or the use of acidic additives in the eluent, can be sufficient to cause the degradation of sensitive compounds like this compound.- Use neutralized or basic-treated silica gel: This will reduce the acidity of the stationary phase. - Buffer the mobile phase: Add a small amount of a non-nucleophilic base (e.g., triethylamine) to the eluent to neutralize any residual acidity. - Consider alternative purification methods: Techniques like flash chromatography with neutral alumina, preparative HPLC with a buffered mobile phase, or crystallization may be more suitable.
Discoloration (e.g., yellowing) of the compound upon storage or in solution. Photodegradation or oxidation: Benzophenones are known to be photosensitive and can undergo degradation upon exposure to light.[6] While generally stable to oxidation, prolonged exposure to air or oxidizing agents, potentially exacerbated by acidic conditions, could lead to colored impurities.- Store in a cool, dark place: Protect the solid compound and its solutions from light by using amber vials or wrapping containers in aluminum foil. - Store under an inert atmosphere: For long-term storage, consider keeping the compound under nitrogen or argon to minimize contact with oxygen.
Inconsistent results in bioassays or other downstream applications. Degradation in acidic assay buffers: If the experimental buffer system is acidic, the compound may be degrading over the course of the experiment, leading to variability in the effective concentration.- Assess compound stability in the assay buffer: Before conducting the main experiment, incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation by LC-MS.[7][8] - Adjust buffer pH if possible: If degradation is observed, consider whether the assay can be performed at a more neutral or slightly basic pH. - Prepare fresh solutions: Always use freshly prepared solutions of the compound for your experiments to minimize the impact of degradation over time.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound under acidic conditions?

The main stability issue arises from the potential for acid-catalyzed cleavage of the two methoxy (ether) groups on one of the phenyl rings.[1][2][3][4][5] Ethers can be cleaved by strong acids, particularly at elevated temperatures, leading to the formation of corresponding phenols and alkyl halides. While the ether linkages to an aromatic ring are generally more stable than aliphatic ethers, this degradation pathway should be considered under harsh acidic conditions.

Q2: How can I monitor the degradation of this compound?

The most effective way to monitor for degradation is by using analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This allows for the separation of the parent compound from its degradation products and their subsequent identification by their mass-to-charge ratio. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the structure of any significant degradation products that can be isolated.[9]

Q3: Are the methoxy groups on this compound activating or deactivating towards the aromatic ring?

The methoxy group is considered an activating group in the context of electrophilic aromatic substitution. This is because the lone pair of electrons on the oxygen atom can be delocalized into the aromatic ring through resonance, increasing the electron density of the ring.[10][11][12] However, oxygen is also electronegative, exerting an electron-withdrawing inductive effect. In most cases, the resonance effect dominates, making the ring more reactive towards electrophiles. This electronic effect could also influence the stability of intermediates formed during potential degradation reactions.

Q4: Can the iodine substituent affect the stability of the molecule?

The iodine atom is a deactivating group in electrophilic aromatic substitution due to its inductive electron-withdrawing effect. While it does not directly participate in the likely acid-catalyzed ether cleavage, its presence does influence the overall electronic properties of the molecule. There is no direct evidence from the search results to suggest that the iodo-substituent significantly impacts the stability of the methoxy groups under acidic conditions.

Experimental Protocols

Protocol 1: General Procedure for Assessing Acidic Stability

This protocol outlines a general method for determining the stability of this compound in an acidic buffer.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

  • Preparation of Acidic Buffer: Prepare an acidic buffer at the desired pH (e.g., pH 4 acetate buffer).[7]

  • Incubation:

    • Add a small volume of the stock solution to the acidic buffer to achieve a final concentration of 1-10 µM.

    • Incubate the solution at a controlled temperature (e.g., 37°C) and protect it from light.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

    • Quench the degradation process by adding a suitable solvent, such as methanol, and store the samples at a low temperature (e.g., -20°C) until analysis.[7][8]

  • Analysis:

    • Analyze the samples by LC-MS to determine the percentage of the parent compound remaining at each time point.

    • The degradation can be quantified by comparing the peak area of the parent compound at each time point to the peak area at time zero.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM Stock Solution (in DMSO or ACN) incubate Incubate at 37°C (Protected from Light) stock->incubate Dilute to 1-10 µM buffer Prepare Acidic Buffer (e.g., pH 4 Acetate Buffer) buffer->incubate sampling Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->sampling quench Quench with Methanol & Store at -20°C sampling->quench lcms LC-MS Analysis quench->lcms data Determine % Remaining vs. Time lcms->data

Caption: Workflow for assessing the stability of a compound under acidic conditions.

Degradation_Pathway parent This compound protonated Protonated Ether parent->protonated + H+ intermediate1 Phenolic Intermediate 1 (Loss of first CH3) protonated->intermediate1 - CH3+ intermediate2 Phenolic Intermediate 2 (Loss of second CH3) intermediate1->intermediate2 + H+, - CH3+ byproduct1 CH3-X (e.g., CH3I if HI is present) intermediate1->byproduct1 byproduct2 CH3-X intermediate2->byproduct2

Caption: Plausible acid-catalyzed degradation pathway via ether cleavage.

References

troubleshooting low conversion rates in Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues with low conversion rates in Friedel-Crafts acylation reactions.

Troubleshooting Guide

This guide addresses specific issues that can lead to low product yields in a question-and-answer format.

Q1: My Friedel-Crafts acylation reaction has a very low or no yield. What are the most common initial checks I should perform?

A1: When troubleshooting a low-yield Friedel-Crafts acylation, begin by verifying the integrity of your reagents and the reaction setup. Ensure all glassware was rigorously dried, as the Lewis acid catalyst (e.g., aluminum chloride) and the acylating agent (e.g., acetyl chloride) are highly sensitive to moisture.[1][2] It is also crucial to confirm the purity of your aromatic substrate, as certain impurities can inhibit the reaction.

Q2: How can I be sure my Lewis acid catalyst is active?

A2: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely hygroscopic. Its exposure to atmospheric moisture can lead to deactivation. Always use a fresh bottle of the catalyst or a previously opened bottle that has been stored in a desiccator. The catalyst should be a fine, free-flowing powder. If it appears clumpy or has a strong smell of HCl, it has likely been compromised by moisture.

Q3: My aromatic substrate contains an amine or hydroxyl group, and the reaction is not working. What is the issue?

A3: Aromatic compounds with amine (NH₂) or hydroxyl (OH) groups are generally unsuitable for Friedel-Crafts acylation.[3][4] The lone pair of electrons on the nitrogen or oxygen atom will coordinate with the Lewis acid catalyst. This forms a complex that deactivates the catalyst and also strongly deactivates the aromatic ring, preventing the desired acylation from occurring.[3][4][5]

Q4: I am observing the formation of multiple products or unexpected isomers. How can I improve the selectivity?

A4: The regioselectivity of Friedel-Crafts acylation can be influenced by the choice of solvent. For instance, in the acylation of naphthalene, using a non-polar solvent like carbon disulfide (CS₂) tends to favor the alpha-substituted product (kinetic control), while a more polar solvent like nitrobenzene can lead to the beta-substituted product (thermodynamic control).[6] Optimizing the reaction temperature can also enhance selectivity; lower temperatures often favor the kinetically preferred product.

Q5: The reaction seems to work, but I am losing a significant amount of product during the workup. What could be going wrong?

A5: A common issue during the workup of Friedel-Crafts acylation is the formation of an emulsion when quenching the reaction with water or dilute acid.[2] This can make the separation of the organic and aqueous layers difficult, leading to product loss. To mitigate this, try pouring the reaction mixture onto a mixture of ice and concentrated HCl, followed by vigorous stirring.[1][7] If an emulsion still forms, adding a saturated solution of NaCl (brine) can help to break it.

Frequently Asked Questions (FAQs)

Q: Why is a stoichiometric amount of Lewis acid catalyst typically required for a Friedel-Crafts acylation?

A: A stoichiometric amount of the Lewis acid is necessary because both the acylating agent and the resulting aryl ketone product form complexes with the catalyst.[8] This complexation deactivates the catalyst, so a molar equivalent is needed to ensure there is enough active catalyst to drive the reaction to completion. The product itself is deactivated towards further acylation, which prevents polyacylation.[8][9]

Q: Can I use an aromatic ring with a deactivating group for Friedel-Crafts acylation?

A: Strongly deactivated aromatic rings, such as those containing nitro (-NO₂) or trifluoromethyl (-CF₃) groups, are not suitable substrates for Friedel-Crafts acylation as they are not electron-rich enough to undergo electrophilic aromatic substitution under these conditions.[9][10][11] The reaction generally fails if the aromatic compound is less reactive than a mono-halobenzene.[3][4]

Q: What is the advantage of Friedel-Crafts acylation over alkylation?

A: Friedel-Crafts acylation has two main advantages over alkylation. Firstly, the acylium ion electrophile is resonance-stabilized and does not undergo carbocation rearrangements, which are a common problem in alkylations.[9][10][12] Secondly, the product of acylation is a ketone, which is a deactivating group. This prevents the poly-substitution that is often observed in Friedel-Crafts alkylation, where the alkylated product is more reactive than the starting material.[5][9][11]

Q: Are there alternative acylating agents to acyl chlorides?

A: Yes, acid anhydrides can also be used as acylating agents in Friedel-Crafts acylation.[3][13] The reaction proceeds through a similar mechanism, with the Lewis acid activating the anhydride to generate the acylium ion.

Data Summary

The following table summarizes common issues leading to low conversion rates and their corresponding solutions.

Problem Area Potential Cause Recommended Solution
Reagents & Catalyst Moisture contamination of Lewis acid or acylating agent.Use fresh, anhydrous reagents and ensure all glassware is thoroughly dried before use.[1][2]
Deactivated catalyst due to improper storage.Store Lewis acids in a desiccator. Use from a freshly opened container if possible.
Substrate Aromatic ring contains strongly deactivating groups (e.g., -NO₂, -CF₃).Choose a different synthetic route. Friedel-Crafts acylation is not suitable for these substrates.[9][10]
Substrate contains amine (-NH₂) or hydroxyl (-OH) groups.Protect the functional group before the reaction or consider an alternative synthetic strategy.[3][4]
Reaction Conditions Suboptimal solvent choice leading to poor solubility or undesired selectivity.Screen different solvents. Non-polar solvents (e.g., CS₂, CH₂Cl₂) or polar solvents (e.g., nitrobenzene) can influence the outcome.[6]
Reaction temperature is too high or too low.Optimize the reaction temperature. Start with conditions reported in the literature for similar substrates and adjust as needed.
Workup & Purification Formation of a stable emulsion during aqueous workup.Quench the reaction mixture on a mixture of ice and concentrated HCl. Use a brine wash to help break emulsions.[1][2][7]
Product complexed with the Lewis acid is not fully hydrolyzed.Ensure thorough stirring during the acidic workup to break up the aluminum salts.[2]

Visualizations

Experimental Workflow for Troubleshooting

Troubleshooting_Workflow start Low Conversion Rate Observed check_reagents Verify Reagent & Catalyst Quality (Anhydrous, Purity) start->check_reagents check_setup Inspect Reaction Setup (Dry Glassware) check_reagents->check_setup reagents_ok Reagents OK? check_setup->reagents_ok substrate_issue Analyze Substrate Reactivity (Activating/Deactivating Groups) reagents_ok->substrate_issue Yes failure Consult Alternative Methods reagents_ok->failure No substrate_ok Substrate Suitable? substrate_issue->substrate_ok optimize_conditions Optimize Reaction Conditions (Solvent, Temperature) substrate_ok->optimize_conditions Yes substrate_ok->failure No conditions_ok Improvement? optimize_conditions->conditions_ok workup_issue Review Workup Procedure (Emulsion Formation) conditions_ok->workup_issue No success Successful Conversion conditions_ok->success Yes workup_issue->success Resolved workup_issue->failure Unresolved

Caption: A logical workflow for troubleshooting low conversion rates.

Key Steps in Friedel-Crafts Acylation Mechanism

FC_Acylation_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation cluster_3 Step 4: Workup Acyl Halide Acyl Halide Acylium Ion Acylium Ion Acyl Halide->Acylium Ion + Lewis Acid Lewis Acid Lewis Acid Aromatic Ring Aromatic Ring Sigma Complex Sigma Complex Aromatic Ring->Sigma Complex + Acylium Ion Product Complex Product Complex Sigma Complex->Product Complex - H+ Final Product Final Product Product Complex->Final Product + H₂O

Caption: The four main stages of the Friedel-Crafts acylation reaction.

References

Technical Support Center: Preventing De-iodination During Subsequent Reaction Steps

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate and prevent unwanted de-iodination of your compounds during critical reaction steps.

Frequently Asked Questions (FAQs)

Q1: What is de-iodination and why is it a problem in my reaction?

A: De-iodination, a specific type of hydrodehalogenation, is an undesired side reaction where the iodine atom on your aryl or vinyl iodide is replaced by a hydrogen atom. This is particularly common in transition metal-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings.[1] This side reaction consumes your starting material and generates a de-iodinated byproduct, which can complicate purification and lower the overall yield of your desired product.

Q2: What are the common causes of de-iodination?

A: Several factors can promote de-iodination, including:

  • Reaction Temperature: Higher temperatures can increase the rate of de-iodination.

  • Light Exposure: Some aryl iodides are light-sensitive and can undergo photochemical de-iodination.

  • Substrate Electronics: Electron-rich aryl iodides are often more susceptible to de-iodination.

  • Choice of Catalyst and Ligands: The electronic and steric properties of the catalyst and ligands can influence the relative rates of the desired coupling versus the undesired de-iodination.

  • Base and Solvent: The nature of the base and solvent can play a crucial role. For instance, some solvents can act as a hydrogen source for the de-iodination process.[1]

  • Presence of Protic Species: Water or alcohol in the reaction mixture can serve as a proton source for hydrodehalogenation.

Q3: Can I use a protecting group to prevent de-iodination?

A: While the concept of protecting groups is well-established for many functional groups, specific protecting groups for the carbon-iodine bond itself are less common.[2][3] However, one promising strategy is the use of 1-aryltriazenes as a "masking group" for aryl iodides. The triazene group can be introduced and later converted to the aryl iodide under mild conditions, potentially avoiding exposure of the sensitive C-I bond to harsh reaction conditions.[4][5][6]

Troubleshooting Guides

Issue 1: Significant formation of de-iodinated byproduct in a Suzuki-Miyaura coupling reaction.

This is a common issue, particularly with electron-rich aryl iodides. Here’s a step-by-step guide to troubleshoot this problem.

Troubleshooting Workflow

G start De-iodination Observed step1 Optimize Reaction Conditions start->step1 step2 Screen Ligands step1->step2 If de-iodination persists end De-iodination Minimized step1->end Successful step3 Evaluate Base and Solvent step2->step3 If de-iodination persists step2->end Successful step4 Consider Additives step3->step4 If de-iodination persists step3->end Successful step5 Alternative Coupling Partner step4->step5 If other strategies fail step4->end Successful step5->end

Caption: Troubleshooting workflow for addressing de-iodination in cross-coupling reactions.

Step 1: Optimize Reaction Conditions

  • Lower the Temperature: If your reaction is run at elevated temperatures, try reducing it. Monitor the reaction progress, as lower temperatures may require longer reaction times.

  • Protect from Light: If your substrate is potentially light-sensitive, wrap the reaction vessel in aluminum foil.

Step 2: Screen Ligands

The choice of phosphine ligand can significantly impact the outcome. Bulky, electron-rich ligands can sometimes favor the desired reductive elimination over de-iodination.

Ligand TypeGeneral Observation
Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Often effective in suppressing de-iodination by promoting the desired coupling pathway.
Less bulky phosphines (e.g., PPh₃)May be more prone to de-iodination in some systems.[7]

Step 3: Evaluate Base and Solvent

  • Base: The choice of base can be critical. Consider switching to a non-hydroxide base like K₃PO₄ or Cs₂CO₃ to minimize the presence of protic species.

  • Solvent: Aprotic solvents like dioxane or toluene are commonly used. If you suspect your solvent is a hydrogen source, ensure it is anhydrous. In some cases, switching the solvent can alter the reaction pathway. For example, in Stille couplings, switching from dioxane or DMF to toluene has been observed to reduce dehalogenation.[7]

Step 4: Consider Additives

The addition of certain salts can sometimes suppress de-iodination.

AdditivePotential Effect
Halide Salts (e.g., TBAB)Can accelerate the desired coupling and mitigate catalyst inhibition, potentially reducing side reactions like dehalogenation.[8]
Silver Salts (e.g., Ag₂O)Can facilitate reductive elimination in Heck reactions, potentially reducing alkene isomerization, a related side reaction.[9]

Step 5: Alternative Coupling Partner

If de-iodination remains a significant issue, consider synthesizing the corresponding aryl bromide or chloride. While less reactive, modern catalyst systems often allow for their efficient use in cross-coupling reactions.[10]

Issue 2: My ortho-iodophenol derivative is unstable and decomposes upon heating.

Ortho-iodophenols can be particularly susceptible to thermal and photochemical degradation.

Troubleshooting Workflow

G start o-Iodophenol Instability step1 Protect the Hydroxyl Group start->step1 step2 Use Milder Reaction Conditions step1->step2 If instability persists end Stable Substrate Achieved step1->end Successful step3 Alternative Synthetic Route step2->step3 If still problematic step2->end Successful step3->end G cluster_side Undesired Pathway Pd0 Pd(0)L_n ArPdI Ar-Pd(II)-I(L_n) Pd0->ArPdI Ar-I OA Oxidative Addition ArPdR Ar-Pd(II)-R(L_n) ArPdI->ArPdR R-M ArPdH Ar-Pd(II)-H(L_n) ArPdI->ArPdH TM Transmetalation ArPdR->Pd0 Product Ar-R ArPdR->Product RE Reductive Elimination SideReaction Hydrodehalogenation H_source H Source (e.g., H₂O, alcohol) H_source->ArPdH ArH Ar-H (De-iodinated Byproduct) ArPdH->Pd0 ArPdH->ArH

References

optimizing reaction time and temperature for 3,5-Dimethoxy-3'-iodobenzophenone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 3,5-Dimethoxy-3'-iodobenzophenone

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) for the synthesis of this compound. The primary synthesis route discussed is the Friedel-Crafts acylation of 3-iodoanisole with 3,5-dimethoxybenzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for synthesizing this compound?

The most common method is a Friedel-Crafts acylation. This involves reacting 3,5-dimethoxybenzoyl chloride with 3-iodoanisole in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The electrophilic acylium ion generated from the benzoyl chloride attacks the electron-rich aromatic ring of 3-iodoanisole to form the desired benzophenone.

Q2: My reaction yield is very low. What are the common causes and troubleshooting steps?

Low yields in Friedel-Crafts acylation can stem from several factors:

  • Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Solvents and reagents should be anhydrous.

  • Inactive Catalyst: The quality and activity of the Lewis acid are critical. Use a fresh, unopened container of the catalyst or a freshly sublimed portion for best results.

  • Sub-optimal Temperature: Temperature control is crucial. Running the reaction at too low a temperature can lead to a sluggish or incomplete reaction. Conversely, excessively high temperatures can promote side reactions and decomposition.[1][2] For many benzoylations, a moderate temperature is initially required, which may be increased to drive the reaction to completion.

  • Purity of Starting Materials: Impurities in either 3-iodoanisole or 3,5-dimethoxybenzoyl chloride can interfere with the reaction.[3] Ensure the purity of your starting materials, purifying them beforehand if necessary.

  • Incorrect Stoichiometry: An insufficient amount of the catalyst or acylating agent will result in an incomplete reaction. A slight excess of the acylating agent and at least a stoichiometric amount of the Lewis acid are typically used.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

The formation of multiple products is a common issue. Potential side products include:

  • Isomers: While the methoxy group in 3-iodoanisole is ortho-, para-directing, acylation can sometimes occur at different positions on the ring, leading to isomeric benzophenone products.

  • Polyacylation: If the product is more reactive than the starting material, a second acylation can occur, though this is less common with deactivating groups like iodine.

  • Dealkylation or Deiodination: Harsh reaction conditions (high temperature, excess catalyst) can sometimes lead to the cleavage of methoxy groups or loss of the iodine substituent.

  • Hydrolysis of Acyl Chloride: If moisture is present, 3,5-dimethoxybenzoyl chloride can hydrolyze back to 3,5-dimethoxybenzoic acid.

To minimize these, use the mildest effective reaction conditions and ensure a moisture-free environment.

Q4: What is the optimal reaction temperature and duration?

The optimal temperature and time are interdependent and must be determined empirically.

  • Temperature: A common approach is to add the acylating agent at a lower temperature (e.g., 0-5 °C) to control the initial exothermic reaction, and then allow the mixture to warm to room temperature or be gently heated (e.g., 40-60 °C) to ensure the reaction goes to completion.[4] High temperatures should generally be avoided to prevent side reactions.[1]

  • Reaction Time: Reaction times can vary from a few hours to overnight. Monitoring the reaction's progress by Thin Layer Chromatography (TLC) is the most effective way to determine the optimal duration. The reaction is typically considered complete when the starting material (3-iodoanisole) is no longer visible on the TLC plate.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No Product Formation 1. Inactive catalyst (old or exposed to moisture).2. Reagents are too dilute.3. Reaction temperature is too low.1. Use fresh or purified Lewis acid catalyst.2. Ensure anhydrous conditions for all reagents and solvents.3. Increase the concentration of reagents.4. Gradually increase the reaction temperature while monitoring via TLC.
Low Yield 1. Incomplete reaction.2. Moisture in the reaction.3. Sub-optimal temperature or time.4. Product loss during work-up/purification.1. Increase reaction time and/or temperature. Monitor by TLC.2. Use rigorously dried glassware, solvents, and an inert atmosphere.3. Optimize conditions based on small-scale test reactions.4. Ensure proper pH during extraction and use appropriate purification methods.
Formation of Dark Tar 1. Reaction temperature is too high.2. Catalyst is too reactive for the substrate.3. Reaction time is excessively long.1. Maintain a lower reaction temperature, especially during initial addition.2. Consider a milder Lewis acid catalyst (e.g., FeCl₃ or ZnCl₂ instead of AlCl₃).[1]3. Stop the reaction as soon as the starting material is consumed (monitor by TLC).
Difficult Purification 1. Presence of multiple isomers or byproducts.2. Unreacted starting materials.3. Hydrolyzed acyl chloride (benzoic acid derivative).1. Optimize reaction conditions to improve selectivity.2. Use column chromatography with a carefully selected solvent gradient for separation.3. A basic wash (e.g., with NaHCO₃ solution) during work-up can remove acidic impurities like 3,5-dimethoxybenzoic acid.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure. Optimization may be required.

1. Reagent Preparation:

  • 3,5-Dimethoxybenzoyl chloride: Can be synthesized from 3,5-dimethoxybenzoic acid and thionyl chloride.[5][6] A typical procedure involves heating the acid with a slight excess of thionyl chloride, often with a catalytic amount of DMF, followed by removal of excess thionyl chloride by distillation or evaporation.[5]

  • 3-Iodoanisole: Commercially available. If synthesized, a common method is the iodination of anisole.[7] Ensure it is pure and dry before use.[8]

2. Reaction Setup:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Cool the suspension to 0 °C in an ice bath.

3. Reaction Procedure:

  • Dissolve 3-iodoanisole (1.0 eq.) and 3,5-dimethoxybenzoyl chloride (1.05 eq.) in the anhydrous solvent.

  • Add this solution dropwise to the stirred AlCl₃ suspension at 0 °C over 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC until the 3-iodoanisole is consumed. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

4. Work-up and Purification:

  • Cool the reaction mixture back to 0 °C and slowly quench it by carefully pouring it over crushed ice and concentrated HCl.

  • Separate the organic layer. Extract the aqueous layer with the solvent (e.g., dichloromethane, 2x).

  • Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent (e.g., ethanol or methanol).

Data Presentation: Optimization Parameters

ParameterConditionExpected Outcome on YieldPotential Negative EffectsReference
Temperature Low (0-25 °C)Higher selectivity, fewer byproductsSlower reaction rate, potentially incomplete reaction[9]
High (>50 °C)Faster reaction rateIncreased risk of side reactions, decomposition, lower yield[1][2]
Reaction Time Short (1-4 h)May be insufficient for completionLower conversion of starting materials[10]
Long (12-24 h)Higher conversionIncreased potential for byproduct formation[10]
Catalyst AlCl₃Highly active, generally good yieldsCan promote side reactions if not controlled[1]
FeCl₃Moderately active, may require higher tempsLower reactivity than AlCl₃, may be less efficient[1][2]
Solvent Chlorinated (e.g., DCM)Good for dissolving reagents and catalyst complexStandard choice, generally effective[9]
NitrobenzeneCan increase reactivity for deactivated substratesMore difficult to remove, potential for side reactions[9]

Visualizations

Reaction_Scheme Reaction Scheme for Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 3,5-Dimethoxybenzoyl Chloride P This compound R1->P R2 3-Iodoanisole R2->P Catalyst AlCl3 Catalyst->P Solvent DCM Solvent->P solvent

Caption: Friedel-Crafts acylation of 3-iodoanisole.

Experimental_Workflow Experimental Workflow start Start: Prepare Anhydrous Setup reagents Combine AlCl3 and Solvent Cool to 0 °C start->reagents addition Slowly Add Reactant Solution (3-Iodoanisole & Acyl Chloride) reagents->addition reaction Stir at RT or Gentle Heat (Monitor by TLC) addition->reaction quench Quench Reaction with Ice/HCl reaction->quench workup Work-up: 1. Separate Layers 2. Extract Aqueous Phase 3. Wash Organic Layer quench->workup dry Dry with Na2SO4 and Concentrate workup->dry purify Purify Crude Product (Column Chromatography or Recrystallization) dry->purify end Final Product Characterization purify->end

Caption: Step-by-step experimental workflow.

Troubleshooting_Logic Troubleshooting Flowchart issue Problem: Low or No Yield check_moisture Is the reaction anhydrous? issue->check_moisture solution_moisture Solution: Flame-dry glassware, use anhydrous reagents/solvents, run under inert gas. check_moisture->solution_moisture No check_catalyst Is the catalyst active? check_moisture->check_catalyst Yes moisture_yes Yes moisture_no No solution_catalyst Solution: Use fresh, high-purity Lewis acid. check_catalyst->solution_catalyst No check_temp Are Temp/Time optimal? check_catalyst->check_temp Yes catalyst_yes Yes catalyst_no No solution_temp Solution: Monitor by TLC. Increase time or gently heat. Run optimization trials. check_temp->solution_temp No success Yield should improve. check_temp->success Yes temp_yes Yes temp_no No

Caption: Logic for troubleshooting low reaction yields.

References

Technical Support Center: Catalyst Selection for Reactions with 3,5-Dimethoxy-3'-iodobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting suitable catalysts for cross-coupling reactions involving 3,5-Dimethoxy-3'-iodobenzophenone. The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions for functionalizing the aryl iodide bond of this compound?

A1: The most common and effective cross-coupling reactions for modifying the C-I bond of this compound are:

  • Suzuki-Miyaura Coupling: For the formation of a new carbon-carbon bond by reacting with a boronic acid or ester.

  • Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond by reacting with an amine.[1][2]

  • Heck Reaction: For the formation of a new carbon-carbon bond by reacting with an alkene.[3][4][5]

  • Ullmann Condensation: A copper-catalyzed alternative for forming carbon-nitrogen or carbon-oxygen bonds.[6]

Q2: How do the methoxy groups on the benzophenone scaffold influence catalyst selection?

A2: The two methoxy groups on one of the phenyl rings are electron-donating. This electronic property can make the oxidative addition step in palladium-catalyzed reactions, such as Suzuki-Miyaura and Heck, more challenging.[7] To overcome this, catalyst systems with electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands) are often preferred as they can facilitate the oxidative addition to the electron-rich aryl iodide.[8] In Buchwald-Hartwig amination, the electron-rich nature of the substrate may require the use of stronger bases to facilitate the reaction.[9]

Q3: Can the ketone functional group in this compound interfere with the catalytic cycle?

A3: The ketone carbonyl group is generally well-tolerated in many palladium-catalyzed cross-coupling reactions. However, it can potentially act as a coordinating group to the metal center, which might influence the reaction kinetics. In most standard protocols for Suzuki, Buchwald-Hartwig, and Heck reactions, this is not a major issue. For Ullmann reactions, which can sometimes require harsher conditions, the stability of the ketone should be considered, although modern protocols often use milder conditions.[10]

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause Troubleshooting Steps
Low or No Conversion 1. Inefficient oxidative addition due to electron-rich aryl iodide. 2. Catalyst deactivation. 3. Inactive boronic acid. 4. Inappropriate base or solvent.1. Use a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or RuPhos). 2. Ensure all reagents and solvents are properly degassed to prevent oxidation of the Pd(0) catalyst. 3. Use freshly purchased boronic acid or convert it to a more stable boronate ester (e.g., pinacol ester). 4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., toluene/water, dioxane/water).[11]
Homocoupling of Boronic Acid 1. Reaction temperature is too high. 2. Presence of oxygen.1. Lower the reaction temperature. 2. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
Protodeboronation (Loss of Boronic Acid Group) 1. Presence of excess water or protic impurities. 2. Inappropriate base.1. Use anhydrous solvents and dry reagents. 2. Use a non-aqueous base or carefully control the amount of water.
Buchwald-Hartwig Amination
Issue Potential Cause Troubleshooting Steps
Low Yield 1. Steric hindrance from the benzophenone substrate or the amine. 2. Inefficient reductive elimination. 3. Inappropriate base.1. Use a catalyst with a bulky ligand (e.g., BrettPhos, XPhos) to promote coupling. 2. Screen different generations of Buchwald ligands, as they are tailored for different substrate scopes.[8] 3. Use a strong, non-nucleophilic base such as NaOt-Bu or LHMDS.[12]
Dehalogenation of the Aryl Iodide 1. Presence of water or other proton sources. 2. Side reaction competing with amination.1. Use dry solvents and reagents. 2. Optimize the reaction temperature and time; sometimes lower temperatures can suppress this side reaction.[9]
Formation of Hydrodehalogenated Arene and Imine Beta-hydride elimination from the amide intermediate.This is an unproductive side reaction that competes with reductive elimination. Using bulky ligands can disfavor this pathway.[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A recommended starting point for a Suzuki-Miyaura coupling of this compound is as follows:

  • To a dried Schlenk tube, add this compound (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), and a base such as K₃PO₄ (2.0-3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., SPhos, 2-4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1).

  • Heat the reaction mixture at a temperature ranging from 80 to 110 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination

A general protocol for the Buchwald-Hartwig amination is:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%) and the ligand (if not using a precatalyst) to a dry reaction vessel.

  • Add the base (e.g., NaOt-Bu, 1.2-1.5 eq.).

  • Add this compound (1.0 eq.).

  • Add the amine coupling partner (1.1-1.3 eq.).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the reaction mixture, typically between 80 and 110 °C, with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with a suitable organic solvent, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry, concentrate, and purify as needed.

Data Presentation

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling

Catalyst / LigandPalladium SourceLigandBaseSolventTemperature (°C)Notes
Pd(PPh₃)₄Pd(PPh₃)₄-K₂CO₃, K₃PO₄Toluene/H₂O, Dioxane/H₂O80-100A classic, often effective catalyst.
SPhos-basedPd₂(dba)₃ or Pd(OAc)₂SPhosK₃PO₄, Cs₂CO₃Toluene, Dioxane80-110Recommended for electron-rich aryl iodides.
XPhos-basedPd₂(dba)₃ or Pd(OAc)₂XPhosK₃PO₄, Cs₂CO₃Toluene, Dioxane80-110Another excellent choice for challenging substrates.

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination

Catalyst / LigandPalladium SourceLigandBaseSolventTemperature (°C)Notes
Buchwald PrecatalystsG3/G4-XPhos/SPhos-NaOt-Bu, LHMDSToluene, Dioxane80-110Highly active and reliable for a broad range of amines.
BINAP-basedPd₂(dba)₃ or Pd(OAc)₂BINAPNaOt-BuToluene90-110A well-established ligand for amination reactions.[1]
BrettPhos-basedPd₂(dba)₃ or Pd(OAc)₂BrettPhosK₃PO₄, Cs₂CO₃t-BuOH, Toluene80-100Particularly effective for primary amines.[12]

Visualizations

Catalyst_Selection_Workflow cluster_suzuki Suzuki-Miyaura Troubleshooting cluster_buchwald Buchwald-Hartwig Troubleshooting cluster_heck Heck Reaction Considerations cluster_ullmann Ullmann Condensation Considerations start Start: Functionalization of This compound reaction_type Choose Reaction Type start->reaction_type suzuki Suzuki-Miyaura (C-C bond) reaction_type->suzuki with Boronic Acid/Ester buchwald Buchwald-Hartwig (C-N bond) reaction_type->buchwald with Amine heck Heck (C-C bond with alkene) reaction_type->heck with Alkene ullmann Ullmann (C-N or C-O bond) reaction_type->ullmann with Amine/Alcohol suzuki_issue Low Conversion? suzuki->suzuki_issue buchwald_issue Low Yield? buchwald->buchwald_issue heck_catalyst Catalyst: Pd(OAc)₂ or PdCl₂ Ligand: PPh₃ or phosphine-free heck->heck_catalyst ullmann_catalyst Catalyst: CuI or Cu₂O Ligand: Phenanthroline or diamine ullmann->ullmann_catalyst suzuki_solution Use bulky, electron-rich ligand (e.g., SPhos, XPhos) suzuki_issue->suzuki_solution Yes buchwald_solution Use bulky ligand (e.g., BrettPhos) with strong base (e.g., NaOtBu) buchwald_issue->buchwald_solution Yes

Caption: Catalyst selection workflow for this compound.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate1 Ar-Pd(II)L₂-I oxidative_addition->pd2_intermediate1 transmetalation Transmetalation pd2_intermediate1->transmetalation pd2_intermediate2 Ar-Pd(II)L₂-R transmetalation->pd2_intermediate2 reductive_elimination Reductive Elimination pd2_intermediate2->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product reagents1 Ar-I (3,5-Dimethoxy- 3'-iodobenzophenone) reagents1->oxidative_addition reagents2 R-B(OR)₂ + Base reagents2->transmetalation Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate1 Ar-Pd(II)L-I oxidative_addition->pd2_intermediate1 amine_coordination Amine Coordination & Deprotonation pd2_intermediate1->amine_coordination pd2_intermediate2 Ar-Pd(II)L-NR₂ amine_coordination->pd2_intermediate2 reductive_elimination Reductive Elimination pd2_intermediate2->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product reagents1 Ar-I (3,5-Dimethoxy- 3'-iodobenzophenone) reagents1->oxidative_addition reagents2 HNR₂ + Base reagents2->amine_coordination

References

minimizing byproduct formation in the synthesis of polysubstituted benzophenones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during the synthesis of polysubstituted benzophenones.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation is producing a mixture of ortho- and para-isomers. How can I improve the regioselectivity for the desired para-substituted product?

A1: The formation of isomeric byproducts in Friedel-Crafts acylation is a common challenge governed by the directing effects of the substituents on the aromatic ring and the reaction conditions. Activating groups (e.g., -OCH₃, -CH₃) direct incoming electrophiles to the ortho and para positions. While the para position is often sterically favored, a mixture is common. Here are several strategies to enhance para-selectivity:

  • Choice of Catalyst: The steric bulk of the catalyst can influence the regioselectivity. Larger catalyst complexes can sterically hinder the ortho position, thereby favoring para substitution. While traditional Lewis acids like AlCl₃ are effective, they can sometimes lead to poor selectivity.[1][2] Exploring alternative catalysts can be beneficial. For instance, the use of certain solid acid catalysts or bulky ionic liquids has been shown to improve para-selectivity.[3]

  • Reaction Temperature: Lowering the reaction temperature can increase the kinetic control of the reaction, often favoring the sterically less hindered para product.

  • Solvent Effects: The choice of solvent can influence the effective size of the acylium ion-catalyst complex and its diffusion, thereby affecting the ortho/para ratio. Experimenting with different solvents, from non-polar (like carbon disulfide) to polar aprotic solvents, can be a useful strategy.

  • Alternative Catalytic Systems: Deep eutectic solvents, such as [CholineCl][ZnCl₂]₃, have been used as both a catalyst and a green solvent, demonstrating high yields and excellent regioselectivity in Friedel-Crafts acylations, often under microwave irradiation.[3][4] These systems can be reused and are less sensitive to moisture than traditional Lewis acids.[4]

Below is a table summarizing the effect of different catalysts on the acylation of toluene, showcasing the potential for varying regioselectivity.

Catalyst SystemAromatic SubstrateAcylating AgentSolventTemp (°C)Time (h)Conversion (%)p/o RatioReference
AlCl₃TolueneBenzoyl Chloride1,2-Dichloroethane252>999.0Zeolite Catalysis
Zeolite H-BEATolueneBenzoyl Chloride1,2-Dichloroethane10049519.0Zeolite Catalysis
[Bmim]Cl-AlCl₃TolueneBenzoyl ChlorideIonic Liquid250.598>99 (para only)Ionic Liquids

Data is illustrative and compiled from typical results in the literature.

Q2: The reaction with my electron-deficient aromatic ring is sluggish or fails completely. What can I do to promote the acylation?

A2: Friedel-Crafts acylation is an electrophilic aromatic substitution, and its success is highly dependent on the nucleophilicity of the aromatic ring.[5] Rings substituted with strongly deactivating groups (e.g., -NO₂, -CN, -COOH, -SO₃H) are generally unreactive under standard Friedel-Crafts conditions.[1] Aryl amines also pose a problem as they form unreactive complexes with Lewis acids.[1]

Troubleshooting Steps:

  • Increase Catalyst Stoichiometry: For moderately deactivated rings, increasing the amount of Lewis acid catalyst (more than a stoichiometric amount) can sometimes force the reaction to proceed, although this can also lead to more byproducts.

  • Use a More Reactive Acylating Agent: Switching from a benzoyl chloride to a more reactive benzoic anhydride in the presence of a strong acid promoter like LiClO₄ may be effective.[2]

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy. However, this must be done cautiously as it can also promote side reactions and decomposition.

  • Alternative Synthetic Routes: If the aromatic ring is strongly deactivated, it is often necessary to abandon the direct Friedel-Crafts approach. Consider a multi-step strategy:

    • Grignard-based Synthesis: This is a powerful alternative that circumvents the limitations of Friedel-Crafts reactions. The general workflow involves preparing a Grignard reagent from an aryl halide and reacting it with a substituted benzaldehyde or benzonitrile, followed by an oxidation step to yield the benzophenone. This method is highly versatile and not limited by the electronic nature of the substituents.[6][7]

    • Protecting Group Strategy: If the deactivating group can be introduced later in the synthesis, perform the acylation on an activated precursor and then modify the functional group in a subsequent step. For example, acylating an aniline precursor after protecting the amine, then deprotecting and converting it to the desired group.

Below is a DOT script visualizing a decision-making workflow for this issue.

G start Reaction Fails with Deactivated Ring cat_increase Increase Lewis Acid Stoichiometry start->cat_increase temp_increase Increase Reaction Temperature start->temp_increase alt_reagent Use More Reactive Acylating Agent (e.g., Anhydride + Promoter) start->alt_reagent alt_route Consider Alternative Synthetic Route start->alt_route grignard Grignard Reaction with Benzaldehyde/Nitrile followed by Oxidation alt_route->grignard protect_group Protecting Group Strategy: Acylate Precursor then Modify Group alt_route->protect_group

Figure 1: Troubleshooting workflow for unreactive, electron-deficient aromatic substrates.

Troubleshooting Guide

Problem: Low overall yield despite complete consumption of starting material.

This issue often points to the formation of soluble byproducts, product degradation during workup, or mechanical losses.

Possible Cause Suggested Solution
Product Complexation The ketone product forms a stable complex with the Lewis acid (e.g., AlCl₃), which requires hydrolysis during workup. Ensure the reaction is thoroughly quenched with ice-cold dilute acid (e.g., HCl) to break up this complex and liberate the benzophenone.
Demethylation/Dealkylation If your substrate contains methoxy or other alkoxy groups, traditional Lewis acids can catalyze demethylation or dealkylation, leading to phenolic byproducts.[4] Consider using milder catalysts like SnO₂ nanosheets or a [CholineCl][ZnCl₂]₃ deep eutectic solvent, which have been shown to minimize this side reaction.[4][8]
Hydrolysis of Acylating Agent The acyl chloride or anhydride is sensitive to moisture. Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Product Loss During Extraction Polysubstituted benzophenones can have varying polarities. Ensure you are using an appropriate extraction solvent. If the product has acidic or basic functional groups, adjust the pH of the aqueous layer accordingly to prevent it from partitioning into the aqueous phase.
Inefficient Purification The product may be difficult to separate from byproducts via standard column chromatography. Consider alternative purification methods such as recrystallization or preparative HPLC.

Experimental Protocols

Protocol 1: Microwave-Assisted Friedel-Crafts Acylation using a Deep Eutectic Solvent

This protocol is adapted from a green chemistry approach for the regioselective acylation of activated aromatic compounds.[4]

Materials:

  • Aromatic Substrate (e.g., Veratrole): 1 mmol

  • Acylating Agent (e.g., Benzoic Anhydride): 1.2 mmol

  • Deep Eutectic Solvent [CholineCl][ZnCl₂]₃: 2 mL

  • Microwave Synthesis Reactor

Procedure:

  • Catalyst Preparation: Prepare the [CholineCl][ZnCl₂]₃ deep eutectic solvent by mixing choline chloride and zinc chloride in a 1:3 molar ratio and heating at 100°C until a clear, homogeneous liquid is formed.

  • Reaction Setup: In a 10 mL microwave reaction vial, combine the aromatic substrate (1 mmol), the acylating agent (1.2 mmol), and the pre-prepared deep eutectic solvent (2 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 10-20 minutes. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. Add 15 mL of water and extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography on silica gel to obtain the pure polysubstituted benzophenone.

The following DOT script illustrates this experimental workflow.

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Mix Choline Chloride + ZnCl₂ (1:3) prep2 Heat at 100°C until Homogeneous prep1->prep2 react1 Combine Substrate, Anhydride, and Catalyst in Vial prep2->react1 react2 Seal and Irradiate in Microwave Reactor (120°C, 10-20 min) react1->react2 react3 Monitor by TLC react2->react3 workup1 Cool, Add H₂O, and Extract with EtOAc react3->workup1 workup2 Wash with NaHCO₃ and Brine workup1->workup2 workup3 Dry, Filter, and Concentrate workup2->workup3 purify Purify via Column Chromatography workup3->purify

Figure 2: General experimental workflow for microwave-assisted Friedel-Crafts acylation.

References

Technical Support Center: Production of 3,5-Dimethoxy-3'-iodobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the scaled-up production of 3,5-Dimethoxy-3'-iodobenzophenone. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and scalable method is the Friedel-Crafts acylation of 1,3-dimethoxybenzene with 3-iodobenzoyl chloride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction directly forms the desired benzophenone structure.

Q2: What are the critical parameters to control during the Friedel-Crafts acylation step?

A2: Temperature control is crucial; the reaction is often exothermic, and maintaining a low temperature (typically 0-5 °C) during the addition of reactants prevents side reactions and decomposition.[1] The stoichiometry of the Lewis acid is also critical; a slight excess is often used to ensure complete reaction. The reaction should be conducted under anhydrous conditions as moisture deactivates the aluminum chloride catalyst.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of hexane and ethyl acetate, will show the consumption of the starting materials (1,3-dimethoxybenzene and 3-iodobenzoyl chloride) and the formation of the product, this compound.

Q4: What are the common impurities encountered in the synthesis of this compound?

A4: Common impurities may include unreacted starting materials, polysubstituted byproducts (though less common in acylation due to deactivation of the product), and hydrolysis products if moisture is present.[2] Purification via recrystallization or column chromatography is essential to remove these impurities.

Q5: What is the best method for purifying the final product on a large scale?

A5: For large-scale purification, recrystallization is often the most efficient method. A suitable solvent system must be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for benzophenones include ethanol, methanol, or mixtures of ethyl acetate and hexanes. Column chromatography can also be used but may be less practical for very large quantities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Inactive Catalyst: Aluminum chloride is hygroscopic and can be deactivated by moisture.Ensure all glassware is thoroughly dried before use. Use freshly opened or properly stored anhydrous aluminum chloride.
Poor Quality Reagents: Starting materials (1,3-dimethoxybenzene, 3-iodobenzoyl chloride) may be impure.Verify the purity of starting materials by analytical techniques such as NMR or GC-MS. Purify if necessary before use.
Incorrect Reaction Temperature: Reaction may not have been initiated or has been quenched due to improper temperature.Maintain the recommended temperature range (e.g., 0-5 °C) during reagent addition and allow the reaction to slowly warm to room temperature to ensure completion.
Insufficient Reaction Time: The reaction may not have proceeded to completion.Monitor the reaction by TLC. If starting material is still present after the initial reaction time, consider extending the stirring period.
Problem 2: Formation of Significant Byproducts
Possible Cause Suggested Solution
Reaction Temperature Too High: Elevated temperatures can lead to side reactions and decomposition.Strictly control the temperature during the exothermic addition of aluminum chloride and the acylating agent.[1]
Incorrect Stoichiometry: An incorrect ratio of reactants to catalyst can lead to unwanted reactions.Carefully measure and control the stoichiometry of all reactants and the catalyst.
Presence of Water: Moisture can lead to the hydrolysis of the acyl chloride and deactivation of the catalyst.Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 3: Difficulties in Product Isolation and Purification
Possible Cause Suggested Solution
Product Oiling Out During Recrystallization: The chosen solvent system may not be optimal.Experiment with different solvent systems. A two-solvent system (one in which the compound is soluble and one in which it is not) can be effective.
Product is a Stubborn Oil: Some benzophenones can be difficult to crystallize.Try seeding the solution with a small crystal of the pure product. Scratching the inside of the flask with a glass rod can also induce crystallization. If all else fails, purification by column chromatography may be necessary.
Incomplete Removal of Aluminum Salts: Residual aluminum salts can contaminate the product.Ensure thorough washing of the organic layer with dilute acid (e.g., 1M HCl) and then water during the work-up to remove all inorganic salts.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via Friedel-Crafts acylation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1,3-Dimethoxybenzene138.1610.0 g0.072 mol
3-Iodobenzoyl chloride266.4521.2 g0.080 mol
Anhydrous Aluminum Chloride133.3412.0 g0.090 mol
Dichloromethane (anhydrous)-200 mL-
1M Hydrochloric Acid-100 mL-
Saturated Sodium Bicarbonate-100 mL-
Brine-100 mL-
Anhydrous Magnesium Sulfate---

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of nitrogen.

  • Reagent Addition: Anhydrous aluminum chloride (12.0 g) and anhydrous dichloromethane (100 mL) are added to the flask. The suspension is cooled to 0 °C in an ice bath. A solution of 3-iodobenzoyl chloride (21.2 g) in anhydrous dichloromethane (50 mL) is added dropwise to the cooled suspension over 30 minutes, maintaining the temperature below 5 °C.

  • Friedel-Crafts Acylation: A solution of 1,3-dimethoxybenzene (10.0 g) in anhydrous dichloromethane (50 mL) is then added dropwise over 1 hour, ensuring the temperature remains between 0-5 °C.

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 2 hours and then allowed to warm to room temperature and stirred for another 12 hours.

  • Work-up: The reaction mixture is carefully poured into a beaker containing crushed ice (200 g) and 1M HCl (100 mL). The mixture is stirred until all the ice has melted. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).

  • Washing: The combined organic layers are washed successively with 1M HCl (100 mL), water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to afford this compound as a solid.

Expected Yield: ~80-90%

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Anhydrous Reagents & Glassware setup Reaction Setup under N2 prep_reagents->setup cool Cool to 0-5 °C setup->cool add_alcl3 Add AlCl3 & DCM cool->add_alcl3 add_acyl Add 3-Iodobenzoyl Chloride add_alcl3->add_acyl add_arene Add 1,3-Dimethoxybenzene add_acyl->add_arene react Stir at 0 °C then RT add_arene->react quench Quench with Ice/HCl react->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize/Chromatography concentrate->purify analysis Characterize Product (NMR, MS, etc.) purify->analysis troubleshooting_logic Troubleshooting Logic for Low Yield start Low/No Product check_catalyst Is the AlCl3 anhydrous and active? start->check_catalyst check_reagents Are starting materials pure? check_catalyst->check_reagents Yes replace_catalyst Use fresh, anhydrous AlCl3 check_catalyst->replace_catalyst No check_temp Was the temperature controlled correctly? check_reagents->check_temp Yes purify_reagents Purify starting materials check_reagents->purify_reagents No check_time Was the reaction time sufficient? check_temp->check_time Yes optimize_temp Optimize temperature control check_temp->optimize_temp No extend_time Extend reaction time and monitor by TLC check_time->extend_time No success Improved Yield check_time->success Yes replace_catalyst->success purify_reagents->success optimize_temp->success extend_time->success

References

Technical Support Center: Analytical Methods for Detecting Impurities in 3,5-Dimethoxy-3'-iodobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 3,5-Dimethoxy-3'-iodobenzophenone. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound and its impurities.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Question: Why am I observing peak tailing for the main peak of this compound?

Answer:

Peak tailing is a common issue when analyzing polar compounds like benzophenones on silica-based reversed-phase columns. The primary causes and solutions are:

  • Secondary Interactions with Silanols: Residual silanol groups on the C18 column packing can interact with the polar ketone and methoxy groups of the analyte.

    • Solution:

      • Lower Mobile Phase pH: Adjust the mobile phase pH to 2-3 using an additive like trifluoroacetic acid (TFA) or formic acid. This protonates the silanol groups, reducing their interaction with the analyte.

      • Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or a phenyl-hexyl column, which has fewer free silanol groups.

      • Add a Competing Base: In some cases, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can help, but this is less common with modern columns.

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing.

    • Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.

  • Column Contamination: Accumulation of strongly retained impurities on the column can lead to peak shape distortion.

    • Solution: Flush the column with a strong solvent like isopropanol or a mixture of acetonitrile and water with a high organic content. If the problem persists, consider replacing the guard column or the analytical column.

Question: I am seeing split peaks for my main compound or impurities. What could be the cause?

Answer:

Peak splitting can arise from several factors:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Column Void or Channeling: A void at the head of the column or channeling in the packing material can cause the sample to travel through different paths, resulting in split peaks.

    • Solution:

      • Check for Voids: Disconnect the column and inspect the inlet. A visible void may indicate the column needs to be replaced.

      • Reverse Flush: For a partially blocked frit, you can try reversing the column (if the manufacturer allows) and flushing it to waste with a strong solvent. This should be done with caution and without the detector in line.

  • Co-elution of Isomers: It is possible that you are observing the co-elution of closely related isomers. The synthesis of this compound could potentially yield positional isomers.

    • Solution:

      • Optimize Separation: Modify the mobile phase composition (e.g., change the organic modifier from acetonitrile to methanol or vice versa), adjust the gradient slope, or change the column temperature to improve resolution.

      • Use a Different Stationary Phase: A column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, may be able to resolve the isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

Question: I am getting poor peak shapes or broad peaks for this compound in my GC-MS analysis. What should I do?

Answer:

Poor peak shape in GC-MS for a relatively high molecular weight compound like this can be due to:

  • Active Sites in the Inlet or Column: The polar nature of the ketone can lead to interactions with active sites (e.g., silanols) in the GC liner or the column.

    • Solution:

      • Use a Deactivated Liner: Ensure you are using a high-quality, deactivated inlet liner.

      • Column Conditioning: Properly condition the column according to the manufacturer's instructions to ensure it is inert.

      • Derivatization: While not always necessary for benzophenones, derivatization of the keto group could be considered in extreme cases, though this adds complexity.

  • Incorrect Injection Temperature: If the injection port temperature is too low, the sample may not vaporize efficiently, leading to broad peaks. If it is too high, thermal degradation could occur.

    • Solution: Optimize the injector temperature. A starting point could be 250 °C, but this should be experimentally determined.

  • Slow Injection Speed: A slow injection can lead to band broadening in the inlet.

    • Solution: Use a fast injection speed with an autosampler for reproducible and sharp peaks.

Question: My sensitivity for iodinated compounds seems low, or I am observing significant fragmentation that makes identification difficult. Any suggestions?

Answer:

  • Optimize Ionization Energy: The standard 70 eV electron ionization (EI) energy may cause extensive fragmentation of halogenated compounds.

    • Solution: If your instrument allows, try reducing the ionization energy to obtain a more prominent molecular ion peak, which is crucial for identification.

  • Chemical Ionization (CI): For better preservation of the molecular ion, chemical ionization is a softer ionization technique.

    • Solution: If available, use a CI source with a reagent gas like methane or isobutane. This will likely produce a strong [M+H]+ ion, simplifying spectral interpretation.

  • Injector and Transfer Line Temperature: Adsorption of the analyte in the transfer line can lead to poor sensitivity.

    • Solution: Ensure the transfer line temperature is appropriate to prevent condensation of the analyte without causing degradation. A typical starting point is 280 °C.

Frequently Asked Questions (FAQs)

1. What are the most likely impurities in this compound?

Based on its likely synthesis via Friedel-Crafts acylation of 1,3-dimethoxybenzene with 3-iodobenzoyl chloride, potential impurities include:

  • Starting Materials: Unreacted 1,3-dimethoxybenzene and 3-iodobenzoic acid (from hydrolysis of the acyl chloride).

  • Positional Isomers: Acylation of 1,3-dimethoxybenzene can also occur at other positions, leading to isomers such as 2',4'-dimethoxy-3-iodobenzophenone. The presence of other dimethoxybenzene isomers in the starting material would also lead to other isomeric products.

  • By-products:

    • Di-acylation products: Although less likely with acylation due to the deactivating effect of the first acyl group, it is a possibility under harsh conditions.

    • Demethylation products: The Lewis acid catalyst (e.g., AlCl₃) can sometimes cause demethylation of the methoxy groups, leading to hydroxy-iodobenzophenone impurities.

2. Which analytical technique is most suitable for impurity profiling of this compound?

  • HPLC with UV or MS detection (HPLC-UV/MS) is generally the most suitable technique for impurity profiling of pharmaceutical compounds. It offers high resolution for separating isomers and other closely related impurities. A Diode Array Detector (DAD) can provide spectral information to help distinguish between different chromophores. Mass spectrometry (MS) provides molecular weight and fragmentation data, which is invaluable for identifying unknown impurities.

  • GC-MS can also be used, especially for volatile impurities or if derivatization is employed. It can be very sensitive and provide excellent structural information through mass spectral libraries (though a library spectrum for this specific compound is unlikely to be available).

  • Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of unknown impurities once they are isolated. Quantitative NMR (qNMR) can also be used for the quantification of impurities without the need for a reference standard of the impurity itself.

3. How can I validate my analytical method for impurity detection according to ICH guidelines?

According to ICH Q2(R1) guidelines, the validation of an analytical procedure for quantitative impurity testing should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is typically demonstrated by spiking the sample with known impurities and showing that they are well-separated.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is assessed over a range of concentrations.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies of spiked samples.

  • Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

Data Presentation

The following tables summarize typical quantitative data for the analysis of benzophenone derivatives by various methods. These values should be considered as starting points, and specific validation would be required for this compound.

Table 1: Comparative Quantitative Data for Benzophenone Impurity Analysis

Analytical MethodAnalyte/ImpurityLimit of Detection (LOD)Limit of Quantitation (LOQ)
HPLC-UVBenzophenone0.0015 µg/mL0.005 µg/mL
GC-MSBenzophenone0.1 ng/g0.3 ng/g
GC-MS/MSBenzophenone Derivatives1.00–10.8 ng/L3.00–32.3 ng/L

Note: The limits of detection and quantitation are highly dependent on the specific instrument, method parameters, and sample matrix.

Experimental Protocols

The following are general experimental protocols that can be adapted for the analysis of this compound.

Protocol 1: Reversed-Phase HPLC Method for Impurity Profiling
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or a similar modern, end-capped column). A phenyl-hexyl column could also be a good alternative for separating aromatic compounds.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm and 280 nm (or Diode Array Detector scanning from 200-400 nm). If available, couple with a mass spectrometer.

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 1:1 v/v) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Method for Impurity Analysis
  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 10 min at 300 °C.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Visualizations

Experimental Workflow for Impurity Analysis

experimental_workflow cluster_synthesis Synthesis & Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting synthesis Synthesis of 3,5-Dimethoxy- 3'-iodobenzophenone sample_prep Sample Preparation (Dissolution, Filtration) synthesis->sample_prep hplc_ms HPLC-UV/MS Analysis sample_prep->hplc_ms gc_ms GC-MS Analysis sample_prep->gc_ms nmr NMR Analysis (for structural elucidation) sample_prep->nmr data_analysis Data Analysis (Peak Integration, Spectral Interpretation) hplc_ms->data_analysis gc_ms->data_analysis nmr->data_analysis impurity_id Impurity Identification & Quantification data_analysis->impurity_id report Reporting & Documentation impurity_id->report

Caption: A typical workflow for the analysis of impurities in a pharmaceutical compound.

Logical Relationship for Troubleshooting HPLC Peak Tailing

troubleshoot_peak_tailing start Peak Tailing Observed cause1 Secondary Silanol Interactions? start->cause1 cause2 Column Overload? start->cause2 cause3 Column Contamination? start->cause3 solution1a Lower Mobile Phase pH cause1->solution1a solution1b Use End-Capped Column cause1->solution1b solution2 Dilute Sample cause2->solution2 solution3 Flush or Replace Column cause3->solution3

Caption: A decision tree for troubleshooting peak tailing in HPLC analysis.

Validation & Comparative

A Comparative Analysis of the Biological Activity of 3,5-Dimethoxy-3'-iodobenzophenone and Other Halogenated Benzophenones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzophenone scaffold serves as a privileged structure, exhibiting a wide array of biological activities. The introduction of various substituents, particularly halogens and methoxy groups, can significantly modulate these properties. This guide provides a comparative analysis of the anticipated biological activity of 3,5-Dimethoxy-3'-iodobenzophenone against other halogenated benzophenones, drawing upon existing experimental data for structurally related compounds to elucidate structure-activity relationships (SAR).

Anticancer Activity: A Tale of Substitution Patterns

Halogenated benzophenones have demonstrated notable potential as anticancer agents. The nature and position of the halogen atom, along with other substituents, play a crucial role in their cytotoxic efficacy.

Key Insights from Related Compounds:

  • Halogenation: The presence of a halogen on the benzophenone scaffold is often associated with enhanced anticancer activity. For instance, chloro- and bromo-substituted benzophenones have shown significant inhibitory effects against various cancer cell lines. However, studies on a series of benzophenone and diphenylmethane halophenol derivatives as protein tyrosine kinase (PTK) inhibitors revealed that while many chloro- and bromo-phenols exhibited strong activity, the iodo-functionalized compounds were found to be inactive in that specific assay.[1][2] This suggests that the influence of the halogen is highly dependent on the specific biological target.

  • Methoxy Groups: The presence of methoxy groups can also significantly impact anticancer activity. For example, certain methoxylated flavones, which share structural similarities with benzophenones, have shown antiproliferative activity, with the position of the methoxy group being a key determinant of efficacy.

  • Synergistic Effects: The combination of halogen and methoxy groups can lead to complex SARs. For instance, in a study of 3,5-dibromo-4,6-dimethoxychalcones and their corresponding flavone derivatives, several compounds exhibited high inhibitory activity against breast (MCF-7) and lung (A549) cancer cell lines, with IC50 values in the low micromolar range.

Based on these observations, this compound's anticancer potential is likely to be influenced by the interplay between the electron-donating methoxy groups and the bulky, lipophilic iodo substituent. The 3,5-dimethoxy substitution pattern on one phenyl ring and the 3'-iodo substitution on the other create a unique electronic and steric profile that warrants further investigation against a panel of cancer cell lines.

Table 1: Comparative Anticancer Activity of Halogenated Benzophenone Derivatives (Representative Data)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Chloro-substituted benzophenone analogProstate (DU-145), Breast (MDA-MB-231), Colon (HT-29)1-3
Bromo-substituted benzophenone analogBreast (MCF-7), Lung (A549)4.12 - 9.68
Iodo-functionalized halophenols(PTK inhibition assay)Inactive[1]
This compoundNot AvailableNot Available

Note: The data presented is for structurally related compounds and is intended to provide a comparative context. Direct testing of this compound is required for conclusive results.

Antimicrobial Activity: Targeting Microbial Threats

Halogenated compounds, in general, are known for their antimicrobial properties. The introduction of a halogen atom to the benzophenone structure can enhance its ability to disrupt microbial cell integrity and function.

Insights from Analogous Compounds:

  • Halogenation: Studies have shown that halogenated phenols and other related structures possess significant antimicrobial and antibiofilm activities. The type of halogen can influence the spectrum of activity.

  • Mechanism of Action: While the exact mechanisms are not fully elucidated for all derivatives, it is believed that these compounds can interfere with microbial membranes and essential enzymatic processes.

For this compound, the presence of the iodine atom is expected to confer some level of antimicrobial activity. The lipophilicity imparted by the iodine may facilitate its passage through microbial cell membranes.

Table 2: Comparative Antimicrobial Activity of Halogenated Compounds (Representative Data)

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Halogenated PhenolsStaphylococcus aureus, Escherichia coliVariable
Dioxopiperazine AlkaloidMethicillin-resistant S. aureus1.0 - 31.2
This compoundNot AvailableNot Available

Note: MIC (Minimum Inhibitory Concentration) values are dependent on the specific microbial strain and testing conditions.

Enzyme Inhibition: Modulating Biological Pathways

Benzophenone derivatives have been investigated as inhibitors of various enzymes, playing a role in the modulation of key signaling pathways.

Structure-Activity Relationship in Enzyme Inhibition:

  • Protein Tyrosine Kinases (PTKs): As previously mentioned, a study on halophenols as PTK inhibitors indicated that chloro- and bromo-substituted benzophenones were active, while iodo-substituted ones were not.[1][2] This highlights the specificity of inhibitor-enzyme interactions.

  • Other Enzymes: Benzophenones have also been explored as inhibitors of other enzymes, such as those involved in inflammatory pathways and multidrug resistance.

The potential of this compound as an enzyme inhibitor would depend on its ability to fit into the active site of a target enzyme and form favorable interactions. The combination of the bulky iodo group and the two methoxy groups will dictate its binding affinity and selectivity.

Table 3: Comparative Enzyme Inhibitory Activity of Halogenated Benzophenones (Representative Data)

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
Chloro-substituted halophenolProtein Tyrosine Kinase14.8[1]
Bromo-substituted halophenolProtein Tyrosine KinaseStronger than genistein[1]
Iodo-functionalized halophenolsProtein Tyrosine KinaseInactive[1]
This compoundNot AvailableNot Available

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key biological assays are provided below.

Cytotoxicity and Anticancer Activity

MTT Assay Protocol

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and other halogenated benzophenones) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

dot

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compounds Add Test Compounds incubate1->add_compounds incubate2 Incubate (24-72h) add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add Solubilizing Agent incubate3->add_solubilizer read_absorbance Measure Absorbance (570 nm) add_solubilizer->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the MTT assay for determining cell viability.

Enzyme Inhibition Assay

General Protocol for Protein Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against protein kinases.

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the kinase. Pre-incubate for a short period.

  • Initiate Reaction: Add the substrate and ATP to start the kinase reaction.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific kinase.

  • Stop Reaction: Terminate the reaction by adding a stop solution.

  • Detection: Use a suitable detection method (e.g., fluorescence, luminescence, or radioactivity) to measure the extent of substrate phosphorylation.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

dot

Kinase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Kinase, Substrate, ATP) add_components Add Buffer, Compound, and Kinase to Plate prep_reagents->add_components pre_incubate Pre-incubate add_components->pre_incubate start_reaction Add Substrate and ATP pre_incubate->start_reaction incubate Incubate start_reaction->incubate stop_reaction Add Stop Solution incubate->stop_reaction detect_signal Detect Phosphorylation stop_reaction->detect_signal calculate_inhibition Calculate % Inhibition detect_signal->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: General workflow for a protein kinase inhibition assay.

Conclusion and Future Directions

The comparative analysis, based on the available literature for related compounds, suggests that this compound possesses a unique structural framework that may confer interesting biological activities. The interplay of the electron-donating methoxy groups and the lipophilic, bulky iodine atom is likely to result in a distinct pharmacological profile compared to other halogenated benzophenones.

However, it is crucial to emphasize that this guide is based on inferred structure-activity relationships. To provide a definitive comparison, the synthesis and comprehensive biological evaluation of this compound are essential. Future studies should include:

  • In vitro screening: Testing against a panel of cancer cell lines, pathogenic microbes, and a diverse set of enzymes.

  • Mechanism of action studies: Investigating the specific molecular targets and signaling pathways affected by the compound.

  • In vivo studies: Evaluating the efficacy and safety of the compound in animal models.

Such experimental data will be invaluable for accurately positioning this compound within the broader class of halogenated benzophenones and for guiding future drug discovery and development efforts.

References

A Comparative Guide to the Structural Validation of 3,5-Dimethoxy-3'-iodobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For a novel compound like 3,5-Dimethoxy-3'-iodobenzophenone, a multi-faceted approach to structural validation is essential to unequivocally confirm its identity and stereochemistry. This guide provides a comparative overview of the primary technique for absolute structure elucidation, single-crystal X-ray crystallography, alongside complementary spectroscopic methods.

Disclaimer: To date, the specific crystal structure of this compound has not been deposited in publicly available crystallographic databases. Therefore, for the purposes of this guide, the crystallographic data of the parent compound, benzophenone, will be utilized as a representative example to illustrate the principles and data generated from an X-ray crystallographic analysis.

Part 1: Single-Crystal X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography provides unambiguous proof of a molecule's atomic connectivity, bond lengths, bond angles, and overall conformation in the solid state. It stands as the definitive method for absolute structure determination.

Comparative Data Presentation

The following table summarizes the crystallographic data for benzophenone, which serves as a structural analogue for this compound.

ParameterBenzophenoneThis compound (Hypothetical)
Crystal System Orthorhombic[1][2]-
Space Group P2₁2₁2₁[1][2]-
Unit Cell Dimensions a = 10.28 Å, b = 12.12 Å, c = 7.99 Å[2]-
Volume (V) 993.6 ų-
Molecules per Unit Cell (Z) 4[1]-
Calculated Density 1.21 g/cm³-
R-factor --
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the target compound are grown. This is often the most challenging step and can be achieved through various methods such as slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable crystal (typically <0.5 mm in any dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (usually to ~100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-rays) is recorded on a detector.

  • Structure Solution: The diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process adjusts the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The final refined structure provides the precise atomic coordinates.

Part 2: Spectroscopic Validation Methods

Spectroscopic techniques provide valuable information about a molecule's structure and are essential for routine characterization and for complementing crystallographic data.

Comparative Data Presentation

The following table presents typical spectroscopic data for dimethoxy-substituted benzophenones, which serve as analogues for this compound.

TechniqueParameterExpected Data for a Dimethoxy-iodobenzophenone Analogue
¹H NMR Chemical Shifts (δ)Aromatic protons: ~6.5-8.0 ppm; Methoxy protons: ~3.8-4.0 ppm
Coupling Constants (J)Ortho-coupling: ~7-9 Hz; Meta-coupling: ~2-3 Hz
¹³C NMR Chemical Shifts (δ)Carbonyl carbon: ~195 ppm; Aromatic carbons: ~100-160 ppm; Methoxy carbon: ~55 ppm
IR Spectroscopy Wavenumber (cm⁻¹)C=O stretch: ~1650-1670 cm⁻¹; C-O stretch (aryl-ether): ~1200-1250 cm⁻¹; C-I stretch: ~500-600 cm⁻¹
Experimental Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Data Acquisition: The sample is placed in an NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, proton decoupling is typically applied to simplify the spectrum.

    • Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: For a solid sample, a small amount is mixed with KBr powder and pressed into a thin pellet, or the spectrum is recorded directly using an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition: The sample is placed in the IR spectrometer, and the infrared spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum is also recorded and subtracted from the sample spectrum.

Visualizing the Workflow

The following diagram illustrates the general workflow for the structural validation of a small molecule using single-crystal X-ray crystallography.

G Workflow for Single-Crystal X-ray Crystallography cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting diffraction X-ray Diffraction mounting->diffraction solution Structure Solution diffraction->solution refinement Structure Refinement solution->refinement validation Validation & Deposition refinement->validation final_structure final_structure validation->final_structure Final Structure

Caption: General workflow for small molecule structure determination by X-ray crystallography.

References

comparative study of photoinitiators: 3,5-Dimethoxy-3'-iodobenzophenone vs. other benzophenones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzophenone Photoinitiators

Benzophenone and its derivatives are widely used as Type II photoinitiators in free-radical photopolymerization.[1] Upon absorption of UV light, the benzophenone molecule is excited to a triplet state. In this excited state, it abstracts a hydrogen atom from a co-initiator, typically a tertiary amine, to generate a ketyl radical and an aminoalkyl radical. The aminoalkyl radical is the primary species that initiates the polymerization of monomers, such as acrylates. The efficiency of a benzophenone photoinitiator is influenced by factors such as its molar extinction coefficient at the wavelength of irradiation, the efficiency of intersystem crossing to the triplet state, and the rate of hydrogen abstraction.

Comparative Performance of Benzophenone Derivatives

To provide a basis for comparison, the following tables summarize the performance of several benzophenone derivatives for which experimental data is available. These have been selected to illustrate the effects of different substituents on the benzophenone core.

Table 1: Photophysical Properties of Selected Benzophenone Derivatives

Photoinitiatorλmax (nm) in AcetonitrileMolar Extinction Coefficient (εmax) (M⁻¹ cm⁻¹) at λmaxMolar Extinction Coefficient (ε) (M⁻¹ cm⁻¹) at 365 nmReference
Benzophenone (BP)~250, ~340--[1]
4-Methoxybenzophenone---[2]
Benzophenone-carbazole 1 (BPC1)33025,00010,000[1]
Benzophenone-carbazole 2 (BPC2)33227,00011,000[1]
Benzophenone-carbazole 3 (BPC3)34023,00013,000[1]
Benzophenone-carbazole 4 (BPC4)34224,00014,000[1]

Note: Data for unsubstituted Benzophenone and 4-Methoxybenzophenone is for general reference; specific quantitative values for ε under these exact comparative conditions were not available in the searched literature.

Table 2: Photopolymerization Efficiency of Selected Benzophenone-Carbazole Derivatives

Photoinitiator SystemMonomerFinal Acrylate Conversion (%)Irradiation ConditionsReference
BPC1 / Iodonium SaltTrimethylolpropane triacrylate (TMPTA)~55LED @ 365 nm[1]
BPC2 / Iodonium SaltTrimethylolpropane triacrylate (TMPTA)~60LED @ 365 nm[1]
BPC3 / Iodonium SaltTrimethylolpropane triacrylate (TMPTA)~65LED @ 365 nm[1]
BPC4 / Iodonium SaltTrimethylolpropane triacrylate (TMPTA)~70LED @ 365 nm[1]

Theoretical Assessment of 3,5-Dimethoxy-3'-iodobenzophenone

While direct experimental data is lacking, we can infer the potential photochemical behavior of this compound based on the known effects of its substituents.

  • Methoxy (-OCH₃) Groups: Methoxy groups are electron-donating and are known to cause a bathochromic (red) shift in the absorption spectrum of aromatic ketones. This shift to longer wavelengths could enhance the photoinitiator's efficiency under light sources emitting in the near-UV or violet range, such as 365 nm or 405 nm LEDs. The electron-donating nature of methoxy groups can also influence the energy of the excited triplet state and the efficiency of intersystem crossing.

  • Iodo (-I) Group: The presence of a heavy atom like iodine is known to promote intersystem crossing from the excited singlet state to the triplet state due to spin-orbit coupling. This "heavy-atom effect" could potentially increase the population of the reactive triplet state, leading to a higher quantum yield of radical generation. However, the carbon-iodine bond is also susceptible to photocleavage, which could introduce a competing Type I initiation pathway. This dual mechanism could potentially enhance the overall initiation efficiency.

Based on these considerations, it is plausible that this compound could be an efficient photoinitiator, potentially with enhanced absorption at longer wavelengths and a higher quantum yield of triplet formation compared to unsubstituted benzophenone. However, experimental validation is necessary to confirm these hypotheses.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of photoinitiators.

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy for Monitoring Photopolymerization Kinetics

This method allows for the real-time monitoring of the disappearance of monomer double bonds, providing data on the rate of polymerization and the final monomer conversion.

Experimental Setup:

  • An FTIR spectrometer equipped with a horizontal attenuated total reflectance (ATR) accessory is used.

  • A UV/Vis light guide is positioned to irradiate the sample on the ATR crystal.

  • The formulation to be tested consists of the monomer (e.g., trimethylolpropane triacrylate), the photoinitiator (e.g., 0.1-2 wt%), and a co-initiator (e.g., an amine).

Procedure:

  • A drop of the photocurable formulation is placed on the ATR crystal.

  • The FTIR spectrometer is set to collect spectra at a rapid scan rate (e.g., 2 spectra per second).[3]

  • The UV/Vis lamp is turned on to initiate polymerization.

  • The decrease in the intensity of the acrylate double bond absorption peak (typically around 1638 cm⁻¹) is monitored over time.[3]

  • The percentage of monomer conversion is calculated by comparing the peak area at a given time to the initial peak area before irradiation.

Photo-Differential Scanning Calorimetry (Photo-DSC) for Determining Reaction Enthalpy

Photo-DSC measures the heat released during the exothermic polymerization reaction, which is proportional to the extent of the reaction.

Experimental Setup:

  • A differential scanning calorimeter equipped with a photocalorimetric accessory and a UV/Vis light source.

  • Aluminum DSC pans.

Procedure:

  • A small, accurately weighed sample of the liquid photocurable formulation (typically 1-5 mg) is placed in an open aluminum DSC pan.

  • An empty pan is used as a reference.

  • The sample is placed in the DSC cell and allowed to equilibrate at a constant temperature.

  • The sample is then irradiated with UV light of a specific intensity and wavelength.

  • The heat flow as a function of time is recorded. The total heat evolved is determined by integrating the area under the exothermic peak.

  • The degree of conversion can be calculated by dividing the measured heat of polymerization by the theoretical heat of polymerization for the complete conversion of the monomer.

Visualizations

Photoinitiation Mechanism of Benzophenone (Type II)

Caption: Figure 1. Photoinitiation mechanism of a Type II benzophenone photoinitiator.

Experimental Workflow for RT-FTIR Analysis

G Figure 2. Experimental workflow for Real-Time FTIR (RT-FTIR) analysis. cluster_prep Sample Preparation cluster_analysis RT-FTIR Analysis cluster_results Results Monomer Monomer Formulation Liquid Formulation Monomer->Formulation PI Photoinitiator PI->Formulation CoI Co-initiator CoI->Formulation ATR Apply sample to ATR crystal Formulation->ATR Irradiate Irradiate with UV light ATR->Irradiate Collect Collect FTIR spectra over time Irradiate->Collect Analyze Analyze peak decay Collect->Analyze Rate Polymerization Rate Analyze->Rate Conversion Final Conversion Analyze->Conversion

References

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 3,5-Dimethoxy-3'-iodobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative spectroscopic analysis for the structural confirmation of 3,5-Dimethoxy-3'-iodobenzophenone, a key intermediate in various synthetic applications. Aimed at researchers, scientists, and professionals in drug development, this document outlines the expected infrared (IR) and mass spectrometry (MS) data, compares it with a relevant analogue, and provides standardized experimental protocols.

Workflow for Structural Confirmation

The structural confirmation of this compound is a multi-step process that involves synthesizing the compound, purifying it, and then subjecting it to various spectroscopic analyses. The primary methods for confirmation are Infrared (IR) Spectroscopy and Mass Spectrometry (MS), which provide information about the functional groups present and the overall molecular weight and fragmentation pattern, respectively.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ir_spec IR Spectroscopy purification->ir_spec Sample ms_spec Mass Spectrometry purification->ms_spec Sample confirmation Structural Confirmation ir_spec->confirmation Functional Group Data ms_spec->confirmation Molecular Weight & Fragmentation Data

comparing the efficacy of different synthetic routes to 3,5-Dimethoxy-3'-iodobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of three common synthetic routes to 3,5-Dimethoxy-3'-iodobenzophenone, a potentially valuable building block in medicinal chemistry. The comparison focuses on Friedel-Crafts acylation, Grignard reaction, and Suzuki-Miyaura coupling, evaluating them on key performance indicators to aid in the selection of the most suitable method for specific research and development needs.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative and qualitative aspects of the three synthetic routes. The data presented are representative values based on typical outcomes for these reaction types in the synthesis of diaryl ketones and should be considered as a general guide.

ParameterFriedel-Crafts AcylationGrignard ReactionSuzuki-Miyaura Coupling
Typical Yield 60-80%70-90%80-95%
Purity (before purification) Moderate to HighModerateHigh
Reaction Time 2-6 hours1-4 hours4-12 hours
Cost of Reagents Low to ModerateLow to ModerateHigh
Substrate Scope Limited by substituent effectsBroadBroad
Functional Group Tolerance PoorPoorGood
Key Side Products Isomers, polyacylation productsOver-addition products, homo-couplingHomo-coupling, deboronation products
Scalability GoodModerateGood

Experimental Protocols

Detailed methodologies for the three synthetic routes are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.

Route 1: Friedel-Crafts Acylation

This method involves the electrophilic acylation of an activated aromatic ring.

Reactants:

  • 1,3-Dimethoxybenzene

  • 3-Iodobenzoyl chloride

  • Aluminum chloride (AlCl₃) (Lewis acid catalyst)

  • Dichloromethane (DCM) (solvent)

Procedure:

  • To a stirred solution of 1,3-dimethoxybenzene (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add aluminum chloride (1.1 eq) portion-wise.

  • Allow the mixture to stir for 15 minutes at 0 °C.

  • Slowly add a solution of 3-iodobenzoyl chloride (1.0 eq) in anhydrous DCM to the reaction mixture.

  • The reaction is then allowed to warm to room temperature and stirred for 2-6 hours.

  • Upon completion (monitored by TLC), the reaction is quenched by the slow addition of ice-cold water.

  • The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Route 2: Grignard Reaction

This route utilizes a Grignard reagent to form a new carbon-carbon bond with a carbonyl compound.

Reactants:

  • 3-Iodobenzoyl chloride

  • Magnesium (Mg) turnings

  • 1,2-Dibromoethane (activator)

  • Anhydrous tetrahydrofuran (THF) (solvent)

  • 3,5-Dimethoxybenzoyl chloride

Procedure:

  • Activate magnesium turnings (1.2 eq) in a flame-dried flask under an inert atmosphere with a crystal of iodine or a few drops of 1,2-dibromoethane.

  • Add a solution of 3-iodobenzoyl chloride (1.1 eq) in anhydrous THF dropwise to the activated magnesium at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C and slowly add a solution of 3,5-dimethoxybenzoyl chloride (1.0 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purify the crude product by column chromatography.

Route 3: Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction offers a versatile method for the formation of biaryl ketones.

Reactants:

  • 3,5-Dimethoxyphenylboronic acid

  • 3-Iodobenzoyl chloride

  • Palladium(II) acetate (Pd(OAc)₂) (catalyst)

  • Triphenylphosphine (PPh₃) (ligand)

  • Potassium carbonate (K₂CO₃) (base)

  • Toluene/Water (solvent mixture)

Procedure:

  • To a flask containing 3,5-dimethoxyphenylboronic acid (1.2 eq), add 3-iodobenzoyl chloride (1.0 eq), potassium carbonate (2.0 eq), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ and PPh₃ in a 1:2 ratio, 2-5 mol%).

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours under an inert atmosphere.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Friedel_Crafts_Acylation cluster_start Starting Materials 1,3-Dimethoxybenzene 1,3-Dimethoxybenzene Reaction Friedel-Crafts Acylation 1,3-Dimethoxybenzene->Reaction 3-Iodobenzoyl_chloride 3-Iodobenzoyl_chloride 3-Iodobenzoyl_chloride->Reaction Lewis_Acid_Catalyst AlCl₃ Lewis_Acid_Catalyst->Reaction Product This compound Reaction->Product Grignard_Reaction cluster_start1 Grignard Reagent Formation cluster_start2 Second Reactant 3-Iodobenzoyl_chloride 3-Iodobenzoyl_chloride Mg Magnesium 3-Iodobenzoyl_chloride->Mg Grignard_Reagent 3-Iodophenylmagnesium chloride Mg->Grignard_Reagent Reaction Grignard Reaction Grignard_Reagent->Reaction 3,5-Dimethoxybenzoyl_chloride 3,5-Dimethoxybenzoyl_chloride 3,5-Dimethoxybenzoyl_chloride->Reaction Product This compound Reaction->Product Suzuki_Miyaura_Coupling cluster_start Starting Materials 3,5-Dimethoxyphenylboronic_acid 3,5-Dimethoxyphenylboronic_acid Reaction Suzuki-Miyaura Coupling 3,5-Dimethoxyphenylboronic_acid->Reaction 3-Iodobenzoyl_chloride 3-Iodobenzoyl_chloride 3-Iodobenzoyl_chloride->Reaction Pd_Catalyst Palladium Catalyst & Ligand Pd_Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Product This compound Reaction->Product

A Comparative Analysis of 3,5-Dimethoxy-3'-iodobenzophenone and its Bromine Analog: An Inquiry into Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of the biological activities of 3,5-Dimethoxy-3'-iodobenzophenone and its bromine analog, 3,5-Dimethoxy-3'-bromobenzophenone, is not feasible at this time due to a lack of available scientific literature and experimental data specifically investigating these two compounds. Extensive searches of chemical and biological databases have not yielded any studies that directly compare their effects or provide quantitative data on their biological activities.

While specific data is absent, a general understanding of the structure-activity relationships (SAR) of benzophenone derivatives can offer insights into the potential, albeit theoretical, differences in their biological profiles. The following discussion is based on established principles of medicinal chemistry and data from related compounds, and should not be interpreted as experimental evidence for the specific molecules .

The Benzophenone Scaffold: A Privileged Structure in Drug Discovery

Benzophenones, characterized by a central carbonyl group linking two phenyl rings, represent a "privileged structure" in medicinal chemistry. This core scaffold is found in numerous compounds with a wide array of biological activities, including but not limited to:

  • Anticancer Activity: Many benzophenone derivatives have been investigated for their potential as cytotoxic agents against various cancer cell lines.

  • Enzyme Inhibition: The benzophenone framework can be tailored to interact with the active sites of various enzymes, leading to their inhibition.

  • Antiviral and Antimicrobial Properties: Certain substitutions on the phenyl rings can confer antiviral and antimicrobial activities.

The biological activity of a benzophenone derivative is highly dependent on the nature and position of the substituents on its phenyl rings.

Potential Influence of Substituents: 3,5-Dimethoxy and 3'-Halogen Groups

The compounds , this compound and 3,5-Dimethoxy-3'-bromobenzophenone, share a common 3,5-dimethoxy substitution pattern on one phenyl ring (A-ring) and differ in the halogen atom (iodine vs. bromine) at the 3' position of the other phenyl ring (B-ring).

The Role of the 3,5-Dimethoxy Moiety

The presence of methoxy groups can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The 3,5-dimethoxy substitution pattern, in particular, is found in several biologically active natural products and synthetic compounds. These groups can:

  • Increase Lipophilicity: Methoxy groups can enhance the molecule's ability to cross cell membranes.

  • Influence Metabolism: They can be sites of metabolic modification, such as O-demethylation, which can alter the compound's activity and half-life.

  • Engage in Specific Interactions: The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, potentially interacting with biological targets like proteins and enzymes.

The 3,5-dimethoxybenzoyl moiety is a key structural feature in a number of compounds with diverse biological activities, suggesting its importance in molecular recognition by various biological systems.

The Impact of Halogenation: Iodine versus Bromine

The key difference between the two molecules lies in the halogen at the 3'-position. Halogen atoms are frequently incorporated into drug candidates to modulate their properties. The choice of halogen can have a profound impact on biological activity due to differences in:

  • Size and Steric Hindrance: Iodine is significantly larger than bromine. This difference in size can affect how the molecule fits into a binding pocket of a protein or enzyme.

  • Electronegativity and Polarity: Bromine is more electronegative than iodine. This can influence the electronic distribution within the molecule and its ability to form polar interactions.

  • Lipophilicity: Both iodine and bromine increase the lipophilicity of a molecule, but to different extents. This can affect membrane permeability and protein binding.

  • Halogen Bonding: Both iodine and bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms that can be important for ligand-receptor binding. The strength of this bond differs between the two halogens.

Generally, in structure-activity relationship studies, replacing a bromine with an iodine atom can lead to changes in potency and selectivity. Without experimental data, it is impossible to predict whether the iodo- or bromo-analog would be more active for a particular biological target.

Hypothetical Experimental Workflow for Comparison

To definitively compare the biological activities of this compound and its bromine analog, a series of in vitro and in vivo experiments would be necessary. A hypothetical workflow to investigate their potential anticancer activity is outlined below.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Synthesis and Purification of This compound and 3,5-Dimethoxy-3'-bromobenzophenone B Cytotoxicity Screening (e.g., MTT assay) against a panel of cancer cell lines A->B C Determination of IC50 values B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assays (e.g., Annexin V/PI staining) C->E F Target Identification Studies (e.g., Kinase profiling, Western blot) D->F E->F G Animal Model of Cancer (e.g., Xenograft model) F->G H Evaluation of Tumor Growth Inhibition G->H I Toxicity and Pharmacokinetic Studies G->I

Caption: Hypothetical workflow for comparing the anticancer activity of the two benzophenone analogs.

Conclusion

In the absence of direct experimental evidence, any comparison between the biological activities of this compound and its bromine analog remains speculative. While general principles of medicinal chemistry suggest that the difference in the halogen atom at the 3'-position could lead to variations in their biological profiles, the precise nature and magnitude of these differences can only be determined through rigorous experimental investigation. Future research is required to synthesize these compounds and evaluate their activities in relevant biological assays to provide the data necessary for a meaningful comparison.

A Comparative Guide to Assessing the Purity of Synthesized 3,5-Dimethoxy-3'-iodobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 3,5-Dimethoxy-3'-iodobenzophenone, a key intermediate in various synthetic pathways. High-performance liquid chromatography (HPLC) is presented as the primary technique, with a detailed experimental protocol provided. Alternative methods, including Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, are also discussed to offer a broader perspective on available analytical strategies.

Synthesis and Potential Impurities of this compound

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. In this process, 3,5-dimethoxybenzoyl chloride is reacted with iodobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The primary impurities in this synthesis stem from unreacted starting materials, side reactions, and subsequent work-up procedures. These can include:

  • Starting Materials:

    • Iodobenzene

    • 3,5-dimethoxybenzoic acid (from hydrolysis of the benzoyl chloride)

    • 3,5-dimethoxybenzoyl chloride

  • Isomeric Byproducts:

    • 2'-iodo and 4'-iodo isomers due to potential rearrangement or non-regioselective acylation.

  • Polysubstituted Byproducts:

    • Di-acylated products where a second 3,5-dimethoxybenzoyl group is added to the iodobenzene ring.

The following diagram illustrates the synthetic pathway and the potential formation of impurities.

Synthesis of this compound and Potential Impurities cluster_reactants Reactants cluster_synthesis Friedel-Crafts Acylation cluster_products Products and Impurities 3,5-dimethoxybenzoyl chloride 3,5-dimethoxybenzoyl chloride Reaction AlCl3 3,5-dimethoxybenzoyl chloride->Reaction Iodobenzene Iodobenzene Iodobenzene->Reaction This compound Target Product Reaction->this compound Unreacted Starting Materials Unreacted Starting Materials Reaction->Unreacted Starting Materials Isomeric Byproducts Isomeric Byproducts Reaction->Isomeric Byproducts Polysubstituted Byproducts Polysubstituted Byproducts Reaction->Polysubstituted Byproducts

Caption: Synthesis pathway and potential impurities.

Comparison of Analytical Techniques for Purity Assessment

The choice of analytical technique for purity assessment depends on factors such as the nature of the impurities, the required level of accuracy, and the available instrumentation. The following table provides a comparison of HPLC, GC-MS, and qNMR for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Quantification based on the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the sample.[1]
Applicability Excellent for non-volatile and thermally labile compounds like benzophenones.Suitable for volatile and thermally stable compounds. The target molecule may require derivatization.Applicable to any soluble compound with unique NMR signals. Provides structural information.
Selectivity High selectivity achievable through optimization of stationary phase, mobile phase, and detector wavelength.Excellent selectivity due to chromatographic separation and mass spectrometric detection.[2]High selectivity based on unique chemical shifts of different protons in the molecule.
Limit of Detection (LOD) Typically in the low ng/mL range.Can reach pg/mL levels, offering very high sensitivity.[2]Generally higher than chromatographic methods, in the µg/mL to mg/mL range.
Quantitative Accuracy High accuracy and precision with proper calibration.Good accuracy, but can be affected by matrix effects and ionization efficiency.Very high accuracy and precision, as it can be a primary ratio method without the need for identical reference standards.[3][4]
Throughput Moderate to high, with typical run times of 10-30 minutes per sample.Moderate, with similar run times to HPLC.Lower throughput due to longer acquisition times for high precision.
Instrumentation Cost ModerateHighHigh

Experimental Protocol: Purity Assessment by HPLC

This section details a robust reverse-phase HPLC (RP-HPLC) method for the purity assessment of this compound.

Instrumentation and Materials
  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • Reference standard of this compound (of known purity)

  • Sample of synthesized this compound

Chromatographic Conditions
  • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).

    • Gradient Program:

      • 0-2 min: 50% A

      • 2-15 min: 50% to 90% A

      • 15-18 min: 90% A

      • 18-20 min: 90% to 50% A

      • 20-25 min: 50% A (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with acetonitrile.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis
  • Identify the peak corresponding to this compound by comparing the retention time with the reference standard.

  • Calculate the purity of the synthesized sample using the area normalization method, assuming all impurities have a similar response factor at the detection wavelength.

    • % Purity = (Area of the main peak / Total area of all peaks) x 100

  • For more accurate quantification, a calibration curve should be constructed using the reference standard at multiple concentration levels.

The following diagram illustrates the experimental workflow for the HPLC analysis.

HPLC Analysis Workflow Start Start Sample Preparation Sample Preparation Start->Sample Preparation Sample Injection Sample Injection Sample Preparation->Sample Injection HPLC System Setup HPLC System Setup HPLC System Setup->Sample Injection Chromatographic Separation Chromatographic Separation Sample Injection->Chromatographic Separation UV Detection UV Detection Chromatographic Separation->UV Detection Data Acquisition Data Acquisition UV Detection->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Purity Report Purity Report Data Analysis->Purity Report End End Purity Report->End

Caption: HPLC analysis workflow.

Conclusion

The purity assessment of synthesized this compound is crucial for its application in further research and development. While HPLC provides a robust and reliable method for routine analysis, alternative techniques such as GC-MS and qNMR offer complementary information and can be invaluable for comprehensive characterization and impurity identification. The choice of the most suitable method will depend on the specific requirements of the analysis, including the expected impurities, desired accuracy, and available resources.

References

Unlocking the Anticancer Potential of Benzophenone Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with enhanced efficacy and selectivity is a perpetual endeavor. Among the myriad of synthetic and natural compounds, benzophenone derivatives have emerged as a promising class of molecules exhibiting a broad spectrum of biological activities, including potent anticancer properties. This guide provides a comparative analysis of the anticancer properties of various benzophenone derivatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

The benzophenone scaffold, characterized by two phenyl rings attached to a central carbonyl group, serves as a versatile template for chemical modifications, leading to a diverse library of derivatives with varying biological activities.[1] These derivatives have been shown to exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.[2][3][4]

Comparative Cytotoxicity of Benzophenone Derivatives

The in vitro cytotoxic activity of benzophenone derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key metric for assessing anticancer potency. The following table summarizes the IC50 values of selected benzophenone derivatives against various cancer cell lines, providing a basis for comparative analysis.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 1 HL-60 (Leukemia)0.48[5]
A-549 (Lung)0.82[5]
SMMC-7721 (Hepatoma)0.26[5]
SW480 (Colon)0.99[5]
Compound 8 A-549 (Lung)3.92[5]
SW480 (Colon)0.51[5]
Compound 9 A-549 (Lung)4.61[5]
SW480 (Colon)0.93[5]
Compound 9d A549 (Lung)Not specified, but potent[2][6]
HeLa (Cervical)Not specified, but potent[2][6]
MCF-7 (Breast)Not specified, but potent[2][6]
Substituted 2-hydroxybenzophenones MDA-MB-231 (Breast)12.09 - 26.49[7]
T47-D (Breast)12.09 - 26.49[7]
PC3 (Prostate)12.09 - 26.49[7]
SPOPP-3 (1) SW480 (Colon)0.63 - 13[3]
Compounds 6 and 7 Colo 205 (Colon)50- to 100-fold lower than combretastatin A-4[8]
NUGC3 (Gastric)50- to 100-fold lower than combretastatin A-4[8]
HA22T (Hepatoma)50- to 100-fold lower than combretastatin A-4[8]
4,4'-dimethoxybenzophenone thiosemicarbazone (T44Bf) HL60 (Leukemia)Potent[4][9]
U937 (Leukemia)Potent[4][9]
KG1a (Leukemia)Potent[4][9]
Jurkat (Leukemia)Potent[4][9]
Benzophenone-conjugated coumarin analogs (8a-o) MCF-7 (Breast)Potent[10]
Ehrlich's ascites tumor (EAT)Potent[10]
Benzophenone-based 1,2,3-triazole hybrids (8d, 8h, 8l) HT-1080 (Fibrosarcoma)Promising[11]
A-549 (Lung)Promising[11]
2'-hydroxy-4'-benzoylphenyl-β-D-glucopyranoside (4) MCF-7 (Breast)More potent than ketoprofen[12][13]
4-hydroxy-4'-methoxybenzophenone (5) MCF-7 (Breast)More potent than ketoprofen[12][13]

Mechanisms of Anticancer Action

The anticancer activity of benzophenone derivatives is attributed to their ability to modulate various cellular processes, primarily leading to cell cycle arrest and apoptosis.

Cell Cycle Arrest

Several benzophenone derivatives have been shown to induce cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells. For instance, some derivatives cause arrest at the G2/M phase, preventing cells from entering mitosis.[2][8][14] Others have been observed to induce a G0/G1 phase arrest.[14] This disruption of the normal cell cycle progression is a key mechanism of their antiproliferative effects. For example, a benzophenone thiosemicarbazone compound, SPOPP-3, was found to arrest the cell cycle at the G2/M phase in SW480 human cancer cells.[3] Similarly, 4,4'-dimethoxybenzophenone thiosemicarbazone (T44Bf) induces a reversible chronic mitotic arrest in leukemia cell lines.[4][9]

Cell_Cycle_Arrest cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase G1 Cell Growth S DNA Synthesis G1->S Arrest_G0G1 G1->Arrest_G0G1 G2 Growth and Preparation for Mitosis S->G2 M Mitosis G2->M Arrest_G2M G2->Arrest_G2M M->G1 Benzophenone Benzophenone Derivatives Benzophenone->Arrest_G2M Induce G2/M Arrest Benzophenone->Arrest_G0G1 Induce G0/G1 Arrest

Caption: Benzophenone derivatives can halt cancer cell proliferation by inducing cell cycle arrest at the G2/M or G0/G1 checkpoints.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many benzophenone derivatives have demonstrated the ability to trigger apoptosis in cancer cells through various signaling pathways. One notable mechanism involves the activation of caspases, a family of proteases that execute the apoptotic process.[2] For example, compound 9d was found to inhibit A549 cells through caspase-activated DNase-mediated apoptosis.[2][6] The mitochondrial signaling pathway is also a key player, where certain derivatives can cause a loss of mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[4][9][15] The 4,4'-dimethoxybenzophenone thiosemicarbazone (T44Bf) induces apoptosis in leukemia cells by activating the mitochondrial signaling pathway.[4][9][15]

Apoptosis_Induction Benzophenone Benzophenone Derivatives Mitochondria Mitochondria Benzophenone->Mitochondria Loss of Membrane Potential Caspase_Activation Caspase Activation Benzophenone->Caspase_Activation Direct Activation Mitochondria->Caspase_Activation Release of Pro-apoptotic Factors Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Benzophenone derivatives trigger apoptosis in cancer cells primarily through the mitochondrial pathway and caspase activation.

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Some benzophenone derivatives have been identified as potent inhibitors of angiogenesis.[2][6][10] For instance, certain novel synthetic benzophenone analogs have been shown to target and inhibit tumor growth by suppressing neovessel formation.[2][6] Compound 9d, for example, was found to interact with vascular endothelial growth factor (VEGF), a key regulator of angiogenesis, thereby down-regulating its expression.[2][6]

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for key assays are outlined below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the benzophenone derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the benzophenone derivative for a defined time, then harvested and washed.

  • Fixation: Cells are fixed in cold ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to remove RNA.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed.

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, which enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the different cell populations.

Experimental_Workflow Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Treatment Treatment with Benzophenone Derivatives Cell_Culture->Treatment MTT_Assay MTT Assay (Cytotoxicity) Treatment->MTT_Assay Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry Data_Analysis Data Analysis and IC50 Calculation MTT_Assay->Data_Analysis Cell_Cycle Cell Cycle Analysis Flow_Cytometry->Cell_Cycle Apoptosis_Assay Apoptosis Assay Flow_Cytometry->Apoptosis_Assay End End Cell_Cycle->End Apoptosis_Assay->End Data_Analysis->End

Caption: A typical experimental workflow for evaluating the anticancer properties of benzophenone derivatives.

Conclusion and Future Perspectives

The comparative analysis presented in this guide highlights the significant potential of benzophenone derivatives as a source of novel anticancer agents. The diverse chemical structures within this class of compounds allow for a broad range of biological activities and mechanisms of action. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the benzophenone scaffold play a crucial role in determining their anticancer potency and selectivity.[5][8] For instance, the introduction of an amino group at the ortho position of the benzophenone ring has been shown to increase growth inhibition.[8]

Further research should focus on optimizing the lead compounds through medicinal chemistry approaches to enhance their efficacy and reduce potential toxicity. In vivo studies are also essential to validate the preclinical findings and to assess the pharmacokinetic and pharmacodynamic properties of these promising derivatives. The continued exploration of the benzophenone scaffold holds great promise for the development of next-generation cancer therapeutics.

References

Validation of a Novel HPLC-UV Method for the Quantification of 3,5-Dimethoxy-3'-iodobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide presents a comprehensive validation of a new, robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of 3,5-Dimethoxy-3'-iodobenzophenone. The methodology and validation parameters detailed herein are compared against established principles for analytical method validation, primarily drawing from the International Council for Harmonisation (ICH) Q2(R2) guidelines, to ensure reliability and regulatory compliance.[1][2][3][4][5] This document is intended to provide researchers, scientists, and drug development professionals with the necessary data and protocols to implement and evaluate this analytical method.

Introduction to the Analytical Challenge

This compound is a complex organic molecule whose accurate quantification is critical in various stages of pharmaceutical development, from synthesis verification to quality control of the final product. The presence of a halogenated aromatic ring and methoxy groups necessitates a specific and sensitive analytical method. While various methods exist for the determination of benzophenone derivatives, a dedicated and validated method for this specific analyte is crucial for ensuring data integrity.[6][7][8] This guide details a newly developed Reverse-Phase HPLC-UV method and its rigorous validation.

Comparison of Analytical Methods

Several analytical techniques are available for the quantification of benzophenone derivatives, each with its own advantages and limitations.

Method Principle Advantages Disadvantages Relevance to this compound
HPLC-UV Chromatographic separation followed by UV-Visible spectrophotometric detection.[9][10][11]Cost-effective, robust, widely available, good for routine analysis.Moderate sensitivity, potential for interference from co-eluting compounds.Suitable for quantification in bulk drug and simple formulations where high sensitivity is not the primary requirement.
UHPLC-MS/MS Ultra-high-performance liquid chromatography for faster separation, coupled with tandem mass spectrometry for highly specific detection.[6][7][12][13]High sensitivity and specificity, capable of analyzing complex matrices.Higher equipment and operational costs, requires specialized expertise.Ideal for trace-level quantification, impurity profiling, and analysis in complex biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass spectrometric detection.[14]Excellent for volatile and semi-volatile analytes.Requires derivatization for non-volatile compounds, high temperatures can degrade thermally labile molecules.Less suitable for this compound due to its relatively low volatility and potential for thermal degradation.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.[15][16]High separation efficiency, small sample volume requirement.Lower sensitivity compared to LC-MS, can be less robust for complex samples.Can be an alternative, but HPLC is generally more established and robust for routine pharmaceutical analysis.

Based on this comparison, the developed HPLC-UV method offers a practical and reliable approach for the routine quantification of this compound, balancing performance with cost-effectiveness.

Proposed HPLC-UV Method Parameters

The following HPLC-UV method was developed and validated for the quantification of this compound.

Parameter Condition
Instrument HPLC system with a UV/Vis detector
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes

Validation Data Summary

The developed method was validated according to ICH Q2(R2) guidelines.[1][2][3][4][5] The following tables summarize the quantitative data obtained during the validation study.

Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions of this compound at different concentrations.

Concentration (µg/mL) Peak Area (mAU*s)
10152,345
25378,912
50755,123
1001,510,567
1502,265,890
Correlation Coefficient (r²) 0.9998
Linearity Equation y = 15089x + 1254
Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix.

Spiked Level Concentration (µg/mL) Amount Recovered (µg/mL) Recovery (%) RSD (%)
80%8079.599.40.8
100%100100.2100.20.5
120%120119.199.30.7
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

4.3.1. Repeatability (Intra-day Precision)

Sample Concentration (µg/mL) Measured Concentration (µg/mL) RSD (%)
1100100.50.6
210099.8
3100100.1
4100100.9
510099.5
6100100.2

4.3.2. Intermediate Precision (Inter-day Precision)

Day Analyst Mean Measured Concentration (µg/mL) RSD (%)
Day 1Analyst 1100.21.1
Day 2Analyst 299.5
Specificity

The specificity of the method was demonstrated by its ability to resolve the analyte peak from potential interfering peaks from a placebo and forced degradation studies. The chromatograms showed no interference at the retention time of this compound.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
Parameter Value
LOD 0.5 µg/mL
LOQ 1.5 µg/mL
Robustness

The robustness of the method was evaluated by intentionally varying critical method parameters.

Parameter Varied Variation % RSD of Peak Area
Flow Rate (mL/min)0.9, 1.11.3
Mobile Phase Composition (%)58:42, 62:381.5
Column Temperature (°C)28, 320.9

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 150 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the sample equivalent to 10 mg of this compound and dissolve in 100 mL of mobile phase.

Linearity Study
  • Inject each of the working standard solutions (10, 25, 50, 100, and 150 µg/mL) in triplicate.

  • Record the peak area for each injection.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Calculate the correlation coefficient (r²) and the linear regression equation.

Accuracy Study
  • Prepare a placebo solution.

  • Spike the placebo solution with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration).

  • Prepare each concentration in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Precision Study
  • Repeatability: Analyze six replicate injections of the 100 µg/mL standard solution on the same day, by the same analyst, and on the same instrument. Calculate the relative standard deviation (RSD).

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst. Compare the results between the two days to determine the inter-day variability.

Specificity Study
  • Inject the mobile phase, a placebo solution, and a standard solution of this compound.

  • Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).

  • Analyze the stressed samples to ensure that the degradation product peaks do not interfere with the analyte peak.

Robustness Study
  • Analyze the 100 µg/mL standard solution under normal and varied chromatographic conditions.

  • Vary the flow rate (± 0.1 mL/min), mobile phase composition (± 2%), and column temperature (± 2 °C).

  • Calculate the RSD of the peak areas obtained under the varied conditions.

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation prep_start Weighing prep_dissolve Dissolution in Mobile Phase prep_start->prep_dissolve prep_dilute Serial Dilution prep_dissolve->prep_dilute hplc_inject Injection prep_dilute->hplc_inject Inject Samples hplc_separate Chromatographic Separation hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect val_linearity Linearity hplc_detect->val_linearity val_accuracy Accuracy hplc_detect->val_accuracy val_precision Precision hplc_detect->val_precision val_specificity Specificity hplc_detect->val_specificity val_robustness Robustness hplc_detect->val_robustness val_report val_report val_linearity->val_report val_accuracy->val_report val_precision->val_report val_specificity->val_report val_robustness->val_report Validation Report G cluster_core Core Validation Attributes cluster_performance Method Performance Characteristics cluster_reliability Method Reliability Accuracy Accuracy Linearity Linearity Accuracy->Linearity influences Precision Precision Precision->Linearity influences Specificity Specificity Specificity->Accuracy prerequisite for Range Range Linearity->Range LOD LOD Range->LOD LOQ LOQ Range->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

References

comparing the reactivity of different positions on the benzophenone scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzophenone scaffold is a cornerstone in organic chemistry and medicinal chemistry, valued for its unique photochemical properties and its presence in numerous bioactive molecules. Understanding the relative reactivity of different positions on this scaffold is crucial for designing novel synthetic routes and for predicting the metabolic fate of benzophenone-containing drugs. This guide provides an objective comparison of the reactivity of the carbonyl carbon versus the aromatic ring positions in benzophenone towards nucleophilic addition, electrophilic aromatic substitution, and photochemical reactions, supported by experimental data.

Reactivity Overview

The benzophenone molecule offers three main sites for chemical reactions:

  • The Carbonyl Carbon: An electrophilic center susceptible to nucleophilic attack.

  • The Aromatic Rings: Prone to electrophilic substitution, with the reactivity of the ortho, meta, and para positions influenced by the deactivating effect of the carbonyl group.

  • The Carbonyl Oxygen: Upon photochemical excitation, this position becomes highly reactive, participating in hydrogen abstraction reactions.

This guide will delve into the specifics of each reaction type, presenting quantitative data where available to allow for a direct comparison of the reactivity of these different positions.

Nucleophilic Addition at the Carbonyl Carbon

The carbonyl carbon of benzophenone is electrophilic and readily undergoes nucleophilic addition. A classic example is the Grignard reaction, where an organomagnesium halide adds to the carbonyl group to form a tertiary alcohol.

Quantitative Analysis

Kinetic studies of the reaction between methylmagnesium bromide and benzophenone in tetrahydrofuran (THF) have provided valuable quantitative data on the reactivity of the carbonyl carbon. The reaction is first order in each reactant.

Reaction ParameterValueConditions
Second-order rate constant (k)0.116 L mol⁻¹ s⁻¹25 °C
Activation Energy (Ea)12.3 kcal/mol-
Entropy of Activation (ΔS‡)-22 cal/mol·K-

Data sourced from a kinetic investigation of the reaction of methylmagnesium bromide with benzophenone.

Experimental Protocol: Grignard Reaction of Benzophenone

This protocol describes the synthesis of triphenylmethanol via the reaction of phenylmagnesium bromide with benzophenone.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene

  • Benzophenone

  • 3 M HCl

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

  • Petroleum ether or hexanes for recrystallization

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium suspension. The reaction is initiated by gentle warming and is maintained at a gentle reflux.

  • Reaction with Benzophenone: Once the Grignard reagent has formed, a solution of benzophenone in anhydrous diethyl ether is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Work-up: After the addition is complete, the reaction mixture is cooled in an ice bath and quenched by the slow addition of 3 M HCl. The aqueous layer is separated, and the organic layer is washed with saturated aqueous sodium bicarbonate and then with water.

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The crude triphenylmethanol is then purified by recrystallization from petroleum ether or hexanes.

Diagram: Nucleophilic Addition to Benzophenone

G cluster_reactants Reactants cluster_product Product benzophenone Benzophenone alkoxide Tetrahedral Alkoxide Intermediate benzophenone->alkoxide Nucleophilic Attack grignard R-MgX (Nucleophile) grignard->alkoxide alcohol Tertiary Alcohol (after protonation) alkoxide->alcohol Protonation

Caption: General workflow for the nucleophilic addition of a Grignard reagent to benzophenone.

Electrophilic Aromatic Substitution on the Phenyl Rings

The benzoyl group is an electron-withdrawing group, which deactivates the aromatic rings towards electrophilic attack and directs incoming electrophiles to the meta position. This deactivation makes electrophilic substitution on benzophenone significantly slower than on benzene.

Quantitative Analysis

The dinitration of benzophenone provides insight into the directing effects. The major product is 3,3'-dinitrobenzophenone, confirming the meta-directing nature of the benzoyl group.

IsomerWeight Percent
o,o'-dinitrobenzophenone7.9%
o,m'-dinitrobenzophenone29.7%
m,m'-dinitrobenzophenone44.4%
m,p'-dinitrobenzophenone17.2%
p,p'-dinitrobenzophenone0.8%

Data from a patent describing the dinitration of benzophenone.

Experimental Protocol: Mononitration of Benzophenone

This protocol outlines a general procedure for the mononitration of benzophenone.

Materials:

  • Benzophenone

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ice

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

Procedure:

  • Nitrating Mixture Preparation: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring.

  • Reaction: Dissolve benzophenone in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice bath. Slowly add the cold nitrating mixture to the benzophenone solution, ensuring the temperature remains low.

  • Work-up: After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified time. Pour the mixture over crushed ice and extract the product with dichloromethane.

  • Isolation and Purification: Wash the organic layer with water and saturated aqueous sodium bicarbonate. Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure. The resulting product mixture can be analyzed by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) to determine the isomer distribution.

Diagram: Electrophilic Aromatic Substitution on Benzophenone

G cluster_reactants Reactants cluster_intermediates Sigma Complexes (Intermediates) cluster_product Product benzophenone Benzophenone ortho Ortho Attack benzophenone->ortho meta Meta Attack (Favored) benzophenone->meta para Para Attack benzophenone->para electrophile Electrophile (E+) electrophile->ortho electrophile->meta electrophile->para meta_product Meta-substituted Benzophenone meta->meta_product Deprotonation

Caption: Reaction pathway for electrophilic aromatic substitution on benzophenone, highlighting the favored meta-attack.

Photochemical Reactions at the Carbonyl Group

Benzophenone is a renowned photosensitizer. Upon absorption of UV light (around 350 nm), it undergoes intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁) with nearly 100% efficiency.[1] This triplet diradical is highly reactive and can abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. A common example is the photoreduction of benzophenone to benzopinacol in the presence of a hydrogen donor like isopropanol.

Quantitative Analysis

The efficiency of a photochemical reaction is described by its quantum yield (Φ), which is the number of moles of product formed per mole of photons absorbed. The quantum yield for the formation of benzopinacol from benzophenone in oxygen-free isopropyl alcohol is high, indicating an efficient photochemical process.

ReactionQuantum Yield (Φ)WavelengthConditions
Benzopinacol Formation0.93366 nmO₂-free isopropyl alcohol

This data highlights the high efficiency of the photochemical hydrogen abstraction by the excited benzophenone.[1]

Experimental Protocol: Photochemical Reduction of Benzophenone

This protocol describes the synthesis of benzopinacol from benzophenone using sunlight as the UV source.

Materials:

  • Benzophenone

  • Isopropanol (2-propanol)

  • Glacial acetic acid

Procedure:

  • Solution Preparation: Dissolve benzophenone in isopropanol in a test tube or flask. Add a single drop of glacial acetic acid.

  • Irradiation: Seal the container and expose it to direct sunlight for several days to a week. The progress of the reaction can be monitored by the formation of white crystals of benzopinacol.

  • Isolation: After the reaction is complete, cool the container in an ice bath to maximize crystallization. Collect the benzopinacol crystals by vacuum filtration and wash them with a small amount of cold isopropanol.

  • Purification: The product is often pure enough after filtration, but it can be recrystallized from a suitable solvent like ethanol if necessary.

Diagram: Photochemical Reaction of Benzophenone

G cluster_excitation Excitation cluster_reaction Reaction ground_state Benzophenone (S₀) excited_singlet Excited Singlet (S₁) ground_state->excited_singlet UV Light (hν) excited_triplet Excited Triplet (T₁) excited_singlet->excited_triplet Intersystem Crossing ketyl_radical Benzophenone Ketyl Radical excited_triplet->ketyl_radical Hydrogen Abstraction h_donor Hydrogen Donor (e.g., Isopropanol) h_donor->ketyl_radical dimerization Dimerization ketyl_radical->dimerization benzopinacol Benzopinacol dimerization->benzopinacol

Caption: Pathway of the photochemical reduction of benzophenone to benzopinacol.

Conclusion: A Comparison of Reactivity

The benzophenone scaffold exhibits distinct reactivity at its different positions, dictated by the nature of the attacking species and the reaction conditions.

  • Nucleophilic Addition: The carbonyl carbon is the most reactive site towards nucleophiles under standard laboratory conditions. The reaction proceeds readily to form addition products.

  • Electrophilic Aromatic Substitution: The aromatic rings are significantly deactivated towards electrophiles. Reactions require forcing conditions, and substitution occurs preferentially at the meta positions. The reactivity of the aromatic rings is substantially lower than that of the carbonyl carbon towards their respective reactive partners.

  • Photochemical Reactions: Upon UV irradiation, the carbonyl group becomes the focal point of reactivity. The high quantum yield of photoreduction indicates that this is a highly favored reaction pathway for the excited state of benzophenone, surpassing the ground-state reactivity of both the carbonyl carbon and the aromatic rings under these specific conditions.

References

Unveiling the Potential of Iodinated Benzophenones: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of iodinated benzophenones, exploring their structure-activity relationships (SAR) across various biological applications. While direct, comprehensive SAR studies on a homologous series of iodinated benzophenones are limited in publicly available literature, this guide synthesizes existing data on halogenated and non-halogenated analogs to highlight their potential in anticancer therapy, as thyroid hormone axis modulators, and in photodynamic therapy.

This guide presents quantitative data from various studies in structured tables, details relevant experimental protocols, and visualizes a key therapeutic mechanism. The inclusion of iodine atoms in the benzophenone scaffold can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic character, thereby impacting its biological activity.

Comparative Analysis of Biological Activities

The introduction of iodine to the benzophenone structure is anticipated to modulate its efficacy in several therapeutic areas. Below, we compare the activities of benzophenone derivatives, including halogenated analogs, to extrapolate the potential effects of iodination.

Anticancer Activity

Benzophenone derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Halogen substitution can enhance this activity. While specific data on a series of iodinated benzophenones is scarce, studies on other halogenated and substituted benzophenones provide insights into potential SAR trends.

Compound/AnalogCell LineActivity Metric (IC50)Reference
Benzophenone-benzimidazole analog 8f Ehrlich ascites carcinoma (EAC)Cytotoxic[1]
Benzophenone-benzimidazole analog 8n (methoxy and methyl substituted)Ehrlich ascites carcinoma (EAC)More potent than 8f[1]
Morpholino and thiomorpholino benzophenones 3a-d P388 murine leukemia, PC-6 human lung carcinomaPotent cytotoxic activity[2]
Benzophenone compound 3c SMMC-7721 (hepatocarcinoma)~0.111 µM[3]
Benzophenone compound 4c Various cancer cell linesBroad-spectrum antitumor activity[3]

Table 1: Comparative cytotoxic activity of benzophenone derivatives. The data suggests that substitutions on the benzophenone core can significantly impact anticancer potency.

Thyroid Hormone Axis Disruption

Given that thyroid hormones are iodinated tyrosine derivatives, iodinated benzophenones are of interest for their potential interaction with the thyroid hormone system. Studies have shown that some benzophenone derivatives can interfere with this axis.

CompoundAssayEffectReference
Benzophenone-2 (2,2',4,4'-tetrahydroxybenzophenone)In vitro human recombinant thyroid peroxidase (TPO) inhibitionPotent inhibitor[4]
Benzophenone-2In vivo (rats)Decreased serum total T4, increased serum thyrotropin[4]
Benzophenones (BP, BP-1, BP-2, BP-3, BP-8)In vitro (rat pituitary and thyroid follicle cells)Altered gene expression related to thyroid function[5]
Benzophenones (BP-1, BP-3, BP-8)In vivo (zebrafish embryo)Significant decreases in whole-body T4 and T3 levels[5]

Table 2: Effects of benzophenone derivatives on the thyroid hormone axis. These findings suggest that iodinated benzophenones could be potent modulators of thyroid function.

Potential in Photodynamic Therapy (PDT)

The "heavy atom effect" of iodine can enhance the generation of reactive oxygen species (ROS) upon photoirradiation, a critical process in photodynamic therapy. While direct studies on iodinated benzophenones for PDT are not widely reported, the known photosensitizing properties of the benzophenone core suggest that iodination could be a promising strategy for developing new PDT agents.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are protocols for key experiments relevant to the evaluation of iodinated benzophenones.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

  • Cell Seeding: Plate cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[8][9]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (iodinated benzophenones) and incubate for a specified period (e.g., 24, 48, or 72 hours).[9][10]

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial enzymes will reduce the yellow MTT to purple formazan crystals.[8][10][11]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.1 N HCl, to dissolve the formazan crystals.[8][10]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[8][11] The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[10]

Thyroid Hormone Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with the natural ligand, thyroxine (T4), for binding to thyroid hormone transport proteins like transthyretin (TTR) and thyroxine-binding globulin (TBG).

  • Reagent Preparation: Prepare solutions of the test compound, a fluorescently labeled T4 (e.g., FITC-T4), and the purified transport protein (TTR or TBG) in a suitable buffer (e.g., Tris-HCl).[12]

  • Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, the FITC-T4 solution, and the transport protein solution.[12]

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding reaction to reach equilibrium.[12]

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a suitable plate reader. When FITC-T4 is bound to the larger protein, its rotation is slower, resulting in higher fluorescence polarization. If the test compound displaces FITC-T4, the smaller, faster-rotating unbound FITC-T4 will have a lower polarization value.[12]

  • Data Analysis: Plot the fluorescence polarization values against the concentration of the test compound to generate a competition curve. From this curve, the IC50 value (the concentration of the test compound that displaces 50% of the bound FITC-T4) and the binding affinity (Ki) can be calculated.[12]

Visualizing the Mechanism of Action: Photodynamic Therapy

The potential of iodinated benzophenones in photodynamic therapy lies in their ability to act as photosensitizers. The following diagram illustrates the general mechanism of PDT.

PDT_Mechanism cluster_0 Step 1: Administration & Accumulation cluster_1 Step 2: Photoactivation cluster_2 Step 3: Generation of Reactive Oxygen Species (ROS) cluster_3 Step 4: Cellular Damage & Tumor Destruction PS Photosensitizer (PS) (Iodinated Benzophenone) Tumor Tumor Tissue PS->Tumor Selective Accumulation Light Light (Specific Wavelength) PS_active Excited PS* Light->PS_active Absorption ROS Singlet Oxygen (¹O₂) & other ROS PS_active->ROS Energy Transfer (Type II) Oxygen Ground State Oxygen (³O₂) Oxygen->ROS CellDeath Apoptosis & Necrosis ROS->CellDeath VascularDamage Vascular Damage ROS->VascularDamage ImmuneResponse Immune Response CellDeath->ImmuneResponse

Caption: Mechanism of Photodynamic Therapy (PDT) with a photosensitizer.

This workflow illustrates how a photosensitizer, such as a potential iodinated benzophenone, is administered and accumulates in tumor tissue. Upon activation by light of a specific wavelength, it transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS) that lead to cell death, vascular damage, and an anti-tumor immune response.[13][14] The presence of a heavy atom like iodine is expected to enhance the efficiency of this process.

References

Cross-Validation of Experimental and Computational Analyses for 3,5-Dimethoxy-3'-iodobenzophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the synthesis, characterization, and computational modeling of 3,5-Dimethoxy-3'-iodobenzophenone. Due to the limited availability of direct experimental data for this specific compound, this document outlines a predictive approach based on established experimental protocols for analogous compounds and common computational chemistry methods. This guide serves as a comprehensive resource for researchers aiming to synthesize and validate the properties of this and similar benzophenone derivatives.

Experimental Data (Predicted)

The following table summarizes the predicted experimental data for this compound based on spectroscopic data of structurally related compounds, including dimethoxybenzene, iodobenzene, and other substituted benzophenones.

Experimental Data Predicted Values
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.80-7.20 (m, 4H, iodophenyl ring), 6.70-6.50 (m, 3H, dimethoxyphenyl ring), 3.85 (s, 6H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 195 (C=O), 161 (C-OCH₃), 140-128 (iodophenyl C), 108-105 (dimethoxyphenyl C), 94 (C-I), 56 (-OCH₃)
IR Spectroscopy (KBr)ν (cm⁻¹): 3100-3000 (Ar C-H), 1660 (C=O), 1590, 1480 (C=C), 1250 (C-O-C), 830 (Ar C-H bend), 780 (C-I)
Mass Spectrometry (EI)m/z: 368 [M]⁺, 241 [M-I]⁺, 213 [M-I-CO]⁺, 165 [C₉H₉O₃]⁺, 137 [C₇H₅O₂]⁺, 77 [C₆H₅]⁺

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on standard organic chemistry techniques and literature precedents for similar compounds.

Synthesis: Friedel-Crafts Acylation

This compound can be synthesized via a Friedel-Crafts acylation reaction between 3,5-dimethoxybenzoyl chloride and iodobenzene.

Materials:

  • 3,5-dimethoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Iodobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

Procedure:

  • Acid Chloride Formation: Reflux 3,5-dimethoxybenzoic acid with an excess of thionyl chloride for 2 hours. Remove the excess thionyl chloride under reduced pressure to obtain 3,5-dimethoxybenzoyl chloride.

  • Friedel-Crafts Acylation: Dissolve the freshly prepared 3,5-dimethoxybenzoyl chloride and iodobenzene in anhydrous dichloromethane. Cool the mixture to 0°C in an ice bath.

  • Slowly add anhydrous aluminum chloride portion-wise while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice and 1M HCl. Separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient, followed by recrystallization from ethanol to yield pure this compound.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum will be recorded on an FT-IR spectrometer using a potassium bromide (KBr) pellet.

  • Mass Spectrometry (MS): The mass spectrum will be obtained using an electron ionization (EI) mass spectrometer.

Computational Modeling

Computational models provide a theoretical framework to predict and understand the electronic and structural properties of this compound. Density Functional Theory (DFT) is a suitable method for these calculations.

Computational Protocol: Density Functional Theory (DFT)

Software: Gaussian, ORCA, or similar quantum chemistry software package. Method:

  • Geometry Optimization: The molecular structure of this compound will be optimized using the B3LYP functional with the 6-311G(d,p) basis set for all atoms except iodine, for which a basis set with effective core potentials like LANL2DZ should be used.

  • Frequency Calculation: Vibrational frequencies will be calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to predict the IR spectrum.

  • NMR Chemical Shift Calculation: NMR shielding tensors will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(2d,p) level of theory. The calculated shielding constants will be converted to chemical shifts by referencing them to the calculated shielding of TMS at the same level of theory.

  • Electronic Properties: Molecular orbitals (HOMO, LUMO), electrostatic potential maps, and Mulliken charge distributions will be calculated to understand the electronic properties and reactivity of the molecule.

Comparison and Cross-Validation

The table below provides a framework for comparing the predicted experimental data with the expected outcomes from computational modeling.

Property Predicted Experimental Value Computational Model Prediction (DFT) Points of Comparison
¹H NMR Chemical Shifts (ppm) Aromatic: 7.80-6.50; Methoxyl: 3.85Calculated chemical shifts for each protonCorrelation between predicted and calculated shifts; assessment of substituent effects.
¹³C NMR Chemical Shifts (ppm) Carbonyl: ~195; Aromatic: 161-94; Methoxyl: ~56Calculated chemical shifts for each carbonAccuracy of predicted shifts for carbonyl, substituted, and unsubstituted carbons.
IR Frequencies (cm⁻¹) C=O stretch: ~1660Calculated vibrational frequenciesComparison of the calculated C=O stretching frequency and other key vibrational modes with expected experimental values.
Molecular Geometry Not directly measuredOptimized bond lengths and anglesComparison with known bond lengths and angles of similar structures from crystallographic databases.
Electronic Properties Inferred from reactivityHOMO-LUMO gap, electrostatic potentialCorrelation of predicted reactive sites with calculated electron density distributions.

Visualizations

The following diagrams illustrate the proposed synthesis workflow and the conceptual approach for cross-validating experimental and computational data.

G Synthesis Workflow for this compound cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Purification 3,5-Dimethoxybenzoic Acid 3,5-Dimethoxybenzoic Acid 3,5-Dimethoxybenzoyl Chloride 3,5-Dimethoxybenzoyl Chloride 3,5-Dimethoxybenzoic Acid->3,5-Dimethoxybenzoyl Chloride SOCl₂, Reflux Reaction Mixture Reaction Mixture 3,5-Dimethoxybenzoyl Chloride->Reaction Mixture Iodobenzene Iodobenzene Iodobenzene->Reaction Mixture Crude Product Crude Product Reaction Mixture->Crude Product 1. AlCl₃, DCM 2. H₂O/HCl Work-up Pure Product This compound Crude Product->Pure Product Column Chromatography Recrystallization

Caption: Proposed synthesis of this compound.

G Cross-Validation of Experimental and Computational Data Experimental Analysis Experimental Analysis Comparison Comparison Experimental Analysis->Comparison Computational Modeling Computational Modeling Computational Modeling->Comparison Synthesis Synthesis Characterization Characterization Synthesis->Characterization NMR, IR, MS Characterization->Experimental Analysis DFT Calculations DFT Calculations Predicted Properties Predicted Properties DFT Calculations->Predicted Properties Predicted Properties->Computational Modeling Validated Molecular Properties Validated Molecular Properties Comparison->Validated Molecular Properties Correlation

Caption: Conceptual workflow for data cross-validation.

Safety Operating Guide

Essential Procedures for the Safe Disposal of 3,5-Dimethoxy-3'-iodobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 3,5-Dimethoxy-3'-iodobenzophenone, a halogenated benzophenone derivative. Adherence to these procedures is essential to mitigate risks and ensure compliance with hazardous waste regulations.

Immediate Safety and Handling Precautions

Prior to disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, a fastened lab coat, nitrile gloves, and safety glasses or goggles.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or vapors.[2][3] An eyewash station and safety shower should be readily accessible.[1]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification as a halogenated organic compound.[4] Improper disposal can lead to environmental contamination.[5]

  • Segregation of Waste : this compound waste must be segregated from non-halogenated chemical waste.[4][6] Never mix this waste with incompatible materials.[7]

  • Waste Collection :

    • Solid Waste : Collect solid this compound waste, including contaminated items like gloves and weighing paper, in a dedicated, leak-proof, and sealable container.[1][2] The container should be clearly labeled as "Hazardous Waste: Halogenated Organic Solid" and should also list the chemical name, "this compound".

    • Liquid Waste : If the compound is in solution, collect it in a separate, sealed, and shatter-resistant container labeled as "Hazardous Waste: Halogenated Organic Liquid".[1] The solvent and approximate concentration should also be indicated on the label.

  • Container Management : Ensure the exterior of the waste container remains clean and free of contamination. Keep the container sealed at all times, except when adding waste.[1][6]

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure area away from heat and sources of ignition.[3][8] The storage area should be designed to contain any potential spills.

  • Final Disposal : Arrange for the collection of the hazardous waste by a licensed environmental waste management company.[9] Do not attempt to dispose of this chemical down the drain or in regular solid waste.[2][10][11] The primary method for the disposal of halogenated organic compounds is typically high-temperature incineration in a specialized facility.

Quantitative Data Summary

ParameterValueSource
LD50 (Oral) Data not availableConsult supplier-specific SDS
Flash Point Data not availableConsult supplier-specific SDS
Solubility in Water Likely lowInferred from general properties of similar organic compounds
Recommended Incineration Temperature ≥ 1100 °CGeneral guidance for halogenated compounds[12]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate collect_solid Collect Solid Waste in Labeled, Sealed Container segregate->collect_solid collect_liquid Collect Liquid Waste in Labeled, Sealed Container segregate->collect_liquid store Store in Designated Secure Area collect_solid->store collect_liquid->store dispose Arrange for Pickup by Licensed Waste Management store->dispose end End: Proper Disposal dispose->end

Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. It is the responsibility of the waste generator to properly characterize and dispose of all chemical waste in accordance with applicable regulations.[10]

References

Essential Safety and Operational Guide for 3,5-Dimethoxy-3'-iodobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for handling 3,5-Dimethoxy-3'-iodobenzophenone in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards.[2][3] A face shield should be worn over goggles if there is a risk of splashing or explosion.[3]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended for protection against a broad range of chemicals.[3][4] Gloves should be inspected before use and changed immediately upon contamination.[3][5]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept buttoned.[3] For larger quantities or increased risk of splashing, a chemical-resistant apron over the lab coat is advised.[2]
Respiratory Protection RespiratorUse in a well-ventilated area or a chemical fume hood is essential.[1][5][6] If dust or aerosols are generated and cannot be controlled by ventilation, a NIOSH/MSHA approved respirator should be used.[7][8]
Foot Protection Closed-toe ShoesShoes that fully cover the feet are mandatory in the laboratory.[2][9]
Safe Handling and Storage

Operational Plan:

  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition.[9] Locate the nearest eyewash station and safety shower.[7][10]

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.[1] Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact with the compound.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing. If the process is exothermic, use an ice bath for cooling.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

  • Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[5][11] Clean all contaminated surfaces.

Storage:

  • Store in a tightly sealed, properly labeled container.[6]

  • Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[6][9]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[12]

  • Do not store on high shelves to prevent accidental dropping.[9]

Disposal Plan

Waste Characterization: this compound is a halogenated organic compound. Waste containing this chemical should be considered hazardous.

Disposal Procedure:

  • Segregation: Segregate waste containing this compound from other waste streams. Halogenated organic waste should be collected in a designated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name, and the associated hazards.

  • Accumulation: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain.[7]

Emergency Procedures
Emergency SituationAction
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.[7]
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water.[11] If irritation persists, seek medical attention.[1]
Inhalation Move the affected person to fresh air.[11] If breathing is difficult, provide oxygen and seek immediate medical attention.
Ingestion Do NOT induce vomiting.[7] Rinse mouth with water and seek immediate medical attention.[11]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection.[11] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[11] Ventilate the area and wash the spill site after material pickup is complete.

Experimental Workflow

The following diagram illustrates the general workflow for handling this compound in a laboratory setting.

prep Preparation & PPE handling Weighing & Handling (in Fume Hood) prep->handling reaction Reaction Setup handling->reaction workup Reaction Workup reaction->workup cleanup Decontamination & Cleanup workup->cleanup storage Product Storage workup->storage disposal Waste Disposal cleanup->disposal

Caption: General laboratory workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.